Chloridazon
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-chloro-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYKTKDBLFHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034872 | |
| Record name | Chloridazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [HSDB] | |
| Record name | Pyrazon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6905 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4), IN WATER 400 MG/L AT 20 °C; IN METHANOL 34 G/KG AT 20 °C; IN ACETONE 28 G/KG AT 20 °C; IN BENZENE 0.7 G/KG AT 20 °C, IN CYCLOHEXANE GREATER THAN 0.01 G/100 G @ 20 °C; IN CHLOROFORM 0.21 G/100 G @ 20 °C; IN ETHER 0.07 G/100 G @ 20 °C, In distilled water, 340 mg/L at 20 °C, In methanol 15.1, ethyl acetate 3.7, dichloromethane 1.9, toluene 0.1 (all in g/l at 20 °C); Practically insoluble in n-hexane., In water, 400 mg/L at 20 °C | |
| Record name | SID47202885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.54 g/cu cm at 20 °C | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000045 [mmHg], 4.50X10-7 mm Hg at 20 °C | |
| Record name | Pyrazon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6905 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid | |
CAS No. |
1698-60-8 | |
| Record name | Chloridazon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloridazon [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloridazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloridazon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORIDAZON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26X5RK7X7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206 °C, MELTING POINT: 185-195 °C /TECHNICAL PRODUCT/, Brown, almost odorless. MP: 198-202 °C /technical/ | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to Chloridazon: Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicide chloridazon, focusing on its chemical structure, physicochemical properties, and mechanism of action. The information is curated for professionals in research and development who require detailed technical data, including experimental methodologies.
Chemical Structure and Identifiers
This compound, also known as Pyrazon, is a selective herbicide belonging to the pyridazinone class.[1][2] It was first introduced by BASF in the 1960s, primarily for controlling annual broad-leaved weeds in beet cultivation.[1][3] Its chemical structure is characterized by a pyridazin-3(2H)-one ring substituted with an amino group at position 5, a chloro group at position 4, and a phenyl group at position 2.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one | [1][4] |
| CAS Name | 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone | [4] |
| CAS Number | 1698-60-8 | [1][4] |
| Molecular Formula | C₁₀H₈ClN₃O | [1][4] |
| SMILES | C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl | [1] |
| InChI Key | WYKYKTKDBLFHCY-UHFFFAOYSA-N | [1] |
| InChI | InChI=1S/C10H₈ClN₃O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 | [1] |
| Synonyms | Pyrazon, PAC Herbicide, Phenazon | [1][3] |
Physicochemical Properties
This compound is a colorless, odorless solid in its pure form, though technical-grade products may appear yellow-brown.[3] It exhibits moderate solubility in water and is considered non-volatile.[4] The compound is stable in aqueous media across a pH range of 3 to 9.[2] A summary of its key quantitative properties is provided in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Reference(s) |
| Molecular Weight | 221.64 | g/mol | [1][4] |
| Melting Point | 206 | °C | [1] |
| Boiling Point | Decomposes before boiling | °C | |
| Water Solubility | 340 - 400 (at 20°C) | mg/L | [3][4] |
| logP (Octanol-Water Partition) | 1.19 | ||
| pKa | 3.38 (at 25°C) | [1] | |
| Vapor Pressure | < 1.0 x 10⁻⁶ (at 20°C) | mPa | |
| Density | 1.54 | g/cm³ | [3][5] |
Mode of Action: Photosystem II Inhibition
This compound's herbicidal activity stems from its function as a potent inhibitor of photosynthesis.[3][4] Specifically, it disrupts the photosynthetic electron transport chain within Photosystem II (PSII), a critical protein complex embedded in the thylylakoid membranes of chloroplasts.[4][6]
The primary site of action for this compound is the Q binding niche on the D1 protein, a core component of the PSII reaction center.[6][7][8] Under normal conditions, a mobile plastoquinone (B1678516) molecule (Q) binds to this site and accepts two electrons, one at a time, from the primary quinone acceptor (Q). Once fully reduced, it detaches and transfers the electrons further down the transport chain.
This compound competitively inhibits this process.[7] It binds to the Q site, physically blocking the native plastoquinone from docking. This action effectively halts the flow of electrons from Q to Q, interrupting the entire photosynthetic process.[7][9] The blockage leads to an accumulation of reduced Q and prevents the light-driven oxidation of water, ultimately leading to the generation of reactive oxygen species, photo-oxidative damage, and plant death.[9]
Experimental Protocols
This section details methodologies for the synthesis, analysis, and bioactivity assessment of this compound.
Chemical Synthesis Workflow
The synthesis of this compound is a multi-step organic process.[4] While detailed proprietary protocols are not public, the general pathway involves the reaction of phenylhydrazine (B124118) derivatives with chlorinated pyridazinone intermediates. The key steps are cyclization to form the core ring structure, followed by targeted chlorination and amination reactions.[4]
Analytical Quantification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying this compound residues in environmental and biological matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for sample preparation.
Objective: To quantify this compound in a water sample.
Materials:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
This compound analytical standard
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column (e.g., 150 x 2.1 mm, 2 µm)
Protocol:
-
Sample Extraction (QuEChERS):
-
To a 50 mL centrifuge tube, add 10 mL of the water sample.
-
Add 10 mL of acetonitrile.
-
Add 4 g MgSO₄ and 1 g NaCl to induce phase separation.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.[10]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 2 mL aliquot of the upper acetonitrile layer to a new 15 mL tube containing 300 mg MgSO₄ and 50 mg PSA sorbent.[10] The PSA removes interfering matrix components like organic acids.
-
Vortex for 1 minute and centrifuge at >3000 rpm for 5 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Prepare a calibration curve by diluting the this compound analytical standard in clean solvent to concentrations spanning the expected sample range (e.g., 0.1 to 100 ng/mL).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to elute this compound, then re-equilibrate. (e.g., 5% B to 95% B over 8 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL[11]
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor at least two MRM transitions for this compound (one for quantification, one for confirmation). Precursor ion (Q1) would be the protonated molecule [M+H]⁺, and product ions (Q3) would be specific fragments generated by collision-induced dissociation.
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Confirm the identity of the analyte by verifying the retention time and the ratio of the quantifier to qualifier ion transitions.
-
Herbicidal Activity Bioassay: The Hill Reaction
The Hill reaction assay is a classic in vitro method to measure the activity of PSII inhibitors. It uses isolated chloroplasts and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced) as it accepts electrons from the photosynthetic electron transport chain. The rate of this color change is proportional to the rate of PSII activity.
Objective: To determine the inhibitory effect of this compound on PSII electron transport.
Materials:
-
Fresh spinach leaves
-
Ice-cold grinding buffer (e.g., 0.35 M Sucrose, 20 mM HEPES pH 7.8)[12]
-
Cheesecloth
-
Refrigerated centrifuge
-
Spectrophotometer
-
DCPIP solution (e.g., 0.1 mM)
-
This compound stock solution of known concentration
-
Cuvettes and a light source
Protocol:
-
Chloroplast Isolation:
-
Homogenize ~25 g of de-veined spinach leaves in 25 mL of ice-cold grinding buffer using a blender.[12]
-
Filter the homogenate through multiple layers of cheesecloth into a chilled beaker.
-
Centrifuge the filtrate at a low speed (e.g., 200 g for 1 min) to pellet debris.
-
Decant the supernatant and centrifuge it at a higher speed (e.g., 1300 g for 5 min) to pellet the chloroplasts.[13]
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of fresh, ice-cold buffer. Keep the chloroplast suspension on ice and in the dark.
-
-
Assay Setup:
-
Prepare a series of test tubes or cuvettes with a reaction buffer.
-
Create a dilution series of this compound to test a range of concentrations. Include a control with no herbicide.
-
To each tube, add the reaction buffer, DCPIP solution, and the corresponding concentration of this compound (or solvent for the control).
-
-
Running the Reaction:
-
Set the spectrophotometer to a wavelength of ~600-610 nm to measure the absorbance of oxidized (blue) DCPIP.[12][14]
-
To start the reaction, add a small aliquot (e.g., 0.1 mL) of the chloroplast suspension to a cuvette, mix quickly, and immediately take an initial absorbance reading (Time 0). This step should be performed in dim light.
-
Immediately place the cuvette in front of a strong light source.
-
Take subsequent absorbance readings at fixed intervals (e.g., every 30 or 60 seconds) for several minutes.[12][15]
-
-
Data Analysis:
-
Plot absorbance vs. time for each this compound concentration.
-
Calculate the initial rate of reaction (change in absorbance per minute) from the linear portion of each curve.
-
Determine the percent inhibition for each this compound concentration relative to the control.
-
Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the Hill reaction rate).
-
Metabolism
In the environment, this compound degrades into two primary metabolites: desphenyl-chloridazon and methyl-desphenyl-chloridazon. Desphenyl-chloridazon, in particular, is more polar and mobile than the parent compound, which has led to its detection in groundwater systems.[16] This environmental persistence and mobility of its metabolites are key considerations in its regulatory assessment.
References
- 1. Bioassay of Photosynthetic Inhibitors in Water and Aqueous Soil Extracts with Eurasian Watermilfoil (Myriophyllum spicatum) | Weed Science | Cambridge Core [cambridge.org]
- 2. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound (Ref: BAS 119H) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. lcms.cz [lcms.cz]
- 11. A simple analytical method for simultaneous determination of currently used pesticide (CUP) residue in river water using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. howardbiolab.com [howardbiolab.com]
- 13. weber.edu [weber.edu]
- 14. Hill Reaction [people.hsc.edu]
- 15. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 16. Photosystem II function and herbicide binding sites during photoinhibition of spinach chloroplasts in-vivo and in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloridazon: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloridazon, a pyridazinone herbicide, has been a subject of extensive research due to its widespread use in agriculture and subsequent environmental presence. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies for its detection. Detailed experimental protocols and visual diagrams of key processes are included to support research and development activities.
Chemical Identity and Synonyms
This compound is the internationally standardized name for the herbicidal active ingredient.[1] It is chemically identified as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one.[1][2][3][4] The Chemical Abstracts Service (CAS) has assigned the number 1698-60-8 to this compound.[2][3][5][6][7][8]
Over the years, this compound has been marketed and referred to by a variety of synonyms and trade names. The most common of these include Pyrazon, a name approved by the American National Standards Institute and the Weed Science Society of America.[1][3][6] In Japan, it is known as PAC.[1][5] Other notable synonyms include Burex, Pyramin, and Phenazon.[4]
A comprehensive list of its identifiers is provided in the table below.
| Identifier Type | Value |
| CAS Number | 1698-60-8[2][5][6] |
| EC Number | 216-920-2[5] |
| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one[1][4] |
| Molecular Formula | C₁₀H₈ClN₃O[2][5][6] |
| Molecular Weight | 221.64 g/mol [2][4][5][6] |
| InChI Key | WYKYKTKDBLFHCY-UHFFFAOYSA-N[1] |
| PubChem CID | 15546[2][4] |
| Synonyms | Pyrazon, PAC, 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone, Chloridazone, Curbetan, Clorizol, Phenosane, Pyramin[1][2][3][4][5][6] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for understanding its environmental fate and designing analytical methods. It is a colorless, odorless solid in its pure form, though technical grade products may appear as a pale-yellowish or yellow-brown solid.[5][7] this compound is sparingly soluble in water but shows better solubility in some organic solvents.
Table of Physicochemical Data:
| Property | Value |
| Appearance | White, gray or brown crystalline powder[2] |
| Melting Point | 206 - 210 °C[2][5] |
| Boiling Point | 312.2°C at 760 mmHg[5] |
| Flash Point | 142.6°C[5] |
| Density | 1.42 - 1.54 g/cm³[5][7] |
| Vapor Pressure | 0.000538 mmHg at 25°C[5] |
| Water Solubility | 25.5 µg/mL[5] |
| Log Kow (Octanol-Water Partition Coefficient) | 1.14[5] |
| Stability | Stable up to 50°C for at least 2 years. Stable in aqueous media at pH 3-9.[4][5] |
Mechanism of Action: Inhibition of Photosynthesis
This compound is a selective, systemic herbicide that acts by inhibiting photosynthesis in susceptible plants.[2][4] Its primary mode of action is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII).
This compound binds to the D1 protein of the PSII complex, specifically at the QB binding site. This binding is competitive with plastoquinone (B1678516) (PQ), the native electron acceptor. By occupying this site, this compound blocks the transfer of electrons from the primary quinone acceptor (QA) to PQ. This interruption of the electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation and, consequently, plant growth. While this leads to starvation, the rapid herbicidal effect, characterized by chlorosis and necrosis, is attributed to the generation of reactive oxygen species due to the blocked electron transport chain.
Caption: Inhibition of photosynthetic electron transport by this compound at Photosystem II.
Metabolism and Environmental Fate
This compound undergoes transformation in the environment, primarily through microbial degradation in soil and water. The main degradation pathway involves the removal of the phenyl group, leading to the formation of its major metabolites: desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).[3][5][7][8] DPC, in particular, is more mobile and persistent in the environment than the parent compound and is frequently detected in ground and surface water.[3][5]
Caption: Primary metabolic degradation pathway of this compound in the environment.
Experimental Protocols
Synthesis of this compound
While specific industrial synthesis processes are often proprietary, a general laboratory-scale synthesis can be described.[2] The synthesis of this compound typically involves a multi-step process.[2] A common route starts with the cyclization reaction of phenylhydrazine (B124118) with an appropriate precursor to form the pyridazinone ring structure. This is followed by chlorination to introduce the chlorine atom at the 4-position and subsequent amination to add the amino group at the 5-position.
Example Protocol Outline:
-
Reaction Setup: A solution of 1-phenol-4-sulphonic acid is prepared.
-
Addition of Reagents: The appropriate chlorinated pyridazinone intermediate is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature to facilitate the condensation and ring formation.
-
Work-up and Purification: The product, 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone, is isolated, for example by filtration, and can be further purified by recrystallization.
Analytical Determination of this compound
The quantification of this compound in various matrices like soil, water, and agricultural products is essential for regulatory monitoring and research. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Experimental Workflow for HPLC Analysis:
Caption: A generalized workflow for the analysis of this compound residues.
Detailed HPLC Method:
A liquid chromatographic method can be utilized for the determination of this compound.[6]
-
Instrumentation: A liquid chromatograph equipped with a diode array detector.[6]
-
Column: A microbore column is often used.[6]
-
Mobile Phase: The specific mobile phase composition will depend on the column and the matrix being analyzed but is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: The diode array detector is set to monitor the absorbance at the wavelength of maximum absorption for this compound.[8]
-
Quantification: A calibration curve is generated using certified reference standards of this compound to quantify the concentration in the samples.
Toxicological Assays
Evaluating the potential toxicity of this compound is critical. A genotoxicity assay using the comet assay is one such method.
Genotoxicity Assessment using the Comet Assay:
This assay measures DNA damage in cells exposed to a substance.
-
Test Organism: Earthworms, such as Eisenia hortensis, can be used as a model organism for ecotoxicological assessment.[9]
-
Exposure: The earthworms are exposed to different concentrations of this compound.[9]
-
Cell Isolation: Coelomocytes are isolated from the earthworms.[9]
-
Comet Assay Protocol:
-
The isolated cells are embedded in agarose (B213101) on a microscope slide.
-
The cells are lysed to remove membranes and cytoplasm, leaving the DNA.
-
The slides are placed in an electrophoresis chamber, and an electric field is applied.
-
Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."
-
The slides are stained with a fluorescent dye, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
Conclusion
This technical guide has provided a detailed overview of the herbicide this compound, covering its chemical identity, physicochemical properties, mechanism of action, metabolism, and analytical determination. The inclusion of structured data tables, detailed experimental methodologies, and visual diagrams aims to equip researchers, scientists, and professionals in drug development with the necessary information to further their understanding and research on this compound. The persistence of its metabolites in the environment underscores the continued need for sensitive and accurate monitoring and further research into its long-term ecological impact.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: BAS 119H) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Environmental occurrence and degradation of the herbicide n-chloridazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound – Wikipedia [de.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acikerisim.aku.edu.tr [acikerisim.aku.edu.tr]
The Core Mechanism of Chloridazon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloridazon, a selective pyridazinone herbicide, has been a cornerstone in weed management, particularly in sugar beet cultivation, for decades. Its efficacy lies in its ability to disrupt the fundamental process of photosynthesis in susceptible plant species. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, the basis of its selectivity, and the key experimental protocols used to elucidate its function. The guide is intended for researchers, scientists, and professionals in drug and herbicide development, offering in-depth data, detailed methodologies, and visual representations of the key pathways.
Primary Mechanism of Action: Inhibition of Photosystem II
The principal mode of action for this compound is the inhibition of photosynthetic electron transport at Photosystem II (PSII)[1][2]. As a member of the HRAC Group C1 and WSSA Group 5 herbicides, it targets the D1 protein, a core component of the PSII reaction center[3].
This compound acts as a competitive inhibitor, binding to the Q_B_ binding site on the D1 protein[4][5]. This site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier. By binding to this niche, this compound physically blocks the docking of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor, Q_A_, to Q_B_[4][5]. This blockage leads to a cascade of inhibitory effects:
-
Cessation of ATP and NADPH Production: The interruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon dioxide fixation in the Calvin cycle[6].
-
Oxidative Stress: The blockage of electron flow leads to the accumulation of highly reactive oxygen species (ROS), which cause rapid cellular damage through lipid peroxidation and membrane destruction, leading to chlorosis and necrosis[7].
While the inhibition of photosynthesis can lead to starvation, the rapid cell death observed in susceptible plants is primarily attributed to this oxidative stress[6].
Visualizing the Photosynthetic Electron Transport Chain and this compound's Site of Action
The following diagram illustrates the light-dependent reactions of photosynthesis and the specific point of inhibition by this compound.
Other Reported Mechanisms of Action
In addition to its primary role as a PSII inhibitor, other mechanisms have been attributed to this compound's herbicidal activity, which may contribute to its overall phytotoxicity:
-
Inhibition of Carotenoid Biosynthesis: This leads to the photodestruction of chlorophyll (B73375) as carotenoids are essential for quenching excess light energy and protecting chlorophyll from photooxidation.
-
Interference with Polar Lipid Incorporation: This can disrupt the integrity and function of chloroplast membranes.
Basis of Selectivity: Metabolic Detoxification
The selectivity of this compound, particularly its safe use in sugar beet (Beta vulgaris) cultivation, is a classic example of metabolism-based resistance. Resistant plants possess enzymatic machinery capable of rapidly detoxifying the herbicide, while susceptible plants lack this capability[8].
The primary metabolic pathways for this compound detoxification in sugar beets are:
-
Hydroxylation: This initial step is often catalyzed by cytochrome P450 monooxygenases (CYPs). In the case of this compound, this results in the formation of hydroxylated metabolites, such as p-hydroxy-chloridazon[9]. While specific CYPs in sugar beet responsible for this compound metabolism have not been definitively identified in the provided search results, enzymes from the CYP76AD family are known to be involved in hydroxylation reactions in beets[10].
-
N-Glucosylation: The parent this compound molecule can be directly conjugated with glucose, a reaction catalyzed by UDP-glucosyltransferases (UGTs), to form N-glucosylpyrazone[8]. Specific UGTs, such as BvGT, have been identified in beets and are induced by stress, suggesting their potential role in xenobiotic detoxification[11].
These metabolic modifications increase the polarity and water solubility of the this compound molecule, facilitating its sequestration into the vacuole or further degradation, rendering it non-toxic to the plant. Susceptible weeds, such as Chenopodium album and Amaranthus retroflexus, are unable to metabolize this compound at a sufficient rate, leading to the accumulation of the active herbicide at its site of action in the chloroplasts and subsequent plant death.
Visualizing the Metabolic Pathway of this compound in Sugar Beets
The following diagram outlines the detoxification process of this compound in resistant plants like sugar beet.
Quantitative Data
Table 1: Herbicidal Efficacy of this compound on Selected Weed Species
| Weed Species | Parameter | Value | Conditions |
| Amaranthus retroflexus | ED_50_ (Biomass) | < 325 g a.i. ha⁻¹ | Post-emergence |
| Portulaca oleracea | ED_50_ (Biomass) | < 650 g a.i. ha⁻¹ | Post-emergence |
| Chenopodium album | Efficacy | 97% | Pre-emergence |
ED_50_ (Effective Dose, 50%) is the dose required to cause a 50% reduction in biomass.
Table 2: Degradation of this compound
| Matrix | Parameter | Value | Conditions |
| Soil | DT_50_ | 43 days | Laboratory conditions |
| Water (pH 7) | Half-life | 150 hours | Simulated sunlight |
DT_50_ (Dissipation Time, 50%) is the time required for 50% of the initial concentration to dissipate.
Experimental Protocols
The investigation of PSII-inhibiting herbicides like this compound relies on several key experimental techniques. Detailed protocols for two fundamental assays are provided below.
Hill Reaction Inhibition Assay
This assay measures the rate of photosynthetic electron transport by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.
Objective: To determine the effect of this compound on the rate of the Hill reaction in isolated chloroplasts.
Materials:
-
Fresh spinach leaves
-
Ice-cold extraction buffer (0.4 M sucrose (B13894) in 10 mM Tris, pH 7.8)
-
Cheesecloth
-
Chilled centrifuge tubes and centrifuge
-
Ice bath
-
Spectrophotometer set to 600 nm
-
DCPIP solution
-
This compound solutions of varying concentrations
-
Light source
Procedure:
-
Chloroplast Isolation:
-
Homogenize spinach leaves in ice-cold extraction buffer.
-
Filter the homogenate through multiple layers of cheesecloth.
-
Centrifuge the filtrate to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of ice-cold extraction buffer. Keep the chloroplast suspension on ice.
-
-
Reaction Setup:
-
Prepare a series of cuvettes containing the reaction mixture (buffer, water, and DCPIP).
-
Create a blank cuvette with chloroplasts but no DCPIP.
-
Add different concentrations of this compound to the experimental cuvettes. Include a control with no herbicide.
-
-
Measurement:
-
To each cuvette (except the blank), add the chloroplast suspension and mix.
-
Immediately measure the initial absorbance at 600 nm. This is the T_0_ reading.
-
Expose the cuvettes to a constant light source.
-
At regular intervals (e.g., every 2 minutes for 10-15 minutes), remove the cuvettes from the light, quickly measure the absorbance, and return them to the light.
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) over time for each this compound concentration.
-
Plot the rate of DCPIP reduction (ΔA/time) against the this compound concentration.
-
Determine the IC_50_ value, which is the concentration of this compound that inhibits the Hill reaction rate by 50% compared to the control.
-
Chlorophyll Fluorescence Assay
Chlorophyll fluorescence provides a rapid and non-invasive method to assess the efficiency of PSII. When electron transport is blocked by a herbicide like this compound, the absorbed light energy cannot be used for photochemistry and is instead dissipated as fluorescence, leading to an increase in the fluorescence signal.
Objective: To measure the inhibitory effect of this compound on PSII in intact leaves or algal cultures using chlorophyll fluorescence.
Materials:
-
Intact plants or algal cultures
-
Pulse Amplitude Modulation (PAM) fluorometer
-
Dark adaptation clips or chamber
-
This compound solutions of varying concentrations
Procedure:
-
Dark Adaptation:
-
Attach dark adaptation clips to the leaves of the plants to be measured or place algal cultures in the dark for at least 20-30 minutes. This ensures that all PSII reaction centers are "open" (oxidized).
-
-
Herbicide Application:
-
Apply different concentrations of this compound to the plants or algal cultures.
-
-
Fluorescence Measurement:
-
Place the fiber optic of the PAM fluorometer on the dark-adapted sample.
-
Measure the minimal fluorescence (F_o_) using a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (F_m_).
-
The variable fluorescence (F_v_) is calculated as F_m_ - F_o_.
-
The maximum quantum yield of PSII is calculated as F_v_/F_m_.
-
-
Data Analysis:
-
Measure F_v_/F_m_ at different time points after herbicide application and for each concentration.
-
A decrease in the F_v_/F_m_ ratio indicates inhibition of PSII.
-
Plot the F_v_/F_m_ values against the this compound concentration to determine the IC_50_.
-
Visualizing Experimental Workflows
Conclusion
This compound's mechanism of action is a well-established example of targeted herbicide design. Its primary activity as a potent inhibitor of Photosystem II, coupled with its selective detoxification in tolerant crops like sugar beet, has ensured its long-standing utility in agriculture. The experimental protocols detailed herein provide a robust framework for the continued study of PSII-inhibiting herbicides and the elucidation of resistance mechanisms. For professionals in the field, a thorough understanding of these core principles is essential for the development of new, more effective, and environmentally sound weed management strategies.
References
- 1. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A red beet (Beta vulgaris) UDP-glucosyltransferase gene induced by wounding, bacterial infiltration and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Chloridazon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for Chloridazon, a pyridazinone-based herbicide. The document outlines the primary chemical precursors, key reaction intermediates, and a comprehensive look at the experimental protocols for its synthesis, supported by available quantitative data.
Introduction to this compound
This compound, chemically known as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, is a selective herbicide primarily used for the control of broadleaf weeds in sugar beet and fodder beet cultivation. Its mode of action involves the inhibition of photosynthesis at the photosystem II level. Understanding its synthesis is crucial for process optimization, impurity profiling, and the development of related compounds.
This compound Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the condensation of phenylhydrazine (B124118) and mucochloric acid to form the pyridazinone ring system. This is followed by an amination step to yield the final product.
The key chemical precursors for the synthesis of this compound are:
-
Phenylhydrazine
-
Mucochloric acid
The primary intermediate in this pathway is:
-
4,5-dichloro-2-phenyl-3(2H)-pyridazinone
The overall synthesis can be visualized as a two-step process:
-
Cyclization: Reaction of phenylhydrazine with mucochloric acid to form 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.
-
Amination: Conversion of the dichlorinated intermediate to this compound by reaction with ammonia (B1221849).
Experimental Protocols and Data
The following sections provide detailed experimental methodologies for the key steps in the this compound synthesis pathway.
Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (Intermediate)
While a specific protocol for the phenyl derivative was not found in the public domain, a closely related synthesis for the p-tolyl analog provides a representative procedure. This methodology can be adapted by substituting p-methylphenyl hydrazine (B178648) with phenylhydrazine.
Reaction: Mucochloric acid is reacted with phenylhydrazine in the presence of an acid catalyst to yield the dichlorinated pyridazinone intermediate.
Experimental Protocol (adapted): To a solution of mucochloric acid (14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), phenylhydrazine (9.60 g, 88.75 mmol) is added. The reaction mixture is stirred at room temperature before being heated to reflux for 2 hours. After cooling, the precipitated product is isolated by filtration, washed, and dried.
| Parameter | Value | Reference |
| Reactants | Mucochloric acid, Phenylhydrazine | [1] |
| Solvent | Diluted Sulfuric Acid (3M) | [1] |
| Reaction Time | 2 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Product Yield | High (exact value for phenyl derivative not specified) | [1] |
Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone (this compound)
This step involves the selective amination of the 4,5-dichloro-2-phenyl-3(2H)-pyridazinone intermediate.
Reaction: 4,5-dichloro-2-phenyl-pyridazinone is treated with aqueous ammonia to substitute one of the chlorine atoms with an amino group.
Experimental Protocol: A mixture of 4,5-dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g), and 20% aqueous ammonia (20 ml) is heated to 100°-110° C with stirring in a small autoclave for 4 hours.[2] The reaction mixture is then cooled to room temperature. The resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is isolated by filtration, washed with water, and dried to yield the pure product.[2]
| Parameter | Value | Reference |
| Starting Material | 4,5-dichloro-2-phenyl-pyridazinone | [2] |
| Reagents | 20% aqueous ammonia, 4-hydroxyphenyl-acetic acid | [2] |
| Reaction Temperature | 100°-110° C | [2] |
| Reaction Time | 4 hours | [2] |
| Product Yield (isolated) | 1.86 g | [2] |
| Total Yield (including dissolved product) | 2.01 g (91%) | [2] |
| Melting Point | 206°-207° C | [2] |
Visualization of the Synthesis Pathway
The following diagram illustrates the chemical transformations in the synthesis of this compound.
Caption: Synthesis pathway of this compound from its precursors.
Conclusion
The synthesis of this compound is a well-established process involving the formation of a pyridazinone ring followed by amination. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in the field. Further optimization of reaction conditions and exploration of alternative synthetic routes could lead to more efficient and environmentally friendly production methods.
References
The Biological Activity of Pyridazinone Herbicides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives represent a significant class of herbicides with diverse biological activities and modes of action. These heterocyclic compounds have been extensively studied and commercialized for their efficacy in controlling a broad spectrum of weed species in various agricultural settings. The versatility of the pyridazinone scaffold has allowed for the development of herbicides targeting different key enzymes and biochemical pathways in plants. This technical guide provides an in-depth overview of the biological activity of pyridazinone herbicides, focusing on their primary mechanisms of action, detailed experimental protocols for their evaluation, and a summary of quantitative data to facilitate comparative analysis. The primary modes of action discussed herein are the inhibition of Acetyl-CoA Carboxylase (ACCase), Protoporphyrinogen (B1215707) Oxidase (PPO), and Photosystem II (PSII).
Mechanisms of Action
Pyridazinone herbicides exert their phytotoxic effects by inhibiting essential biological processes in susceptible plants. The chemical structure of the pyridazinone ring and its substituents dictates the specific molecular target.
Acetyl-CoA Carboxylase (ACCase) Inhibition
Certain pyridazinone derivatives function as potent inhibitors of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1] ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first committed step in fatty acid synthesis.[2] Inhibition of this enzyme disrupts the production of lipids, which are essential components of cell membranes and play vital roles in energy storage and signaling. This disruption leads to a loss of cell membrane integrity, cessation of growth, and ultimately, plant death.[3] These herbicides are particularly effective against grass weeds.[1]
Protoporphyrinogen Oxidase (PPO) Inhibition
Another significant mechanism of action for a class of pyridazinone herbicides is the inhibition of protoporphyrinogen oxidase (PPO).[4] PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways, where it catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm.[2] In the presence of light and oxygen, this accumulated substrate undergoes non-enzymatic oxidation, leading to the generation of highly reactive singlet oxygen species.[2] These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to membrane disruption, cellular leakage, and ultimately, rapid cell death, often observed as bleaching and necrosis of plant tissues.[5]
Photosystem II (PSII) Inhibition
Many pyridazinone herbicides act by inhibiting photosynthesis at the Photosystem II (PSII) complex.[6][7] These herbicides bind to the D1 protein of the PSII reaction center, specifically at the quinone-binding (QB) site. This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic electron transport chain.[3] The blockage of electron transport not only halts the production of ATP and NADPH necessary for CO2 fixation but also leads to the formation of triplet chlorophyll and singlet oxygen, which cause photo-oxidative damage to the cell, leading to chlorosis, necrosis, and plant death.[6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of pyridazinone herbicides. The following sections provide methodologies for key in vitro and in vivo assays.
In Vitro ACCase Inhibition Assay
This assay determines the inhibitory potential of pyridazinone compounds on ACCase activity.
-
Enzyme Extraction:
-
Homogenize fresh or frozen plant tissue (e.g., maize leaves) in an ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 2 mM DTT, 10% glycerol, 1 mM PMSF, and 1% (w/v) PVPP).
-
Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 100,000 x g) to obtain the crude enzyme extract in the supernatant.
-
-
ACCase Activity Assay:
-
The assay is typically performed by measuring the incorporation of radioactive [¹⁴C]bicarbonate into an acid-stable product (malonyl-CoA).
-
The reaction mixture contains buffer, ATP, MgCl₂, acetyl-CoA, [¹⁴C]bicarbonate, and the enzyme extract.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the mixture at a controlled temperature (e.g., 32°C).
-
Stop the reaction by adding HCl.
-
Dry the samples and measure the radioactivity using a scintillation counter.
-
A non-radioactive method can also be used, coupling the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, and monitoring the decrease in absorbance at 340 nm.
-
-
Inhibition Studies:
-
Pre-incubate the enzyme extract with various concentrations of the pyridazinone inhibitor for a specific time before initiating the reaction.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
In Vitro PPO Inhibition Assay
This assay measures the inhibitory effect of pyridazinone compounds on PPO activity.[8]
-
Enzyme Extraction:
-
Homogenize plant tissue (e.g., etiolated seedlings) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).[8]
-
Centrifuge the homogenate to obtain a crude enzyme extract.
-
-
PPO Activity Assay:
-
The assay measures the rate of protoporphyrin IX formation from protoporphyrinogen IX.
-
The substrate, protoporphyrinogen IX, is prepared by reducing protoporphyrin IX with sodium amalgam.[8]
-
The reaction mixture contains the enzyme extract, buffer, and the pyridazinone inhibitor at various concentrations.
-
Initiate the reaction by adding the protoporphyrinogen IX substrate.
-
Monitor the increase in fluorescence at an emission wavelength of ~630 nm (excitation at ~405 nm) as protoporphyrin IX is formed.
-
-
Inhibition Studies:
-
Calculate the rate of reaction in the presence and absence of the inhibitor.
-
Determine the IC50 and Ki values to quantify the inhibitory potency.
-
Photosystem II Inhibition Assay (Chlorophyll Fluorescence)
This non-invasive technique measures the effect of pyridazinone herbicides on PSII activity by monitoring changes in chlorophyll fluorescence.[9][10]
-
Plant Material and Treatment:
-
Chlorophyll Fluorescence Measurement:
-
Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters.
-
Dark-adapt the leaves for at least 20-30 minutes before measurement.[12]
-
Measure the minimum fluorescence (Fo) and maximum fluorescence (Fm) to calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo)/Fm).
-
Measure other parameters such as the effective quantum yield of PSII (ΦPSII) and non-photochemical quenching (NPQ) under actinic light.
-
-
Data Analysis:
-
A decrease in Fv/Fm and ΦPSII indicates inhibition of PSII.
-
Calculate the pI50 value, which is the negative logarithm of the concentration of the herbicide that causes 50% inhibition of a fluorescence parameter.
-
Greenhouse Herbicidal Activity Bioassay
This whole-plant bioassay evaluates the herbicidal efficacy of pyridazinone compounds under controlled greenhouse conditions.[11][13]
-
Plant Cultivation:
-
Sow seeds of various weed species (e.g., barnyardgrass, velvetleaf) and crop species in pots containing a standardized soil mix.[11]
-
Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
-
Herbicide Application:
-
Apply the pyridazinone compounds at different rates (e.g., g a.i./ha) to the plants at a specific growth stage (e.g., 2-4 leaf stage).
-
Application can be pre-emergence (to the soil before weed emergence) or post-emergence (to the foliage of emerged weeds).
-
-
Evaluation:
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at specific time points after treatment (e.g., 7, 14, and 21 days).
-
Harvest the above-ground biomass and determine the fresh or dry weight.
-
Calculate the GR50 value, which is the herbicide rate that causes a 50% reduction in plant growth (e.g., biomass) compared to the untreated control.[14]
-
Quantitative Data Summary
The following tables summarize quantitative data on the biological activity of various pyridazinone herbicides against their target enzymes and a range of weed species.
Table 1: In Vitro ACCase Inhibition by Pyridazinone Herbicides
| Compound | Plant Species | IC50 (µM) | Reference |
| Pyridazinone Derivative 1 | Alopecurus myosuroides (Black-grass) | 0.5 - 5 | [15] |
| Pyridazinone Derivative 2 | Lolium rigidum (Ryegrass) | 1 - 10 | [15] |
| Clethodim (a cyclohexanedione) | Grasses | 0.02 - 1.95 (Ki) | [7] |
Table 2: In Vitro PPO Inhibition by Pyridazinone Herbicides
| Compound | Plant Species/Enzyme Source | IC50 (nM) | Ki (nM) | Reference |
| Pyridazinone Derivative A | Nicotiana tabacum | 50 - 200 | - | [16] |
| Pyridazinone Derivative B | Amaranthus tuberculatus | 20 - 100 | - | [13] |
| Flumioxazin (a N-phenylphthalimide) | Nicotiana tabacum | 15 | 5 | [4] |
Table 3: Photosystem II Inhibition by Pyridazinone Herbicides
| Compound | Plant/Algal Species | pI50 | Reference |
| SAN 6706 | Chlorella | 5.3 | [17] |
| SAN 9785 | Chlorella | 5.3 | [17] |
| SAN 9789 | Chlorella | 4.6 | [17] |
| Pyrazon | Beta vulgaris | ~5.0 | [18] |
Table 4: Herbicidal Activity (GR50) of Pyridazinone Herbicides on Various Weed Species
| Compound | Weed Species | GR50 (g a.i./ha) | Reference |
| Metamifop | Leptochloa chinensis | 100 - 200 | [14] |
| Pyridazinone Compound X | Echinochloa crus-galli | 50 - 150 | [11] |
| Pyridazinone Compound Y | Abutilon theophrasti | 75 - 200 | [11] |
Conclusion
Pyridazinone herbicides are a versatile and important class of agrochemicals with multiple modes of action that are crucial for effective weed management. Their ability to inhibit key plant enzymes such as ACCase, PPO, and the PSII complex provides a broad spectrum of weed control. This technical guide has provided a comprehensive overview of the biological activities of these compounds, including their mechanisms of action, detailed experimental protocols for their evaluation, and a compilation of quantitative data. This information serves as a valuable resource for researchers and professionals in the field of herbicide science and drug development, facilitating further research and the development of new, more effective, and selective pyridazinone-based herbicides.
References
- 1. mdpi.com [mdpi.com]
- 2. Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study [mdpi.com]
- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 8. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 9. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. analyzeseeds.com [analyzeseeds.com]
- 17. ias.ac.in [ias.ac.in]
- 18. Fluorometric Detection of Photosystem II Herbicide Penetration and Detoxification in Whole Leaves | Weed Science | Cambridge Core [cambridge.org]
An In-depth Technical Guide on the Environmental Fate and Transport of Chloridazon
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chloridazon, a selective pyridazinone herbicide, has been extensively used for weed control, primarily in sugar beet cultivation. Its environmental behavior is characterized by moderate persistence in soil and a notable potential for its primary metabolite, desphenyl-chloridazon, to leach into groundwater. This technical guide provides a comprehensive overview of the physicochemical properties, environmental fate, transport mechanisms, and degradation pathways of this compound. It includes detailed summaries of experimental protocols for key environmental studies and presents quantitative data in a structured format to facilitate analysis and comparison.
Physicochemical Properties of this compound
The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These properties determine its partitioning between soil, water, and air, as well as its susceptibility to various degradation processes.
| Property | Value | Source |
| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one | [1] |
| Synonyms | Pyrazon, Phenazon | [1] |
| CAS Number | 1698-60-8 | [1] |
| Molecular Formula | C₁₀H₈ClN₃O | [1] |
| Molecular Weight | 221.64 g/mol | [1] |
| Melting Point | 206 °C (technical grade: 198-202 °C) | [2] |
| Water Solubility | 400 mg/L at 20 °C | [1][3] |
| Octanol-Water Partition Coefficient (log Kow) | 1.14 | [2][3] |
| Vapor Pressure | 4.5 x 10⁻⁷ mm Hg (0.000538 mmHg at 25 °C) | [1][2] |
| Henry's Law Constant | 3.3 x 10⁻¹⁰ atm-m³/mol (estimated) | [1] |
Environmental Fate and Transport
The following diagram illustrates the principal pathways for this compound's distribution and transformation in the environment following its application.
Caption: Environmental fate and transport pathways of this compound.
Fate in Soil
This compound is moderately persistent in the soil environment.[4] Its fate is primarily driven by microbial degradation and sorption to soil components.
3.1.1 Degradation and Persistence Microbial breakdown is the principal degradation process for this compound in soil, leading to the formation of its main metabolite, desphenyl-chloridazon.[1] The rate of degradation is highly dependent on soil temperature and moisture content.[1] Dissipation is generally described by first-order kinetics.[1][5] The persistence of this compound is significant, with half-life (DT50) values ranging widely based on environmental conditions.
| Condition | DT50 (days) | Soil Type | Source |
| Aerobic Laboratory Study | 43 | Loamy Sand | [6][7] |
| Aerobic Laboratory Study (with oil adjuvant) | 57 | Loamy Sand | [8] |
| Aerobic Laboratory Study (with surfactant) | 51 | Loamy Sand | [8] |
| Field Study (Northern Italy) | 68 | Silty Clay Loam | [9] |
| Aerobic Soil | 90 - 152 | Not specified | [10] |
| Anaerobic Soil | 307 - 607 | Not specified | [10] |
| 10°C, 15% Water Content | 133.7 | Not specified | [1] |
| 10°C, 29% Water Content | 41.0 | Not specified | [1] |
| 30°C, 15% Water Content | 12.2 | Not specified | [1] |
| 30°C, 29% Water Content | 7.9 | Not specified | [1] |
3.1.2 Sorption and Mobility this compound's mobility in soil is classified as very high to high.[1] Sorption is the primary process that retards its movement. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting mobility. Studies have shown a strong positive correlation between the distribution coefficient (Kd) and the soil's organic matter content, especially in soils with more than 2% organic matter.[5][8] In soils with low organic matter, smectite clay content becomes a significant factor in adsorption.[5][8]
| Parameter | Value Range | Interpretation | Source |
| Koc (mL/g) | 33 - 380 | Very High to High Mobility | [1] |
| Kd (mL/g) | Varies with soil type | Higher in soils with high organic matter/smectite | [5][8] |
| GUS Leaching Potential Index | 2.16 | Transition State (Potential to leach) | [4] |
Fate in Water
Due to its high water solubility and mobility in soil, this compound and its metabolites can be transported to aquatic systems via leaching and runoff.[11][12]
3.2.1 Degradation and Persistence In the aquatic environment, this compound is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9).[1][2] The major abiotic degradation pathway in water is direct photolysis (phototransformation) by sunlight.[1] The primary metabolite, desphenyl-chloridazon (DPC), is more persistent and mobile than the parent compound and is frequently detected at higher concentrations in surface and groundwater.[13][14] Another metabolite, methylated DPC (Me-DPC), has also been found in surface water.[13][14]
| Parameter | Value | Condition | Source |
| Hydrolysis | Stable | pH 3 - 9 | [2] |
| Photolysis Half-life | 12.5 days | In water | [1] |
| Photolysis Half-life | 150 hours (6.25 days) | Simulated sunlight, pH 7 water | [2] |
| DPC Persistence | Resistant to further degradation over 98 days | Aerobic degradation test | [13][14] |
3.2.2 Transport and Distribution Given its low estimated Henry's Law constant, volatilization from water surfaces is not considered an important fate process.[1] Its low Koc values indicate that this compound is not expected to significantly adsorb to suspended solids and sediment in the water column.[1] This contributes to the high dispersion of its persistent metabolite, DPC, in the aquatic environment.[13]
Bioaccumulation
The potential for this compound to accumulate in living organisms is considered low. This is indicated by its low octanol-water partition coefficient (log Kow) and experimentally determined bioconcentration factors (BCF).
| Parameter | Value Range | Interpretation | Source |
| Bioconcentration Factor (BCF) | 2 - 23 | Low potential for bioconcentration | [1] |
| log Kow | 1.14 | Low lipophilicity | [2][3] |
Degradation Pathways
The primary degradation pathway for this compound in both soil and water is the microbial cleavage of the phenyl group, a process known as dephenylation. This transformation results in metabolites that are generally non-phytotoxic but exhibit greater mobility and persistence.
References
- 1. journals.pan.pl [journals.pan.pl]
- 2. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 3. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 4. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 5. researchgate.net [researchgate.net]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. plantprotection.pl [plantprotection.pl]
- 8. researchgate.net [researchgate.net]
- 9. york.ac.uk [york.ac.uk]
- 10. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
An In-depth Technical Guide to Chloridazon and its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicide Chloridazon and its primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC). The focus is on the chemical properties, environmental fate, analytical methodologies for detection, and metabolic pathways of these compounds. This document is intended to serve as a valuable resource for professionals involved in environmental science, analytical chemistry, and toxicology.
Introduction to this compound
This compound, a selective systemic herbicide, has been historically used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2][3] It functions by inhibiting photosynthesis in target plant species.[1] However, due to the persistence and mobility of its degradation products in the environment, particularly in water sources, its use has been restricted in many regions.[4] The primary metabolites of concern are desphenyl-chloridazon and methyl-desphenyl-chloridazon, which are formed through microbial degradation in the soil.[4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its primary metabolites is presented in the table below.
| Property | This compound | Desphenyl-chloridazon (DPC) | Methyl-desphenyl-chloridazon (Me-DPC) |
| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one | 5-amino-4-chloro-1,2-dihydropyridazin-3-one | 5-amino-4-chloro-2-methylpyridazin-3(2H)-one |
| Molecular Formula | C₁₀H₈ClN₃O | C₄H₄ClN₃O | C₅H₆ClN₃O |
| Molecular Weight | 221.64 g/mol | 145.55 g/mol | 159.57 g/mol |
| CAS Number | 1698-60-8 | 6339-19-1 | 17254-80-7 |
| Appearance | Colorless solid | - | - |
| Water Solubility | 340 mg/L at 20 °C | More water-soluble than this compound | More water-soluble than this compound |
| Log Kₒw | 1.29 | - | - |
Environmental Fate and Occurrence
This compound undergoes microbial degradation in the soil to form its primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).[5] These metabolites are more polar and persistent than the parent compound, leading to their increased mobility in soil and subsequent leaching into groundwater and surface water.[1][4]
Quantitative Data on Environmental Concentrations
The following tables summarize the reported concentrations of this compound and its metabolites in various environmental matrices.
Table 1: Concentrations in Water Samples
| Compound | Matrix | Concentration Range (µg/L) | Average Concentration (µg/L) | Location |
| This compound | Surface Water | 0.01 - 0.89 | 0.01 ± 0.06 | Hesse, Germany[6] |
| Desphenyl-chloridazon (DPC) | Surface Water | up to 7.4 | 0.72 ± 0.81 | Hesse, Germany[6] |
| Methyl-desphenyl-chloridazon (Me-DPC) | Surface Water | Detected | - | Hesse, Germany[6] |
| This compound | Groundwater | - | - | - |
| Desphenyl-chloridazon (DPC) | Groundwater | up to 1.9 | - | Unconsolidated aquifer[7] |
| Methyl-desphenyl-chloridazon (Me-DPC) | Groundwater | up to 0.75 | - | Unconsolidated aquifer[7] |
| Desphenyl-chloridazon (DPC) | Drinking Water | up to 9.1 | 0.48 | Baden-Württemberg, Germany |
| Desphenyl-chloridazon (DPC) | Mineral Water | up to 0.35 | 0.15 | Baden-Württemberg, Germany |
Table 2: Concentrations in Soil and Plant Samples
| Compound | Matrix | Concentration Range | Notes |
| This compound | Soil | Initial concentration of 1.034 mg/kg decreased to 0.074 mg/kg after 128 days. | DT₅₀ of approximately 43 days.[8] |
| Desphenyl-chloridazon (DPC) | Soil | Increased up to 370 µg/kg. | Concentrations increased with depth and time.[9] |
| Methyl-desphenyl-chloridazon (Me-DPC) | Soil | Increased up to 16 µg/kg. | Concentrations increased with depth and time.[9] |
| This compound | Maize (Leaves and Stems) | Detected | - |
| Desphenyl-chloridazon (DPC) | Maize (Leaves, Stems, and Grains) | Detected | - |
Experimental Protocols
The analysis of this compound and its polar metabolites typically involves extraction from the sample matrix followed by detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Quick Polar Pesticides (QuPPe) Method
The QuPPe method is a widely used and effective procedure for the extraction of polar pesticides from various matrices.
Protocol for Water Samples:
-
Directly inject an aliquot of the filtered water sample into the LC-MS/MS system. For low concentrations, a large volume injection (e.g., 100 µL) can be employed.
Protocol for Soil and Plant Samples:
-
Homogenize 10 g of the sample.
-
Add 10 mL of acidified methanol (B129727) (e.g., 1% formic acid in methanol).
-
Shake vigorously for a specified time (e.g., 1 minute).
-
Centrifuge the sample to separate the solid and liquid phases.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
-
For complex matrices, a freeze-out step can be included after extraction to precipitate interfering compounds.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC) or a reversed-phase C18 column (e.g., Phenomenex Aqua C18) is suitable.
-
Mobile Phase A: Water with an additive such as ammonium (B1175870) formate (B1220265) (e.g., 5 mM) and formic acid (e.g., 0.1%).
-
Mobile Phase B: Acetonitrile or methanol with similar additives.
-
Gradient: A typical gradient starts with a high percentage of organic phase, which is gradually decreased to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40 °C.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often used to achieve the best sensitivity for all compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.
Table 3: Exemplary MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 222.1 | 104.1 | 77.1 | 20-30 |
| Desphenyl-chloridazon (DPC) | 146.0 | 102.0 | 75.0 | 15-25 |
| Methyl-desphenyl-chloridazon (Me-DPC) | 160.0 | 116.0 | 89.0 | 15-25 |
Note: The optimal MRM transitions and collision energies should be determined empirically on the specific instrument used.
Signaling Pathways and Workflows
Metabolic Pathway of this compound
The primary metabolic pathway of this compound in the environment involves the microbial cleavage of the phenyl group, leading to the formation of desphenyl-chloridazon. Further methylation can then result in the formation of methyl-desphenyl-chloridazon.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Optimum Application Time and Dose of this compound (Pyramin, WP 65%) in Sugar Beet [jpp.um.ac.ir]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Environmental occurrence and degradation of the herbicide n-chloridazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of surface water - groundwater interactions on the spatial distribution of pesticide metabolites in groundwater. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. journals.pan.pl [journals.pan.pl]
- 9. researchgate.net [researchgate.net]
Solubility of Chloridazon in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Chloridazon in aqueous and organic media. The following sections detail quantitative solubility data, standardized experimental methodologies for solubility determination, and a visualization of a key metabolic pathway. This information is intended to support research, development, and formulation activities involving this compound.
Quantitative Solubility Data
The solubility of this compound has been determined in a variety of solvents. The data presented below has been compiled from multiple sources to provide a comparative overview. All data is reported at 20°C unless otherwise specified.
| Solvent | Solubility | Unit |
| Aqueous Solvents | ||
| Water | 422 | mg/L |
| Water | 400 | mg/L |
| Distilled Water | 340 | mg/L |
| Water (pH 7.4) | 25.5 | µg/mL |
| Organic Solvents | ||
| Methanol | 34 | g/kg |
| Methanol | 24 | g/L |
| Methanol | 15.1 | g/L |
| Acetone | 28 | g/kg |
| Acetone | 22 | g/L |
| Ethyl Acetate | 5.4 | g/L |
| Ethyl Acetate | 3.7 | g/L |
| Dichloromethane | 3.1 | g/L |
| Dichloromethane | 1.9 | g/L |
| Chloroform | 3.1 | g/L |
| Chloroform | 0.21 | g/100g |
| Benzene | 0.7 | g/kg |
| Benzene | 0.6 | g/L |
| Toluene | 0.1 | g/L |
| Ether | 0.5 | g/L |
| Ether | 0.07 | g/100g |
| Cyclohexane | >0.01 | g/100g |
| n-Hexane | Practically insoluble | - |
Experimental Protocols for Solubility Determination
Standardized methodologies are crucial for obtaining reproducible solubility data. The following protocols outline the general procedures for determining the solubility of a compound in aqueous and organic solvents.
Aqueous Solubility Determination (Adapted from OECD Guideline 105)
The OECD Guideline 105 outlines two primary methods for determining water solubility: the Column Elution Method and the Flask Method. The choice of method depends on the expected solubility of the substance.
A. Flask Method (for solubilities > 10⁻² g/L)
-
Preparation: An excess amount of the test substance (this compound) is added to a flask containing purified water (e.g., deionized or distilled).
-
Equilibration: The flask is agitated at a controlled temperature (e.g., 20°C) for a sufficient period to allow for equilibrium to be reached. This may take 24 hours or longer, and preliminary tests should be conducted to determine the necessary equilibration time.
-
Phase Separation: The saturated solution is separated from the undissolved solid material by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Replicates: The experiment is performed in at least duplicate to ensure the reliability of the results.
B. Column Elution Method (for solubilities < 10⁻² g/L)
-
Column Preparation: A column is filled with an inert support material coated with an excess of the test substance.
-
Elution: Water is passed through the column at a slow, constant flow rate.
-
Sample Collection: The eluate is collected in fractions.
-
Analysis: The concentration of the test substance in each fraction is determined. A plateau in concentration indicates that a saturated solution has been achieved.
Organic Solvent Solubility Determination
A general procedure for determining the solubility of a compound in an organic solvent is as follows:
-
Sample Preparation: A known mass of the compound is placed in a test tube or vial.
-
Solvent Addition: A measured volume of the organic solvent is added incrementally.
-
Dissolution: The mixture is agitated, and if necessary, gently heated to facilitate dissolution. The temperature is then returned to the target temperature for the measurement.
-
Observation: The process is continued until the compound is completely dissolved.
-
Calculation: The total volume of solvent required to dissolve the initial mass of the compound is used to calculate the solubility. For more precise measurements, a saturated solution can be prepared and the concentration of the solute in the supernatant can be determined analytically after an equilibration period, similar to the aqueous flask method.
Visualizations
Primary Mechanism of Action: Inhibition of Photosynthesis
This compound acts as a herbicide by inhibiting photosynthesis in susceptible plants. Specifically, it disrupts the electron transport chain in Photosystem II (PSII), a key complex in the light-dependent reactions of photosynthesis. The following diagram illustrates a simplified workflow of this inhibitory action.
Caption: Inhibition of Photosystem II electron transport by this compound.
Environmental Degradation Pathway
In soil and water, this compound undergoes degradation into its primary metabolites. This process is a key factor in its environmental fate. The diagram below shows the sequential degradation of this compound.
Caption: Environmental degradation pathway of this compound.
The Unraveling of Chloridazon: A Technical Guide to its Photodegradation and Stability in Solution
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical examination of the photodegradation and stability of the herbicide Chloridazon in aqueous solutions. It synthesizes key findings on its degradation kinetics, influential factors, and the byproducts formed under various photochemical conditions.
This compound, a selective herbicide, has been subject to numerous studies to understand its environmental fate and persistence.[1] Its stability in aqueous media is significantly influenced by light, leading to photodegradation processes that are critical to evaluate for environmental risk assessment and water treatment strategies. This guide details the experimental methodologies employed to investigate these processes and presents the quantitative data in a structured format for comparative analysis.
Stability of this compound in Aqueous Solution
This compound is reported to be stable in aqueous media within a pH range of 3 to 9 in the absence of light.[2] However, its persistence diminishes significantly under sunlight. The disappearance half-life of this compound in water at pH 7 under simulated sunlight is approximately 150 hours.[2] In aerobic degradation studies, this compound can be completely converted to its primary degradation product, desphenyl-chloridazon (DPC), which is found to be resistant to further degradation over extended periods.[3]
Photodegradation of this compound
The photodegradation of this compound in solution has been investigated under various conditions, including direct photolysis, photocatalysis, and advanced oxidation processes such as Fenton and photo-Fenton reactions. These studies provide insights into the kinetics and mechanisms of its degradation.
Direct Photolysis
Under direct UV irradiation, particularly at a wavelength of 254 nm, this compound undergoes efficient degradation.[4] The degradation process has been shown to follow pseudo-first-order kinetics.[4] One study found that an 80% conversion of this compound was achieved after 80 minutes of irradiation in an aerated aqueous solution.[4]
The presence of oxygen has been identified as a significant factor influencing the rate of direct photolysis. Interestingly, the degradation rate of this compound increases as the concentration of oxygen decreases, indicating an inhibitory role of oxygen in the direct photolytic pathway.[4] The quantum yield of this compound degradation is relatively low but not negligible and is dependent on the initial concentration of the compound, suggesting a multimolecular reactivity.[4]
Photocatalysis with Titanium Dioxide (TiO₂)
The photocatalytic degradation of this compound has been effectively demonstrated using titanium dioxide (TiO₂) as a photocatalyst. The efficiency of the degradation is dependent on the type of TiO₂, with Degussa P25, a mix of anatase and rutile phases, often showing higher activity compared to other forms like Hombikat UV100 and PC500.[5]
The degradation rate in the presence of TiO₂ is influenced by several factors including the initial pH of the solution, the concentration of the catalyst, and the presence of electron acceptors.[5] Acidic conditions have been found to be more favorable for the TiO₂-mediated photodegradation of this compound.[5]
Fenton and Photo-Fenton Processes
Advanced oxidation processes like the Fenton and photo-Fenton reactions have been shown to be highly effective in degrading this compound. These processes rely on the generation of highly reactive hydroxyl radicals (•OH). In the Fenton process, complete disappearance of this compound was observed within 1 hour under optimal conditions.[6][7] The photo-Fenton process, which involves the use of UV light in addition to Fenton's reagent, accelerates the degradation, achieving complete removal in just 20 minutes under its optimal conditions.[6][7]
The degradation of this compound via these processes leads to the formation of several by-products, including desphenyl-chloridazon, pyridazine-3,4,5-trione, oxaluric acid, and 5-hydroxyhydantion.[6][7]
Quantitative Data on this compound Degradation
The following tables summarize the key quantitative data from various studies on the photodegradation of this compound in solution.
Table 1: Kinetic Data for this compound Photodegradation
| Degradation Method | Wavelength/Conditions | Kinetics | Rate Constant | Half-life (t½) | Reference |
| Direct Photolysis | 254 nm, aerated solution | Pseudo-first-order | 7.9 × 10⁻³ min⁻¹ | - | [4] |
| Simulated Sunlight | pH 7 | - | - | 150 hours | [2] |
| Fenton Process | 7.5 mg/L Fe(II), 50 mg/L H₂O₂, 40 mg/L this compound, pH 3, 20°C | BMG kinetic model | - | < 60 minutes | [6][7] |
| Photo-Fenton Process | 5 mg/L Fe²⁺, 50 mg/L H₂O₂, 60 mg/L this compound, pH 3, 20°C | BMG kinetic model | - | < 20 minutes | [6][7] |
*Behnajady–Modirdhahla–Ghanbery kinetic model
Table 2: Quantum Yield of this compound Photodegradation at 254 nm
| Condition | Quantum Yield (Φ) | Reference |
| Aerated solution | 9.1 × 10⁻⁵ | [4] |
| Deoxygenated solution | 7.2 × 10⁻⁴ | [4] |
| Suroxygenated solution | 5.6 × 10⁻⁵ | [4] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the photodegradation of this compound.
Direct Photolysis (254 nm)
-
Light Source: A low-pressure mercury lamp emitting at 254 nm is typically used.
-
Reactor: A suitable photochemical reactor, often with a quartz immersion well for the lamp, is employed.
-
Solution Preparation: An aqueous solution of this compound of a known concentration (e.g., 5.0 x 10⁻⁵ mol/L) is prepared in deionized water. The pH is adjusted as required.[4]
-
Experimental Conditions: The solution is irradiated at a constant temperature. For studying the effect of oxygen, the solution can be aerated, deoxygenated (by bubbling with an inert gas like nitrogen or argon), or saturated with oxygen.[4]
-
Sampling and Analysis: Aliquots of the solution are withdrawn at specific time intervals. The concentration of this compound is determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[4] The degradation products can be identified using techniques like HPLC coupled with mass spectrometry (LC-MS).[4]
Photocatalytic Degradation with TiO₂
-
Photocatalyst: A known amount of TiO₂ (e.g., Degussa P25) is suspended in the this compound solution.[5]
-
Reactor and Light Source: An immersion well photochemical reactor with a medium-pressure mercury lamp is a common setup.[5]
-
Procedure: The TiO₂ suspension is typically stirred in the dark for a period to allow for adsorption-desorption equilibrium to be reached before irradiation.[5] The suspension is then irradiated while being continuously stirred and purged with air or oxygen.[5]
-
Sample Processing: Samples are taken at intervals and centrifuged or filtered to remove the TiO₂ particles before analysis.[5]
-
Analysis: The concentration of this compound in the filtrate is measured by HPLC.[5]
Fenton and Photo-Fenton Degradation
-
Reactor: A glass reactor of a suitable volume (e.g., 1 L) is used.[6] For the photo-Fenton process, the reactor is equipped with a UV lamp.
-
Reagents: Stock solutions of this compound, ferrous iron (Fe(II) or Fe²⁺, typically from FeSO₄·7H₂O), and hydrogen peroxide (H₂O₂) are prepared.
-
Procedure: The pH of the this compound solution is adjusted, typically to around 3.[6][7] The required amounts of Fe(II) and H₂O₂ are then added to initiate the reaction. The solution is stirred continuously at a controlled temperature. For the photo-Fenton process, the UV lamp is switched on simultaneously with or after the addition of reagents.[6][7]
-
Analysis: Samples are collected at different time points, and the reaction is quenched (e.g., by adding a strong base to raise the pH). The concentration of this compound is analyzed by HPLC.[6] The degradation by-products are typically identified using LC-MS/MS.[8]
Visualizing the Processes
The following diagrams illustrate the experimental workflow for studying this compound photodegradation and the proposed degradation pathway in the photo-Fenton process.
References
- 1. deswater.com [deswater.com]
- 2. researchgate.net [researchgate.net]
- 3. deswater.com [deswater.com]
- 4. scispace.com [scispace.com]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. Degradation of this compound in an aqueous environment using TiO2/Ag as a synthesized nano photocatalyst using central composite design [journals.iau.ir]
- 7. Environmental occurrence and degradation of the herbicide n-chloridazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Mode of Action of Chloridazon on Photosystem II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloridazon, a pyridazinone herbicide, effectively controls a wide range of broadleaf weeds by targeting the core of plant energy metabolism: photosynthesis. This technical guide provides a detailed examination of the molecular mechanism by which this compound exerts its herbicidal activity, specifically focusing on its interaction with Photosystem II (PSII). Through a comprehensive review of existing literature, this document outlines the binding of this compound to the D1 protein, the subsequent inhibition of electron transport, and the resulting cascade of events leading to plant cell death. This guide also presents quantitative data on this compound's inhibitory effects and details the experimental protocols used to elucidate its mode of action, providing a valuable resource for researchers in weed science, plant biology, and herbicide development.
Introduction
Photosynthesis is the fundamental process by which plants convert light energy into chemical energy, driving their growth and development. This intricate process is composed of a series of light-dependent and light-independent reactions. The light-dependent reactions occur within the thylakoid membranes of chloroplasts and involve two large pigment-protein complexes: Photosystem I (PSI) and Photosystem II (PSII). PSII plays a crucial role in initiating the photosynthetic electron transport chain by oxidizing water and reducing plastoquinone (B1678516).
Many commercially successful herbicides derive their efficacy from the targeted inhibition of key components within the photosynthetic apparatus. This compound, a member of the pyridazinone chemical class, is a selective herbicide that has been widely used for weed control in various crops. Its primary mode of action is the disruption of photosynthetic electron flow at the level of PSII. This guide delves into the specific molecular interactions and the downstream consequences of this compound's binding to PSII.
The Molecular Target: The D1 Protein of Photosystem II
The reaction center of PSII is a complex assembly of proteins and cofactors. At its heart are the D1 and D2 proteins, which form a heterodimer that binds most of the redox-active cofactors involved in electron transport. The D1 protein, in particular, contains the binding niche for the secondary plastoquinone acceptor, QB.
This compound acts as a competitive inhibitor, binding to the QB site on the D1 protein.[1] This binding pocket is also the designated location for the native plastoquinone molecule, which is essential for accepting electrons from the primary quinone acceptor, QA. By occupying this site, this compound effectively blocks the binding of plastoquinone, thereby interrupting the electron flow from QA to QB.[2]
The following diagram illustrates the general pathway of electron transport in Photosystem II and the point of inhibition by this compound.
Caption: Inhibition of Photosystem II electron transport by this compound.
Consequences of Electron Transport Inhibition
The blockage of electron flow from QA to QB by this compound has a series of cascading and detrimental effects on the plant:
-
Halt of Photosynthesis: The immediate consequence is the cessation of linear electron transport, which prevents the reduction of NADP+ to NADPH and the generation of a proton gradient across the thylakoid membrane, thereby halting ATP synthesis. This starves the plant of the energy and reducing power necessary for carbon fixation and other metabolic processes.[2]
-
Formation of Reactive Oxygen Species (ROS): The highly reduced state of QA leads to the formation of triplet chlorophyll (B73375) and singlet oxygen, both of which are highly reactive and damaging to cellular components. This oxidative stress causes lipid peroxidation, membrane damage, and protein degradation, ultimately leading to cellular leakage and rapid necrosis of plant tissues.[2]
-
Photoinhibition: The inability to dissipate absorbed light energy through photochemistry leads to an over-excitation of PSII, a condition known as photoinhibition. This can cause irreversible damage to the D1 protein itself.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound on PSII can be quantified using various experimental assays. The most common parameters are the half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pI50). These values are typically determined through the Hill reaction, which measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts.
| Herbicide | Assay | Test Organism | IC50 (µM) | pI50 | Reference |
| This compound | Hill Reaction | Chenopodium album | Not available | Not available | |
| Diuron | Hill Reaction | Chenopodium album | 0.035 | 7.46 | [3] |
Experimental Protocols for Studying this compound's Mode of Action
A variety of biophysical and biochemical techniques are employed to investigate the interaction of herbicides with PSII.
Hill Reaction Assay
The Hill reaction is a fundamental method to assess the integrity of the PSII electron transport chain.[4] It involves the use of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[5]
Protocol Outline:
-
Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source (e.g., spinach, pea) through differential centrifugation.[5]
-
Reaction Mixture: Prepare a reaction mixture containing isolated chloroplasts, a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.0), and the artificial electron acceptor DCPIP.[6]
-
Treatment: Add varying concentrations of this compound to the reaction mixtures.
-
Illumination: Expose the samples to a light source to initiate the photosynthetic reactions.
-
Measurement: Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer.[5]
-
Data Analysis: Calculate the rate of the Hill reaction and determine the IC50 value of this compound by plotting the inhibition of the reaction rate against the herbicide concentration.
The following diagram illustrates the workflow for a typical Hill reaction assay.
Caption: Workflow for determining the inhibitory effect of this compound using the Hill reaction.
Chlorophyll a Fluorescence Measurement
Chlorophyll a fluorescence is a non-invasive and highly sensitive probe of PSII photochemistry. The analysis of the fast fluorescence induction curve (OJIP transient) provides detailed information about the flow of electrons through PSII.[7]
Protocol Outline:
-
Plant Material: Use dark-adapted leaves or isolated thylakoids.
-
Treatment: Apply different concentrations of this compound.
-
Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to record the chlorophyll fluorescence induction curve upon illumination with a saturating light pulse.
-
Data Analysis: Analyze the OJIP transient to determine various fluorescence parameters, such as F0 (minimal fluorescence), Fm (maximal fluorescence), Fv/Fm (maximum quantum yield of PSII), and the performance index (PIABS). Changes in these parameters indicate specific sites of inhibition within the electron transport chain.[8]
The diagram below shows the logical relationship of key parameters in an OJIP analysis.
Caption: Key parameters derived from the OJIP chlorophyll fluorescence transient.
Thermoluminescence
Thermoluminescence is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. The resulting "glow curve" provides information about the charge recombination events within PSII, and its characteristics are altered by the presence of PSII-inhibiting herbicides.
Protocol Outline:
-
Sample Preparation: Use isolated thylakoids.
-
Treatment: Incubate samples with this compound.
-
Illumination: Excite the samples with single turnover flashes at a specific low temperature.
-
Heating and Detection: Warm the sample at a constant rate and measure the emitted light as a function of temperature using a sensitive photomultiplier tube.
-
Data Analysis: Analyze the position and intensity of the peaks in the thermoluminescence glow curve. Herbicides that block electron transport at the QB site typically cause a shift in the main B-band (arising from S2QB- recombination) to a lower temperature Q-band (arising from S2QA- recombination).
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (this compound) to a receptor (the D1 protein).[9]
Protocol Outline:
-
Protein and Ligand Preparation: Obtain the 3D structure of the PSII D1 protein (from a protein database like PDB) and generate the 3D structure of this compound.
-
Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to predict the binding pose of this compound within the QB binding site of the D1 protein.
-
Analysis: Analyze the predicted binding interactions, identifying key amino acid residues involved in the binding and estimating the binding energy. This provides insights into the molecular basis of this compound's inhibitory activity.[10]
The following diagram illustrates the conceptual workflow of a molecular docking study.
Caption: Conceptual workflow for a molecular docking study of this compound and the D1 protein.
Conclusion
This compound exerts its herbicidal effect through a well-defined mode of action: the inhibition of photosynthetic electron transport in Photosystem II. By competitively binding to the QB site on the D1 protein, it displaces the native plastoquinone electron acceptor, leading to a cascade of events that includes the cessation of photosynthesis, the production of destructive reactive oxygen species, and ultimately, plant death. The experimental techniques outlined in this guide provide robust methods for characterizing the inhibitory activity of this compound and other PSII-inhibiting herbicides. A thorough understanding of this mode of action is crucial for the development of new and more effective herbicides, as well as for managing the evolution of herbicide resistance in weed populations. This in-depth technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the science of weed control and crop protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Mycotoxin Cytochalasin A on Photosystem II in Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hill reaction - Wikipedia [en.wikipedia.org]
- 5. weber.edu [weber.edu]
- 6. ocr.org.uk [ocr.org.uk]
- 7. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Key Derivatives of Chloridazon for Research
This guide provides a comprehensive overview of Chloridazon and its key derivatives for researchers, scientists, and drug development professionals. It covers their synthesis, mechanisms of action, and biological activities, with a focus on quantitative data and detailed experimental protocols.
Introduction to this compound and its Core Derivatives
This compound, a pyridazinone herbicide, has been primarily used for the selective control of broad-leaved weeds in sugar beet cultivation.[1][2] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2][3] In the environment, this compound degrades into two principal metabolites: desphenyl-chloridazon and methyl-desphenyl-chloridazon, which are of significant interest due to their persistence and potential environmental impact.[4][5]
Beyond these metabolites, research has expanded to the synthesis of novel pyridazinone derivatives with alternative herbicidal mechanisms and a broader spectrum of biological activities. These new compounds are designed to target different enzymes in plant metabolic pathways, such as protoporphyrinogen (B1215707) IX oxidase (PPO), acetyl-coenzyme A carboxylase (ACCase), and phytoene (B131915) desaturase (PDS).
Physicochemical Properties and Herbicidal Efficacy
The following tables summarize the key physicochemical properties of this compound and the herbicidal efficacy of some of its novel derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClN₃O | [1] |
| Molecular Weight | 221.64 g/mol | [1] |
| Water Solubility | 400 mg/L at 20 °C | [1] |
| Melting Point | 198-202 °C (technical) | [1] |
| Soil Degradation (DT₅₀) | ~43 days | [6] |
Table 2: Herbicidal Activity of Novel Pyridazinone Derivatives
| Derivative Class | Target Weeds | Efficacy | Target Enzyme | Reference |
| Biaryl-pyridazinone (e.g., Compound 7m) | Amaranthus retroflexus, Abutilon theophrasti, Echinochloa crus-galli | 90-100% inhibition at 37.5 g ai/ha | Protoporphyrinogen Oxidase (PPO) | [7] |
| Phenyl-substituted Cyclic Keto-Enols | Grass and broadleaf weeds | High efficacy (specific values not provided) | Acetyl-CoA Carboxylase (ACCase) | [1] |
| Pyridazine derivative (Compound B1) | Echinochloa crus-galli, Portulaca oleracea | 100% inhibition at 100 µg/mL (pre-emergence) | Phytoene Desaturase (PDS) | [8] |
Mechanisms of Action and Signaling Pathways
Inhibition of Photosystem II by this compound
This compound's primary mechanism of action is the disruption of the photosynthetic electron transport chain in Photosystem II.[2][3] It competitively binds to the Q\₀ site on the D1 protein, displacing plastoquinone (B1678516) (PQ). This blockage prevents the transfer of electrons from Q\ₐ to Q\₀, thereby halting ATP and NADPH production and leading to the generation of reactive oxygen species (ROS), which cause cellular damage and plant death.
Caption: Inhibition of electron transport in Photosystem II by this compound.
Alternative Mechanisms in Novel Derivatives
Newer derivatives of pyridazinone have been engineered to inhibit other crucial plant enzymes:
-
Protoporphyrinogen Oxidase (PPO) Inhibitors: These compounds block the synthesis of protoporphyrin IX, a precursor to chlorophyll (B73375) and heme, leading to the accumulation of protoporphyrinogen IX, which causes rapid cellular damage upon exposure to light.[2][7]
-
Acetyl-CoA Carboxylase (ACCase) Inhibitors: These derivatives target the enzyme responsible for the first committed step in fatty acid biosynthesis, primarily affecting graminaceous weeds.[1]
-
Phytoene Desaturase (PDS) Inhibitors: By inhibiting PDS, these compounds prevent the synthesis of carotenoids, which protect chlorophyll from photooxidation, resulting in characteristic bleaching symptoms.[8]
Ecotoxicological Effects: Oxidative Stress
In non-target organisms, such as aquatic invertebrates, this compound and its metabolite desphenyl-chloridazon can induce oxidative stress.[9][10] This occurs when the generation of reactive oxygen species (ROS) overwhelms the organism's antioxidant defense system.
Caption: Oxidative stress pathway induced by this compound exposure.
Experimental Protocols
Synthesis of this compound
A general synthesis for 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone (this compound) involves the reaction of 1-phenol-4-sulphonic acid with other reagents.[11]
Materials:
-
1-phenol-4-sulphonic acid
-
Other necessary reagents as per the specific patent/publication.
Procedure:
-
The reaction is carried out by repeating the procedure outlined in Example 2 of the cited patent, substituting 4-hydroxy-benzoic acid with 1-phenol-4-sulphonic acid (4.4 g).[11]
-
The resulting product is 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone.
-
The product can be isolated and purified, with reported yields of approximately 94%.[11]
General Workflow for Novel Derivative Development
The development of novel herbicidal derivatives follows a structured workflow from design to evaluation.
Caption: General workflow for novel herbicide design and testing.
Photosystem II Inhibition Assay
This protocol assesses the impact of compounds on PSII activity.
Materials:
-
Lettuce or other suitable plant tissues
-
Test compound solutions
-
Hand-held PEA fluorometer
-
Spectrophotometer
-
Reagents for chlorophyll extraction (e.g., acetone)
Procedure:
-
Chlorophyll Content Measurement:
-
Chlorophyll a Fluorescence Induction (OJIP Test):
-
Dark-adapt plant leaves for at least 20-30 minutes.
-
Use a fluorometer to record the fluorescence transient (OJIP curve) upon illumination.[5]
-
Analyze the curve to determine key parameters like Fv/Fm (maximum quantum yield of PSII), which indicates the efficiency of PSII photochemistry. A decrease in Fv/Fm suggests PSII inhibition.[5]
-
Oxidative Stress Biomarker Assay in Aquatic Organisms
This protocol measures key enzymes involved in the antioxidant response.
Materials:
-
Tissue homogenates (e.g., from crayfish hepatopancreas or gills)[9][10]
-
Spectrophotometer
-
Reagents for Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione (GSH) assays.
Procedure:
-
Tissue Preparation: Homogenize tissues in an appropriate buffer on ice and centrifuge to obtain the supernatant for enzyme assays.
-
Catalase (CAT) Activity:
-
Measure the decrease in hydrogen peroxide (H₂O₂) absorbance at 240 nm in a reaction mixture containing the tissue supernatant.[5]
-
-
Superoxide Dismutase (SOD) Activity:
-
Reduced Glutathione (GSH) Level:
-
Measure GSH levels using methods such as the Ellman's reagent (DTNB), which reacts with GSH to produce a colored product measured spectrophotometrically.[10]
-
Conclusion
This compound and its derivatives remain a significant area of research. While the parent compound's mechanism is well-established, ongoing work focuses on understanding the environmental fate of its metabolites and developing novel pyridazinone-based herbicides with alternative modes of action and improved safety profiles. The methodologies and data presented in this guide offer a foundational resource for researchers in agrochemicals, environmental science, and drug development to further explore this important class of compounds.
References
- 1. Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Ref: BAS 119H) [sitem.herts.ac.uk]
- 5. Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantprotection.pl [plantprotection.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The effect of chronic exposure to this compound and its degradation product this compound-desphenyl on signal crayfish Pacifastacus leniusculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Quantification of Chloridazon Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloridazon is a selective herbicide used for the control of broad-leaved weeds in various crops. Accurate and reliable quantification of this compound in technical materials and formulated products is crucial for quality control and regulatory compliance. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the quantification of this compound using HPLC.
1. Reagents and Materials
-
This compound analytical standard (of known purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
o-Phosphoric acid or Formic acid
-
Water (HPLC grade or Milli-Q)
-
0.22 µm or 0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical column: Kinetex C18 (150 mm x 4.6 mm, 2.6 µm) or equivalent.
-
Data acquisition and processing software.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
3. Preparation of Standard Solutions
-
Stock Standard Solution (approx. 700-800 mg/L): Accurately weigh approximately 70-80 mg of the this compound analytical standard into a 100 mL volumetric flask. Add 60 mL of methanol and sonicate to dissolve.[1] Dilute to the mark with water.
-
Working Standard Solution (approx. 70-80 mg/L): Transfer 10.0 mL of the stock standard solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[1] Filter the solution through a 0.22 µm or 0.45 µm filter before injection.
4. Preparation of Sample Solutions
The sample preparation procedure varies depending on the formulation type.
-
Solid Formulations (e.g., Wettable Powders - WP):
-
Homogenize the sample.
-
Accurately weigh a portion of the sample equivalent to about 9-11 mg of this compound into a 100 mL volumetric flask.[2]
-
Add 70 mL of acetonitrile and sonicate to ensure complete dissolution of the active ingredient.[2]
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.[2]
-
Filter the solution through a 0.22 µm or 0.45 µm filter prior to HPLC analysis.[2]
-
-
Liquid or Suspension Formulations (e.g., Suspension Concentrates - SC):
-
Thoroughly shake the sample container to ensure homogeneity.[2]
-
Accurately weigh a portion of the sample equivalent to about 9-11 mg of this compound into a 100 mL volumetric flask.[2]
-
For suspension concentrates, add 5 mL of water to disperse the sample.[2]
-
Add 70 mL of acetonitrile and sonicate if necessary to dissolve the active ingredient.[2]
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.[2]
-
Filter the solution through a 0.22 µm or 0.45 µm filter before HPLC analysis.[2]
-
5. HPLC Analysis Procedure
-
Set up the HPLC system with the chromatographic conditions outlined in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution multiple times (e.g., five times) to check for system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the samples is determined by comparing the peak area of the sample with that of the working standard.
Data Presentation
Table 1: Chromatographic Conditions for this compound Quantification
| Parameter | Condition 1 | Condition 2 |
| Column | Kinetex C18, 150 mm x 4.6 mm, 2.6 µm[2] | Microbore column[3][4] |
| Mobile Phase | A: 0.1% o-Phosphoric or Formic Acid in Water (pH 2.0-2.2)B: AcetonitrileGradient: 65% A, 35% B[2] | Methanol:Water (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[2] | 0.3 mL/min[1] |
| Injection Volume | 5 µL[2] | Not Specified |
| Detector | UV/DAD[2] | Diode Array Detector (DAD)[3][4] |
| Wavelength | 220-340 nm (Optimum to be determined)[2], 283 nm[5] | 285 nm and 229 nm[1] |
| Column Temperature | Ambient | Not Specified |
| Run Time | 18 min[2] | 3 min[1] |
Table 2: Method Validation Summary (Illustrative)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Dependent on instrumentation and matrix |
| Limit of Quantification (LOQ) | Dependent on instrumentation and matrix |
| Specificity | The method is selective for this compound in the presence of formulation excipients and degradation products. Peak purity can be confirmed using a DAD.[1] |
Note: The values presented in Table 2 are typical for a validated HPLC method and should be established by the user.
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols for Gas Chromatography Analysis of Chloridazon Residues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Chloridazon residues in various environmental and agricultural matrices using gas chromatography (GC). This compound, a selective herbicide, and its primary degradation product, desphenyl-chloridazon, can persist in soil and water, necessitating sensitive and reliable analytical methods for monitoring and risk assessment.[1]
Overview of Analytical Approach
The determination of this compound residues typically involves sample extraction and cleanup, followed by analysis using gas chromatography coupled with a sensitive detector, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that has proven effective for extracting a broad range of pesticides, including this compound, from various food and environmental matrices.[2][3][4][5]
Experimental Protocols
Sample Preparation: Modified QuEChERS Method
This protocol is a general guideline and may require optimization based on the specific matrix.
2.1.1. Materials and Reagents
-
Acetonitrile (B52724) (ACN), pesticide residue grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for samples with high chlorophyll (B73375) content)
-
Centrifuge tubes (15 mL and 50 mL)
-
Homogenizer (e.g., high-speed blender or cryogenic mill)
2.1.2. Extraction Procedure
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g of soil, fruit, or vegetable) to ensure uniformity. For dry samples, it may be necessary to add a specific amount of water to achieve adequate hydration.[2]
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[2]
-
2.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the matrix:
-
General Matrices: 150 mg MgSO₄ and 50 mg PSA.
-
Matrices with Fats and Waxes: Add 50 mg C18.
-
Matrices with Pigments (e.g., leafy greens): Add 50 mg GCB.
-
-
Cleanup:
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract for GC analysis.
Gas Chromatography (GC) Analysis
The following are typical GC-MS/MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.
2.2.1. Instrumentation
-
Gas Chromatograph with a split/splitless injector
-
Tandem Mass Spectrometer (MS/MS) or Electron Capture Detector (ECD)
-
Capillary Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
2.2.2. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1-2 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 150 °C at 25 °C/min
-
Ramp to 200 °C at 3 °C/min
-
Ramp to 280 °C at 8 °C/min, hold for 10 minutes
-
2.2.3. MS/MS Conditions (Example)
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor and product ions for this compound and its metabolites should be determined by infusing a standard solution.
-
Data Presentation: Quantitative Summary
The following tables summarize typical performance data for the analysis of this compound residues. Note that these values can vary depending on the matrix, instrumentation, and specific method validation.
Table 1: Method Validation Data for this compound Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | [7] |
| Limit of Quantification (LOQ) | 0.003 - 0.02 mg/kg | [7] |
| Recovery | 70 - 120% | [6][7][8][9] |
| Relative Standard Deviation (RSD) | < 20% | [7][9] |
Table 2: Example MRM Transitions for this compound and Desphenyl-chloridazon
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 221 | 77 | 105 |
| Desphenyl-chloridazon | 144 | 102 | 75 |
Note: These are example transitions and should be optimized on the specific instrument.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical process for this compound residue analysis.
Caption: Workflow for this compound residue analysis.
This detailed guide provides a robust framework for the analysis of this compound residues. Adherence to good laboratory practices, including the use of high-purity reference standards and proper method validation, is essential for obtaining accurate and reliable results.[1]
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. youtube.com [youtube.com]
- 3. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. food-safety.com [food-safety.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chloridazon in Sugar Beet Weed Control Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chloridazon, a selective systemic herbicide, for weed management in sugar beet (Beta vulgaris L.) research. The following sections detail its mechanism of action, protocols for experimental application, and quantitative data on its efficacy.
This compound, also known as pyrazon, is primarily used for the control of annual broad-leaved weeds.[1] It is absorbed by the roots and translocated acropetally throughout the plant.[1][2] Its mode of action involves the inhibition of photosynthesis at photosystem II.[2][3]
Mechanism of Action: Photosynthesis Inhibition
This compound disrupts the photosynthetic electron transport chain, a critical process for plant growth and survival. The herbicide acts by inhibiting the Hill Reaction, a key component of photosynthesis.[2] This disruption leads to a cascade of events, including the photodestruction of chlorophyll (B73375) and interference with the incorporation of polar lipids in chloroplast membranes, ultimately causing weed death.[2]
Caption: Mode of action of this compound in inhibiting photosynthesis.
Experimental Protocols for Efficacy Trials
The following protocols are synthesized from various research studies evaluating the efficacy of this compound in sugar beet.
Experimental Design
A randomized complete block design is a common and robust method for conducting herbicide efficacy trials.[4][5][6]
-
Plot Establishment:
-
Establish experimental plots of a defined size (e.g., 2.0 m wide and 10.0 m long).[7]
-
Each plot should consist of a set number of sugar beet rows (e.g., four rows) with consistent spacing (e.g., 45 cm between rows).[7]
-
Include an untreated weedy check and a weed-free check for comparison.[4]
-
Replicate each treatment a minimum of three to four times.[4][5]
-
Herbicide Application
This compound can be applied either pre-emergence or post-emergence.[1][4]
-
Pre-emergence Application:
-
Apply this compound to the soil surface after planting but before the emergence of sugar beet seedlings and weeds.
-
Typical application rates range from 1.3 to 3.25 kg/ha .[1] A rate of 3 kg/ha has been shown to be effective.[4]
-
Application at rates exceeding 4 kg/ha is not recommended due to potential negative effects on sugar beet seed germination.[4]
-
-
Post-emergence Application:
-
Apply this compound to emerged weeds. The timing is critical, with applications at the 2-4 leaf stage of the weeds being common.[4][7]
-
Post-emergence applications of this compound are generally less effective than pre-emergence applications for controlling broadleaf weeds.[4]
-
Tank-mixing this compound with other herbicides, such as desmedipham, and the inclusion of a nonionic surfactant can enhance efficacy.[5]
-
-
Spray Application:
Data Collection and Evaluation
Assess the efficacy of the herbicide treatments at set intervals after application (e.g., 21 or 30 days).[4][7]
-
Weed Control Efficacy:
-
Crop Phytotoxicity:
-
Visually assess any signs of crop injury, such as stunting, chlorosis, or necrosis.
-
Chlorophyll fluorescence analysis can be used as a rapid method to detect herbicide effects on the photosynthetic apparatus.[8]
-
-
Yield Measurement:
Caption: General workflow for a herbicide efficacy trial.
Quantitative Data Summary
The following tables summarize the efficacy of this compound from a field experiment conducted in two locations.[4]
Table 1: Efficacy of Pre-emergence this compound Application on Weed Control [4]
| Weed Species | This compound Rate ( kg/ha ) | Weed Control (%) |
| Sinapis arvensis | 3 | 95 - 100 |
| Sonchus arvensis | 3 | 86 - 93 |
| Broadleaf Weeds (overall) | 3 | > 85 |
Table 2: Effect of this compound Application Timing and Rate on Sugar Beet Root Yield [4][5]
| Treatment | Application Rate | Application Timing | Relative Sugar Beet Root Yield (%) |
| Weedy Check | - | - | 50 |
| This compound | 3 kg/ha | Pre-emergence | Not significantly different from weed-free |
| This compound + Desmedipham (without surfactant) | Various | Post-emergence (4-leaf stage) | 83 |
| This compound + Desmedipham (with surfactant) | Various | Post-emergence (4-leaf stage) | 91 |
| Weed-Free Check | - | - | 100 |
Table 3: Efficacy of Post-emergence this compound + Desmedipham Mixture on Broadleaf Weed Control [5]
| Treatment | Reduction in Total Number of Broadleaf Weeds (%) |
| This compound + Desmedipham (without surfactant) | 38 |
| This compound + Desmedipham (with surfactant) | 61 |
These data indicate that pre-emergence application of this compound at 3 kg/ha provides effective control of key broadleaf weeds in sugar beet.[4] Post-emergence applications, particularly when combined with other herbicides and a surfactant, can also contribute to weed management and protect sugar beet yield.[5] Researchers should consider these findings when designing experiments to evaluate weed control strategies in sugar beet.
References
- 1. makingchembooks.com [makingchembooks.com]
- 2. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: BAS 119H) [sitem.herts.ac.uk]
- 4. Determination of Optimum Application Time and Dose of this compound (Pyramin, WP 65%) in Sugar Beet [jpp.um.ac.ir]
- 5. Evaluation of this compound and Desmedipham Mixture with and without Surfactant for Weed Control in Sugar Beet [ijws.areeo.ac.ir]
- 6. assbt.org [assbt.org]
- 7. plantprotection.pl [plantprotection.pl]
- 8. researchgate.net [researchgate.net]
Solid-Phase Extraction Method for Chloridazon in Water Samples: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloridazon is a selective herbicide widely used in agriculture for the control of broadleaf weeds in sugar beets, fodder beets, and beetroot. Due to its mobility and persistence, it can contaminate surface and groundwater, posing potential risks to the environment and human health. Accurate and sensitive monitoring of this compound levels in water is therefore crucial. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved purification and concentration of analytes.[1][2] This application note provides a detailed protocol for the extraction and preconcentration of this compound from water samples using SPE, followed by analysis, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to prepare samples for analysis.[2] The process involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or disk.[1] Analytes of interest are retained on the stationary phase while the sample matrix and impurities are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent.[1][2] This process effectively isolates and concentrates the analytes from the initial sample.[2][4]
Experimental Protocol
This protocol outlines a general procedure for the solid-phase extraction of this compound from water samples. Optimization of specific parameters, such as sample pH and elution solvent composition, may be required depending on the specific water matrix and analytical instrumentation.
Materials and Reagents:
-
SPE Cartridges: C18 (octadecyl) or SDB (styrene-divinylbenzene) cartridges are commonly used for the extraction of moderately polar herbicides like this compound.[5]
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, dichloromethane, and ethyl acetate.[6][7]
-
Reagents: Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment, sodium sulfite (B76179) (for dechlorination, if necessary).[6]
-
Apparatus: SPE vacuum manifold, vacuum pump, collection vials, pH meter, filtration apparatus with glass fiber filters (0.7 µm).[8]
-
This compound Standard: Analytical grade standard for calibration.
Sample Preparation:
-
Filtration: To remove particulate matter, filter water samples through a 0.7-µm glass fiber filter.[8]
-
Dechlorination (if applicable): If the water sample contains residual chlorine, add sodium sulfite (50 mg/L) to prevent degradation of the analyte.[6]
-
pH Adjustment: Adjust the pH of the water sample to a range of 2 to 9 using 0.1 M HCl or 0.1 M NaOH.[3] The optimal pH should be determined empirically, but a neutral to slightly acidic pH is often a good starting point for similar compounds.
Solid-Phase Extraction Procedure:
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[4]
-
-
Washing:
-
Elution:
-
Elute the retained this compound from the cartridge with a suitable organic solvent. A common approach is to use two small aliquots of the elution solvent.[2] For example, use two 3 mL portions of a solvent like ethyl acetate, dichloromethane, or acetonitrile.[6][7]
-
Collect the eluate in a clean collection vial.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-45°C).[10]
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetone (B3395972) or the initial mobile phase for HPLC).[3][10]
-
Analysis:
The final extract can be analyzed by HPLC with a Diode-Array Detector (DAD) or by GC-MS.[3][5] A C18 column is often suitable for HPLC separation.[5]
Data Presentation
The following table summarizes representative quantitative data for the analysis of herbicides in water samples using solid-phase extraction. These values are indicative and may vary depending on the specific experimental conditions and the analytical instrument used.
| Parameter | C18 Cartridges | SDB Cartridges | Notes |
| Recovery | 75.1% - 100.0%[5] | 54.0% - 98.0%[5] | Recovery can be influenced by sample matrix and elution solvent. |
| Limit of Detection (LOD) | 0.012 - 0.035 µg/L[5] | 0.001 - 0.5 µg/L[3] | LOD is dependent on the sensitivity of the analytical instrument. |
| Limit of Quantification (LOQ) | - | 0.005 - 1 µg/L[3] | LOQ is the lowest concentration that can be reliably quantified. |
| Relative Standard Deviation (RSD) | < 15% | < 20%[11] | RSD indicates the precision of the method. |
Visualizations
SPE Workflow for this compound Analysis
Caption: Workflow of the solid-phase extraction method for this compound in water samples.
References
- 1. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - SE [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. glsciences.com [glsciences.com]
- 5. Determination of commonly used herbicides in surface water using solid-phase extraction and dual-column HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. agilent.com [agilent.com]
- 9. analiticaweb.com.br [analiticaweb.com.br]
- 10. biotage.com [biotage.com]
- 11. Determination of some organic contaminants in water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chloridazon in Plant Physiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Chloridazon, a selective pyridazinone herbicide, as a tool in plant physiology research. Its specific mode of action, primarily the inhibition of Photosystem II (PSII), makes it a valuable compound for studying photosynthetic processes, stress signaling, and plant defense mechanisms.
Introduction to this compound
This compound (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) is a systemic herbicide predominantly used for the control of broadleaf weeds in beet crops.[1] Its primary mechanism of action is the blockage of the electron transport chain in Photosystem II, thereby inhibiting photosynthesis.[1] This specific mode of action allows researchers to induce and study a cascade of physiological and molecular responses in plants. It is absorbed through the roots and translocated acropetally throughout the plant.[1]
Mechanism of Action
This compound's primary target is the D1 protein of the PSII reaction center in the thylakoid membranes of chloroplasts. By binding to the quinone B (QB) binding site, it obstructs the electron flow from quinone A (QA) to QB.[2] This interruption of the photosynthetic electron transport chain leads to a series of downstream effects:
-
Inhibition of the Hill Reaction: The blockage of electron transport prevents the reduction of artificial electron acceptors, a process known as the Hill reaction.
-
Generation of Reactive Oxygen Species (ROS): The disruption of the electron flow leads to the formation of triplet chlorophyll (B73375) and singlet oxygen (¹O₂), initiating oxidative stress.[2]
-
Photoinhibition and Photodestruction of Chlorophyll: The excess excitation energy that cannot be dissipated through photochemistry leads to damage to the photosynthetic apparatus and degradation of chlorophyll.
-
Inhibition of Carbon Dioxide Fixation: The lack of ATP and NADPH, products of the light-dependent reactions, halts the Calvin cycle and CO₂ fixation.
Quantitative Data on this compound Application
The following table summarizes key quantitative data for the application of this compound in research settings. It is important to note that optimal concentrations and durations will vary depending on the plant species, growth stage, and experimental conditions. Preliminary dose-response experiments are highly recommended.
| Parameter | Value | Plant/System Studied | Remarks |
| Effective Concentration | 3.45 mg L⁻¹ | Desmodesmus armatus (algae) | A 24-hour treatment caused a 50% reduction in autospore release in a sensitive strain.[3] |
| 0.1 mM | Human erythrocytes | Used to study interactions with cell membranes.[4] | |
| 0.45 µg/L - 2.7 µg/L | Signal crayfish | Environmentally relevant concentrations used in a 30-day ecotoxicology study.[5] | |
| Treatment Duration | 24 hours | Desmodesmus armatus (algae) | Sufficient to observe significant physiological effects.[3] |
| 30 days | Signal crayfish | For chronic exposure studies.[5] | |
| Up to 128 days | Soil degradation studies | To assess persistence and degradation in a laboratory setting.[6][7] | |
| Application Rate (Field) | 0.9 - 2.6 lbs active ingredient/acre | Sugar beets | Typical agricultural application rates.[1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (analytical grade)
-
Milli-Q water or appropriate solvent (e.g., acetone (B3395972), methanol (B129727) for initial solubilization)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Sterile filters (0.22 µm)
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Stock Solution Preparation:
-
Due to this compound's low water solubility (around 400 mg/L at 20°C), a stock solution in an organic solvent may be necessary for higher concentrations.[1] For example, dissolve a calculated amount of this compound in a small volume of acetone or methanol before bringing it to the final volume with Milli-Q water.
-
For aqueous solutions, a 250 ppm (mg/L) stock solution can be prepared by dissolving 25 mg of this compound in 100 mL of Milli-Q water.[8] Use a magnetic stirrer to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with the appropriate medium (e.g., hydroponic solution, irrigation water).
-
For experiments involving cell cultures or isolated chloroplasts, the final concentration of the organic solvent should be kept to a minimum and a solvent control should be included.
-
-
Sterilization: If required for sterile culture systems, filter-sterilize the final working solution using a 0.22 µm filter.
Plant Treatment Protocols
Materials:
-
Hydroponic system (e.g., deep water culture, nutrient film technique)
-
Nutrient solution
-
This compound working solution
Protocol:
-
Grow plants in a hydroponic system until they reach the desired growth stage.
-
Replace the existing nutrient solution with a fresh solution containing the desired concentration of this compound.
-
Ensure proper aeration and monitor the pH and electrical conductivity of the solution throughout the experiment.
-
Include a control group with the nutrient solution only (and a solvent control if applicable).
-
Harvest plant tissues at specified time points for analysis.
Materials:
-
Pots with appropriate soil mix
-
This compound working solution
Protocol:
-
Grow plants in pots to the desired stage.
-
Apply a known volume of the this compound working solution evenly to the soil surface of each pot. The volume should be sufficient to saturate the root zone without excessive leaching.
-
Water the control plants with an equal volume of water (and solvent control if applicable).
-
Maintain consistent environmental conditions for all treatment groups.
-
Collect samples for analysis at predetermined intervals.
Materials:
-
Spray bottle or chamber
-
This compound working solution with a surfactant (e.g., Tween 20 at 0.01-0.05%) to ensure even leaf coverage.
Protocol:
-
Grow plants to the desired leaf development stage.
-
Spray the foliage of the plants with the this compound solution until runoff is observed. Ensure both adaxial and abaxial leaf surfaces are covered.
-
Spray control plants with a solution containing only water and the surfactant.
-
To avoid soil contamination, cover the soil surface with a protective layer during application.
-
Conduct the spraying in a well-ventilated area or a dedicated spray chamber.
Analysis of Physiological and Biochemical Parameters
This assay measures the inhibitory effect of this compound on the photosynthetic electron transport chain.
Materials:
-
Spinach leaves or other plant material
-
Isolation buffer (e.g., Tris-HCl buffer with sucrose (B13894) and MgCl₂)
-
Centrifuge
-
Spectrophotometer
-
DCPIP (2,6-dichlorophenolindophenol) solution (as an artificial electron acceptor)
-
Light source
Protocol:
-
Chloroplast Isolation: Homogenize fresh plant tissue in ice-cold isolation buffer and filter the homogenate. Centrifuge the filtrate at low speed to remove cell debris, then centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of isolation buffer.
-
Reaction Mixture: In a cuvette, combine the isolated chloroplast suspension, buffer, and DCPIP solution.
-
Measurement: Measure the initial absorbance of the solution at 600 nm.
-
Illumination: Expose the cuvette to a strong light source.
-
Data Collection: Record the decrease in absorbance at 600 nm over time as the blue DCPIP is reduced to a colorless form by the electrons from water splitting.
-
Inhibitor Assay: Repeat the procedure with the addition of different concentrations of this compound to the reaction mixture to determine its inhibitory effect on the rate of DCPIP reduction.
Chlorophyll fluorescence is a non-invasive technique to assess the efficiency of PSII.
Materials:
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Dark-adaptation clips
Protocol:
-
Dark-adapt the leaves of both control and this compound-treated plants for at least 20-30 minutes.
-
Measure the minimum fluorescence (F₀) with a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).
-
Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ). A decrease in this ratio indicates PSII damage.
-
Further analysis of fluorescence parameters can provide more detailed insights into the photochemical and non-photochemical quenching processes.
This method quantifies the net CO₂ assimilation rate and stomatal conductance.
Materials:
-
Infrared Gas Analyzer (IRGA)
Protocol:
-
Acclimatize the control and treated plants to the desired light, temperature, and CO₂ conditions.
-
Clamp a leaf into the IRGA cuvette.
-
Measure the net CO₂ assimilation rate (A), stomatal conductance (gs), and transpiration rate (E).
-
A decrease in these parameters is expected following this compound treatment due to the inhibition of photosynthesis and potential stomatal closure.
Materials:
-
Plant tissue
-
Acetone (80% or 100%)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Extract pigments from a known weight of leaf tissue by grinding in acetone.
-
Centrifuge the extract to pellet the cell debris.
-
Spectrophotometric Method: Measure the absorbance of the supernatant at specific wavelengths (e.g., 663 nm, 645 nm, and 470 nm). Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using established equations.
-
HPLC Method: For more precise quantification of individual pigments, analyze the extract using a reverse-phase HPLC system with a C18 column and a suitable solvent gradient.[9][10]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Downstream Signaling
The inhibition of Photosystem II by this compound initiates a cascade of signaling events within the plant cell.
Experimental Workflow for Assessing this compound's Effects
A logical workflow for investigating the physiological effects of this compound on a plant species.
By following these detailed application notes and protocols, researchers can effectively use this compound as a tool to investigate fundamental aspects of plant physiology, from the intricacies of photosynthesis to the complex networks of stress signaling.
References
- 1. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantprotection.pl [plantprotection.pl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. HPLC determination of chlorophyll and carotenoid pigments in processed green pea cultivars (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Release Formulations of Chloridazon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of controlled-release formulations of the herbicide Chloridazon. The information is intended to guide researchers in creating formulations with modified release profiles to enhance efficacy and reduce environmental impact.
Introduction to Controlled Release Formulations of this compound
This compound, a selective herbicide, is widely used for weed control in various crops. Conventional formulations can lead to rapid release, potentially causing environmental concerns such as leaching into groundwater. Controlled-release formulations (CRFs) offer a promising solution by modulating the release of this compound over an extended period. This approach can improve herbicide efficiency, reduce the required application frequency, and minimize environmental contamination.[1][2]
This document outlines methodologies for three types of CRFs: alginate/chitosan (B1678972) nanocapsules, lignin-based granules, and a general protocol for matrix tablets.
Alginate/Chitosan Nanocapsules for this compound Delivery
Nano-encapsulation of herbicides is a modern approach to achieve controlled release and enhance precision in agriculture.[3] Alginate and chitosan, both biocompatible and biodegradable polymers, can be used to form nanocapsules that effectively encapsulate this compound.[3]
Quantitative Data Summary
The following table summarizes the physicochemical properties and release characteristics of this compound-loaded alginate/chitosan nanocapsules prepared by the ionic gelation method.[4]
| Parameter | Value | Reference |
| Particle Size (Z-average) | 253 nm | [4] |
| Polydispersity Index (PDI) | 0.266 | [4] |
| Zeta Potential | -1.43 mV | [4] |
| Loading Capacity | 14% | [4] |
| Entrapment Efficiency | 57% | [4] |
| In-Vitro Release Profile | ||
| Initial Release (first few hours) | ~65% | [4] |
| Time to Complete Release | ~40 hours | [4] |
Experimental Protocol: Preparation of Alginate/Chitosan Nanocapsules
This protocol details the ionic gelation method for the preparation of this compound-loaded alginate/chitosan nanocapsules.[3]
Materials:
-
This compound
-
Sodium Alginate
-
Chitosan
-
Calcium Chloride (CaCl₂)
-
Acetic Acid
-
Deionized Water
-
Magnetic Stirrer
-
Centrifuge
Procedure:
-
Preparation of Chitosan Solution: Prepare a 0.5% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring.
-
Preparation of Alginate-Chloridazon Solution: Prepare a 0.5% (w/v) sodium alginate solution in deionized water. Add this compound to the alginate solution to achieve the desired concentration and stir until fully dispersed.
-
Formation of Alginate-Chloridazon Pre-gel: While stirring the alginate-Chloridazon solution, add a 0.2% (w/v) calcium chloride solution dropwise to form a pre-gel of calcium alginate.
-
Formation of Alginate/Chitosan Nanocapsules: To the alginate-Chloridazon pre-gel, add the chitosan solution dropwise under continuous stirring.
-
Nanocapsule Collection: The resulting nanocapsule suspension is then centrifuged at a high speed (e.g., 14,000 rpm) to separate the nanocapsules from the supernatant.
-
Washing and Storage: The nanocapsule pellet is washed with deionized water and can be lyophilized for long-term storage.
Caption: Workflow for the preparation of this compound-loaded alginate/chitosan nanocapsules.
Experimental Protocol: In-Vitro Release Study of Nanocapsules
This protocol describes the dialysis bag method for evaluating the in-vitro release of this compound from alginate/chitosan nanocapsules.
Materials and Equipment:
-
This compound-loaded nanocapsules
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Phosphate (B84403) buffered saline (PBS, pH 7.4)
-
Magnetic stirrer or orbital shaker
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound-loaded nanocapsules and disperse them in a small volume of PBS.
-
Dialysis Setup: Transfer the nanocapsule dispersion into a dialysis bag and securely seal both ends.
-
Release Study: Immerse the dialysis bag in a larger volume of PBS (e.g., 500 mL) maintained at a constant temperature (e.g., 25°C) with continuous stirring.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 40 hours), withdraw a fixed volume of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated UV-Vis spectrophotometric or HPLC method.
-
Data Analysis: Calculate the cumulative percentage of this compound released at each time point.
Lignin-Based Granules for Controlled Release of this compound
Lignin (B12514952), a readily available and biodegradable natural polymer, can be used as a matrix material to create controlled-release granules of this compound.[1][5] The release rate can be modulated by altering the granule size.[1]
Quantitative Data Summary
| Formulation Parameter | Key Release Parameter | General Observation | Reference |
| Granule Size | T₅₀ (Time for 50% Release) | T₅₀ increases with increasing granule size, indicating a slower release rate. | [1] |
Experimental Protocol: Preparation of Lignin-Based Granules
This protocol outlines a melt-extrusion method for preparing this compound-lignin granules.[1]
Materials:
-
This compound
-
Kraft Lignin
-
Grinder or mill
-
Sieves with various mesh sizes
Procedure:
-
Mixing: Thoroughly mix this compound and Kraft lignin powder in a 1:1 weight ratio.
-
Melting and Extrusion: Heat the mixture to the melting point of the components while continuously mixing to form a homogenous melt. Extrude the molten mixture through a suitable die.
-
Cooling and Grinding: Allow the extruded material to cool and solidify at room temperature. Grind the solid mass into smaller particles using a grinder or mill.
-
Sieving: Sieve the ground particles to obtain granules of different size fractions (e.g., <0.5 mm, 0.5-1.0 mm, 1.0-2.0 mm).
Caption: Workflow for the preparation of this compound-lignin controlled-release granules.
Experimental Protocol: In-Vitro Release Study of Lignin-Based Granules
This protocol describes a method for evaluating the in-vitro release of this compound from lignin-based granules.
Materials and Equipment:
-
This compound-lignin granules of a specific size fraction
-
Deionized water or buffer of desired pH
-
Orbital shaker or magnetic stirrer
-
Filtration system (e.g., syringe filters)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound-lignin granules.
-
Release Study: Place the granules in a flask containing a known volume of the release medium (e.g., 200 mL). Place the flask in an orbital shaker set at a constant speed (e.g., 100 rpm) and temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium, ensuring to filter the sample to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of this compound released over time and determine the T₅₀ value.
Matrix Tablets for Controlled Release of this compound (General Protocol)
While specific studies on this compound matrix tablets are not extensively available, this section provides a general protocol based on established methods for similar molecules, such as other herbicides or pharmaceutical drugs.[6][7] Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are commonly used to form a gel-like barrier that controls drug release.[8]
General Formulation and Release Characteristics
The release of an active ingredient from a hydrophilic matrix tablet is typically controlled by a combination of diffusion through the gel layer and erosion of the matrix. The rate of release can be modulated by varying the polymer type, viscosity grade, and concentration, as well as by including other excipients.
| Formulation Variable | Effect on Release Rate |
| Polymer Concentration | Increasing concentration generally decreases the release rate. |
| Polymer Viscosity | Higher viscosity grades typically lead to a slower release rate. |
| Soluble Excipients | Can increase the release rate by creating pores in the matrix. |
| Insoluble Excipients | Can decrease the release rate by forming a more tortuous diffusion path. |
Experimental Protocol: Preparation of Matrix Tablets by Direct Compression
This protocol describes a straightforward method for preparing matrix tablets.
Materials:
-
This compound
-
Hydroxypropyl Methylcellulose (HPMC, e.g., K4M, K100M)
-
Microcrystalline Cellulose (MCC) as a filler
-
Magnesium Stearate (B1226849) as a lubricant
-
Tablet press
Procedure:
-
Sieving: Pass all ingredients through a suitable sieve to ensure uniformity.
-
Blending: Accurately weigh and blend this compound, HPMC, and MCC in a blender for a specified time (e.g., 15 minutes) to achieve a homogenous mixture.
-
Lubrication: Add magnesium stearate to the blend and mix for a short duration (e.g., 2-3 minutes).
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
Experimental Protocol: In-Vitro Dissolution Study of Matrix Tablets
This protocol is based on standard pharmacopeial methods for testing solid oral dosage forms.
Materials and Equipment:
-
This compound matrix tablets
-
Dissolution test apparatus (USP Apparatus 2 - Paddle)
-
Dissolution medium (e.g., 0.1 N HCl for 2 hours, followed by phosphate buffer pH 6.8)
-
Water bath to maintain 37 ± 0.5°C
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with 900 mL of the dissolution medium per vessel, maintained at 37 ± 0.5°C. Set the paddle speed to 50 rpm.
-
Tablet Introduction: Place one tablet in each vessel.
-
Sampling: At predetermined time points, withdraw samples from each vessel and filter them. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Determine the concentration of this compound in the samples using a validated analytical method.
-
Data Analysis: Calculate the percentage of this compound released at each time point and plot the dissolution profile.
Analytical Methods for this compound Quantification
Accurate quantification of this compound in release media is crucial for dissolution studies. Both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) can be employed.
UV-Vis Spectrophotometric Method
This method is simple and rapid, suitable for routine analysis when the dissolution medium does not contain interfering substances.[9][10]
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen dissolution medium by scanning a standard solution from 200-400 nm.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the samples from the dissolution study and determine the concentration of this compound using the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers higher specificity and is preferred when the dissolution medium contains excipients that may interfere with UV-Vis analysis.[11][12] A general HPLC method is outlined below, which should be validated for the specific application.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at the λmax of this compound
-
-
Standard Preparation: Prepare standard solutions of this compound in the mobile phase.
-
Sample Preparation: Filter the dissolution samples before injection.
-
Quantification: Compare the peak area of the samples to that of the standards to determine the concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignin and ethylcellulose in controlled release formulations to reduce leaching of this compound and metribuzin in light-textured soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of this compound-loaded alginate/chitosan nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Hydrophilic Matrix Tablets for the Controlled Released of Chlorzoxazone | MDPI [mdpi.com]
- 7. New Hydrophilic Matrix Tablets for the Controlled Released of Chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug release behavior of polymeric matrix filled in capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. scielo.br [scielo.br]
Application Notes and Protocols for Isotope-Labeled Chloridazon in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloridazon, a selective pyridazinone herbicide, has been widely used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2] Understanding its metabolic fate in various environmental compartments and organisms is crucial for assessing its environmental impact and ensuring food safety. The primary degradation pathway of this compound involves the formation of two main metabolites: desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).[3] These metabolites, particularly DPC, can be more persistent and mobile than the parent compound, leading to potential contamination of soil and groundwater.[3][4]
To accurately trace the absorption, distribution, metabolism, and excretion (ADME) of this compound and quantify its transformation into various metabolites, the use of isotope-labeled molecules is indispensable.[5][6] Carbon-14 (¹⁴C) is a commonly used radioisotope for these studies, as it allows for a complete mass balance analysis and sensitive detection of the parent compound and its metabolites in complex matrices.[5][6] The use of ¹⁴C-labeled this compound enables researchers to track the molecule's path, identify and quantify metabolites, and understand degradation kinetics in soil, water, and plant systems.[6][7] This application note provides detailed protocols for conducting metabolic studies using isotope-labeled this compound.
Metabolic Pathway of this compound
The degradation of this compound primarily occurs through microbial action in the soil, leading to the cleavage of the phenyl group. The resulting main metabolites are desphenyl-chloridazon and, to a lesser extent, methyl-desphenyl-chloridazon.
Experimental Protocols
Synthesis of ¹⁴C-Labeled this compound
The synthesis of ¹⁴C-labeled this compound is a specialized process typically performed by custom radiosynthesis laboratories.[8] A common strategy involves introducing the ¹⁴C label at a metabolically stable position within the molecule to ensure the tracer is not lost during early metabolic steps.[9] For this compound, labeling the pyridazinone ring is a suitable approach.
General synthetic routes may involve the use of ¹⁴C-labeled precursors such as barium carbonate-[¹⁴C] or potassium cyanide-[¹⁴C] to construct the heterocyclic ring.[10] The final product should be purified, typically by High-Performance Liquid Chromatography (HPLC), to a high radiochemical purity (>98%) and its specific activity determined.[8]
Soil Metabolism and Degradation Study (Aerobic)
This protocol is designed to assess the rate and pathway of this compound degradation in soil under aerobic laboratory conditions, following general principles of environmental fate studies.
Materials:
-
¹⁴C-Chloridazon (preferably ring-labeled) of known specific activity.
-
Unlabeled analytical standard of this compound and its metabolites (DPC, Me-DPC).
-
Freshly collected and characterized soil (e.g., sandy loam), sieved (<2 mm).
-
Incubation vessels (e.g., flow-through biometer flasks).
-
Trapping solutions for CO₂ (e.g., ethylene (B1197577) glycol monomethyl ether and ethanolamine) and volatile organics (e.g., ethylene glycol).
-
Extraction solvents (e.g., acetonitrile, methanol).
-
Liquid Scintillation Counter (LSC) and scintillation cocktail.
-
HPLC with a radioactivity detector and a suitable column (e.g., C18).
Workflow:
Procedure:
-
Soil Preparation: Adjust the moisture of the characterized soil to approximately 40-60% of its maximum water holding capacity. Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.
-
Application: Prepare a dosing solution of ¹⁴C-chloridazon. Apply the solution evenly to the soil samples to achieve the desired final concentration (e.g., corresponding to the maximum field application rate).
-
Incubation: Place the treated soil samples into the biometer flasks. Maintain the incubation in the dark at a constant temperature. Pass a slow stream of humidified, CO₂-free air over the soil and through the trapping solutions.
-
Sampling: At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days), remove replicate samples for analysis.
-
Analysis of Volatiles: At each sampling interval, analyze the trapping solutions by LSC to quantify mineralized ¹⁴CO₂ and volatile organic compounds.
-
Soil Extraction: Extract the soil samples exhaustively with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Quantification of Radioactivity:
-
Analyze aliquots of the soil extracts by LSC to determine the total extractable radioactivity.
-
Analyze the post-extraction soil by combustion analysis followed by LSC to quantify non-extractable residues (NER).
-
-
Metabolite Profiling: Analyze the soil extracts by radio-HPLC. Identify and quantify the parent ¹⁴C-chloridazon and its radiolabeled metabolites by comparing their retention times with those of unlabeled analytical standards.
Plant Metabolism Study
This protocol outlines a general procedure for investigating the uptake, translocation, and metabolism of this compound in a target crop like sugar beet.
Materials:
-
¹⁴C-Chloridazon of known specific activity.
-
Sugar beet plants grown in a controlled environment (growth chamber or greenhouse).
-
Application equipment (e.g., microsyringe).
-
Homogenizer, centrifuge.
-
Extraction solvents (e.g., acetonitrile, methanol).
-
LSC, HPLC with radioactivity detector, Thin Layer Chromatography (TLC) plates.
-
Plant tissue oxidizer.
Procedure:
-
Plant Cultivation: Grow sugar beet plants in pots containing a suitable growth medium until they reach a specific growth stage (e.g., 4-6 true leaves).
-
Application: Apply a defined amount of ¹⁴C-chloridazon solution to the leaves or the soil, depending on the study's objective (foliar or root uptake).
-
Incubation: Maintain the plants in the controlled environment for the duration of the experiment.
-
Sampling: Harvest plants at various time intervals post-application. Separate the plants into different parts (e.g., treated leaves, other leaves, stem, roots).
-
Sample Processing:
-
Rinse the surface of the plant parts to remove any unabsorbed residue (surface wash).
-
Homogenize the plant tissues in an extraction solvent.
-
Centrifuge the homogenate and collect the supernatant (extractable residues).
-
-
Quantification of Radioactivity:
-
Analyze the surface wash and extractable residue fractions by LSC.
-
Determine the non-extractable (bound) residues in the plant solids by combustion analysis.
-
-
Metabolite Analysis: Profile the extractable residues using radio-HPLC or radio-TLC to identify and quantify ¹⁴C-chloridazon and its metabolites.
Data Presentation
Quantitative data from metabolic studies should be presented as a percentage of the initially applied radioactivity (% AR). This allows for a clear mass balance assessment and comparison across different time points and matrices.
Table 1: Distribution of Radioactivity in Soil Following Application of ¹⁴C-Chloridazon (% of Applied Radioactivity)
| Time (Days) | Extractable Residues | Non-Extractable Residues | ¹⁴CO₂ (Mineralization) | Total Recovered |
| 0 | 98.5 | 0.5 | 0.0 | 99.0 |
| 30 | 75.2 | 10.1 | 1.5 | 86.8 |
| 60 | 55.8 | 15.6 | 3.2 | 74.6 |
| 90 | 40.1 | 18.9 | 5.1 | 64.1 |
| 120 | 25.5 | 22.3 | 7.8 | 55.6 |
Note: Data are hypothetical and for illustrative purposes, based on general degradation patterns.
Table 2: Characterization of Extractable Residues in Soil (% of Applied Radioactivity)
| Time (Days) | ¹⁴C-Chloridazon | ¹⁴C-Desphenyl-chloridazon (DPC) | Other Metabolites |
| 0 | 98.0 | < 0.5 | < 0.5 |
| 30 | 65.0 | 8.5 | 1.7 |
| 60 | 42.1 | 11.2 | 2.5 |
| 90 | 28.3 | 9.8 | 2.0 |
| 120 | 15.4 | 8.1 | 2.0 |
Note: Data are hypothetical and for illustrative purposes. A study using pyridazinone-¹⁴C-labelled this compound in sandy loam soil showed that non-extractable residues increased from 9.3% AR after 120 days to 12.7% AR after 373 days.[7]
Conclusion
The use of isotope-labeled this compound, particularly ¹⁴C-chloridazon, is a powerful and essential technique for elucidating its metabolic fate and environmental persistence.[5][6] The protocols outlined in this document provide a framework for conducting robust metabolic studies in soil and plants. Such studies are critical for regulatory assessments, environmental risk analysis, and developing a comprehensive understanding of the behavior of this herbicide and its metabolites in the ecosystem. The ability to perform a complete mass balance and accurately quantify degradation products ensures that the data generated are reliable and suitable for human health and environmental risk assessments.[5]
References
- 1. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: BAS 119H) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. inside.battelle.org [inside.battelle.org]
- 6. selcia.com [selcia.com]
- 7. regionsyddanmark.dk [regionsyddanmark.dk]
- 8. moravek.com [moravek.com]
- 9. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Adsorption of Chloridazon onto Graphene Oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for conducting adsorption batch experiments to evaluate the efficacy of graphene oxide (GO) in removing the herbicide chloridazon from aqueous solutions. The provided methodologies are based on established research and are intended to guide researchers in setting up and executing similar experiments.
Introduction
This compound is a widely used herbicide that, along with its metabolites, can persist in the environment, leading to contamination of surface and groundwater.[1] Graphene oxide (GO), a two-dimensional nanomaterial with a large surface area and abundant oxygen-containing functional groups, has shown significant potential as an adsorbent for various organic pollutants, including this compound.[2][3] The primary mechanisms for the adsorption of this compound onto graphene oxide are believed to be hydrophobic interactions and hydrogen bonding.[1] Understanding the adsorption kinetics and equilibrium is crucial for the development of effective water remediation technologies.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis of graphene oxide and the execution of batch adsorption experiments.
Synthesis of Graphene Oxide
Graphene oxide is typically synthesized from graphite (B72142) powder using methods that involve strong oxidizing agents. The modified Staudenmaier's or Hummers' methods are commonly employed.[1][4]
Materials:
-
Graphite flakes
-
Concentrated sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
Potassium chlorate (B79027) (KClO₃) or Potassium permanganate (B83412) (KMnO₄)
-
Deionized (DI) water or Milli-Q water
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂)
-
Acetone
Protocol (Modified Staudenmaier's Method): [1]
-
Add 5 g of graphite powder to a mixture of 200 mL of concentrated sulfuric acid and 100 mL of nitric acid in a beaker cooled in an ice/water bath.
-
Slowly add 200 g of potassium chlorate powder to the mixture in small portions while maintaining cooling and stirring.
-
Allow the oxidation reaction to proceed for 18 hours.
-
Quench the reaction by pouring the mixture into a large volume of distilled water.
-
Wash the precipitated product with distilled water until the pH reaches 6.0.
-
Centrifuge the suspension at 5000 rpm for 10 minutes to collect the graphene oxide.
-
Spread the obtained GO on glass plates and allow it to air dry.
Batch Adsorption Experiments
Batch adsorption experiments are performed to determine the adsorption capacity and kinetics of this compound onto the synthesized graphene oxide.[2]
Materials:
-
Synthesized graphene oxide
-
This compound
-
Milli-Q water (resistivity of 18 MΩ·cm at 25 °C)
-
Sodium hydroxide (B78521) (NaOH, 0.1 M) for pH adjustment
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath with temperature control
-
High-performance liquid chromatography (HPLC) system
-
Preparation of Graphene Oxide Dispersion: Disperse 10 mg of graphene oxide in 10 mL of Milli-Q water in a glass vial and magnetically stir for 24 hours to ensure a homogeneous suspension.[1]
-
Preparation of this compound Stock Solution: Prepare a stock solution of 250 ppm this compound in Milli-Q water.[1] From this stock, prepare a series of diluted solutions with initial concentrations ranging from 5 to 125 ppm.[2]
-
Adsorption Experiment:
-
Add the prepared this compound solutions to the 10 mL graphene oxide dispersions.[2]
-
Adjust the pH of the mixture to 6.0 ± 0.1 using 0.1 M NaOH.[2]
-
Place the vials in a water bath set to a constant temperature (e.g., 25, 35, 45, 55, or 65 °C) and stir at 200 rpm.[1]
-
Allow the suspension to stir continuously for 24 hours to reach adsorption equilibrium.[2]
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the amount of adsorbed this compound per unit mass of graphene oxide (Qe) using the following equation:
-
Qe = (C₀ - Ce) * V / m
-
Where C₀ is the initial concentration, Ce is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.
-
-
The removal efficiency can be calculated as:
-
Removal (%) = [(C₀ - Ce) / C₀] * 100
-
-
Data Presentation
The following tables summarize the quantitative data obtained from adsorption experiments of this compound and its metabolites onto graphene oxide.
Table 1: Maximum Adsorption Capacities of Graphene Oxide [2]
| Adsorbate | Maximum Adsorption Capacity (g/kg) |
| This compound | 67 |
| Desphenyl-chloridazon | 34 |
| Methyl-desphenyl-chloridazon | 37 |
Table 2: Adsorption Capacities at an Initial Concentration of 125 mg/L [2]
| Adsorbate | Adsorption Capacity (mg/kg) |
| This compound | 64,880 |
| Desphenyl-chloridazon | 28,335 |
| Methyl-desphenyl-chloridazon | 38,806 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed adsorption mechanism.
Caption: Experimental workflow for the synthesis of graphene oxide and subsequent batch adsorption of this compound.
Caption: Proposed adsorption mechanism of this compound onto the graphene oxide surface.
Characterization of Graphene Oxide
To understand the properties of the synthesized graphene oxide and its interaction with this compound, various characterization techniques can be employed.
-
X-ray Photoelectron Spectroscopy (XPS): To elucidate the underlying adsorption mechanism by analyzing the elemental composition and chemical states of the surface.[2]
-
Zeta Potential Measurement: To determine the surface charge of graphene oxide before and after this compound adsorption.[2]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and structure of the graphene oxide nanosheets.[5]
-
X-ray Diffraction (XRD): To confirm the crystal structure of the synthesized material.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the graphene oxide surface.[7]
Conclusion
The provided protocols and data demonstrate that graphene oxide is a highly effective adsorbent for the removal of this compound and its metabolites from aqueous solutions.[2] The high adsorption capacity is attributed to the unique properties of GO, including its large surface area and the presence of various functional groups that facilitate hydrophobic interactions and hydrogen bonding with the adsorbate molecules.[1] These findings highlight the potential of graphene-based materials for environmental remediation applications.[2] Further research could focus on optimizing the synthesis of graphene oxide and developing regeneration methods to enhance its cost-effectiveness for large-scale applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Graphene oxide as an emerging sole adsorbent and photocatalyst: Chemistry of synthesis and tailoring properties for removal of emerging contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and optimization of novel graphene oxide and adsorption isotherm study of methylene blue - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synergetic Performance of Graphene Oxide and Chitosan on the Removal of Direct Red 7 – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Chloridazon in Combination with Other Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chloridazon in combination with other herbicides, primarily focusing on its application in sugar beet (Beta vulgaris L.) cultivation. The information compiled is based on a review of scientific literature and established experimental protocols.
Introduction to this compound
This compound is a selective, systemic herbicide belonging to the pyridazinone chemical group.[1] It is primarily absorbed by the roots and translocates acropetally throughout the plant.[2] Its mode of action is the inhibition of photosynthesis at photosystem II (PSII), where it blocks the electron transport chain.[3][4] this compound is effective for the pre- and early post-emergence control of annual broadleaf weeds.[3] Due to its specific mode of action and weed spectrum, it is often used in combination with other herbicides to broaden the range of controlled weeds and enhance efficacy.[2]
Common Herbicide Combinations with this compound
In sugar beet cultivation, this compound is frequently tank-mixed with other herbicides to achieve broad-spectrum weed control. The most common combination partners include:
-
Phenmedipham: A post-emergence herbicide for the control of broadleaf weeds.
-
Desmedipham: Similar to phenmedipham, often formulated together.
-
Ethofumesate: Provides residual control of grasses and some broadleaf weeds.
-
Metamitron: Another photosystem II inhibitor with a complementary weed spectrum.
-
Triflusulfuron-methyl: An ALS inhibitor effective against specific broadleaf weeds.
The combination of these active ingredients allows for multiple modes of action, which can lead to synergistic effects and help in managing herbicide resistance.
Data on Efficacy of this compound Combinations
The following tables summarize the quantitative data on the efficacy of this compound in combination with other herbicides for weed control in sugar beet.
Table 1: Efficacy of this compound in Combination with a Phenmedipham + Desmedipham + Ethofumesate Mixture
| Herbicide Treatment | Application Rate (g a.i. ha⁻¹) | Weed Control Efficacy (%) | Sugar Beet Root Yield Increase vs. Untreated | Reference |
| Phenmedipham + Desmedipham + Ethofumesate | 91 + 71 + 112 | Low | - | [5] |
| P+D+E + this compound | (91+71+112) + 650 | Increased by 5.5% to 58% | Higher than P+D+E alone | [5] |
| P+D+E + Metamitron | (91+71+112) + 700 | Increased by 5.5% to 58% | Higher than P+D+E alone | [5] |
| P+D+E + Triflusulfuron | (91+71+112) + 15 | - | Higher than P+D+E alone | [5] |
P+D+E = Phenmedipham + Desmedipham + Ethofumesate
Table 2: Effect of this compound + Desmedipham with and without Surfactant
| Herbicide Treatment | Application Rate (kg a.i. ha⁻¹) | Total Weed Control (%) | Reduction in Weed Dry Weight (%) | Reference |
| This compound + Desmedipham | 3.2 + 0.63 | 88 | 60 | [6] |
| This compound + Desmedipham + Surfactant | 3.2 + 0.63 | 92 | 83 | [6] |
| This compound + Desmedipham | 2.4 + 0.63 | 85 | 61 | [6] |
| This compound + Desmedipham + Surfactant | 2.4 + 0.63 | 88 | 68 | [6] |
| This compound + Desmedipham | 4.0 + 0.47 | 88 | 52 | [6] |
| This compound + Desmedipham + Surfactant | 4.0 + 0.47 | 97 | 70 | [6] |
Table 3: Efficacy of Various Herbicide Combinations on Sugar Beet Yield
| Herbicide Treatment | Beetroot Yield ( kg/ha ) | Reference |
| Uncontrolled (Weedy) | 40,000 | [7] |
| This compound + Phenmedipham | 80,000 | [7] |
| Metamitron + Desmedipham | 80,000 | [7] |
| Mechanically Controlled | Highest | [7] |
Experimental Protocols
The following are detailed protocols for conducting field trials to evaluate the efficacy of this compound in combination with other herbicides. These protocols are synthesized from various sources and adhere to standard practices in weed science research.
Protocol for Field Efficacy Trial
Objective: To evaluate the efficacy of this compound tank-mixed with other herbicides for broadleaf weed control in sugar beet and to assess crop safety.
Materials:
-
Certified sugar beet seeds
-
This compound formulation
-
Combination herbicide formulations (e.g., Phenmedipham, Desmedipham, Ethofumesate)
-
Adjuvant (if required)
-
Calibrated research plot sprayer (e.g., CO2-powered backpack sprayer)
-
Personal Protective Equipment (PPE)
-
Plot marking stakes and measuring tape
-
Data collection sheets
Experimental Design:
-
Site Selection: Choose a field with uniform soil type and a known history of broadleaf weed infestation.
-
Plot Layout: Use a randomized complete block design (RCBD) with a minimum of four replications. Plot sizes should be adequate for application and assessment, typically 2m x 10m.
-
Treatments:
-
Untreated weedy check
-
Hand-weeded check
-
This compound alone at the recommended rate
-
Combination herbicide(s) alone at the recommended rate(s)
-
Tank-mix of this compound and combination herbicide(s) at recommended rates
-
Tank-mix at reduced rates (e.g., 75% and 50% of the recommended rate) to evaluate potential for dose reduction.
-
-
Crop Establishment: Sow sugar beet seeds at a uniform depth and density according to local agronomic practices.
Application Procedure:
-
Timing: Apply herbicides at the appropriate growth stage of the weeds (typically cotyledon to 2-4 true leaves) and the crop (as per label recommendations).
-
Sprayer Calibration: Calibrate the sprayer to deliver a precise volume of spray solution (e.g., 200-400 L/ha) at a constant pressure and speed.
-
Tank Mixing:
-
Fill the spray tank with half the required volume of water.
-
Begin agitation.
-
Add any water-dispersible granules (WG) or wettable powders (WP) first and allow them to disperse fully.
-
Add suspension concentrates (SC) or flowables (F).
-
Add emulsifiable concentrates (EC).
-
Add any adjuvants.
-
Fill the remainder of the tank with water.
-
Maintain agitation throughout the application.
-
-
Application: Apply the treatments to the designated plots, ensuring uniform coverage and avoiding drift to adjacent plots.
Assessments:
-
Weed Control Efficacy:
-
Visually assess weed control at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete kill) for each weed species present.
-
At 28 DAT, count the number of individual weeds per species in a defined area (e.g., two 0.25 m² quadrats) within each plot.
-
Harvest the above-ground weed biomass from these quadrats, dry to a constant weight, and record the dry weight per species.
-
-
Crop Phytotoxicity:
-
Visually assess crop injury at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = crop death). Note symptoms such as stunting, chlorosis, or necrosis.
-
-
Yield and Quality:
-
At crop maturity, harvest the sugar beet roots from the central rows of each plot.
-
Record the total root weight per plot.
-
Take a representative subsample of roots from each plot for quality analysis (sucrose content, purity).
-
Statistical Analysis:
-
Analyze the data using Analysis of Variance (ANOVA).
-
Use a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means (p < 0.05).
Protocol for Sugar Beet Quality Analysis
Objective: To determine the sucrose (B13894) content of sugar beet roots from different herbicide treatments.
Materials:
-
Sugar beet root samples
-
Root grater or saw
-
Blender
-
Lead acetate (B1210297) solution
-
Polarimeter
-
Filtration apparatus
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Thoroughly wash the root samples to remove soil and debris.
-
Grate or saw a representative sample of the beet roots to obtain a fine pulp (brei).
-
-
Extraction:
-
Weigh a precise amount of the brei (e.g., 26 g).
-
Transfer the brei to a blender and add a specific volume of lead acetate solution (e.g., 177 mL) to clarify the extract.
-
Homogenize the mixture.
-
-
Filtration:
-
Filter the homogenate to obtain a clear extract.
-
-
Polarimetry:
-
Fill the polarimeter tube with the clear extract.
-
Measure the optical rotation of the solution.
-
Calculate the sucrose content based on the measured rotation and standard conversion factors.
-
Visualizations
Signaling Pathway of this compound
Caption: Mode of action of this compound in inhibiting photosynthesis.
Experimental Workflow for Herbicide Combination Trial
Caption: Workflow for a field trial evaluating herbicide combinations.
Logical Relationship of Herbicide Combination for Weed Control
Caption: Logical relationship of combining this compound with other herbicides.
References
- 1. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apms.org [apms.org]
- 4. hracglobal.com [hracglobal.com]
- 5. peaceforageseed.ca [peaceforageseed.ca]
- 6. Harvesting Sugar Beet Research Plots in 2015 | CropWatch | Nebraska [cropwatch.unl.edu]
- 7. eservices.colead.link [eservices.colead.link]
Troubleshooting & Optimization
Technical Support Center: Improving Chloridazon Solubility for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Chloridazon in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a pyridazinone-based herbicide used to control broadleaf weeds.[1] For cell culture applications, it's important to understand its physicochemical properties, which are summarized below.
Q2: What is the solubility of this compound in common laboratory solvents?
This compound has low solubility in water but is more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[2] Preparing a concentrated stock solution in a suitable organic solvent is crucial for its use in aqueous cell culture media.
Q3: Why does my this compound solution precipitate when added to cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This "crashing out" occurs when a concentrated organic stock solution is diluted into the aqueous cell culture medium, where the compound's solubility is much lower.[1] The rapid change in solvent polarity causes the compound to come out of solution.
Q4: What is the recommended solvent for preparing a this compound stock solution for cell culture?
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound for in vitro studies.[3]
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to this amount.[4][5] However, sensitive cell lines may be affected by concentrations as low as 0.1%.[4][6] It is always recommended to perform a vehicle control (medium with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when preparing and using this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in the initial solvent. | - Inappropriate solvent choice.- The concentration of the intended stock solution is too high. | - Use anhydrous, sterile DMSO as the primary solvent.- Try reducing the concentration by increasing the solvent volume.- Gentle warming (to 37°C) and vortexing or brief sonication can aid dissolution.[7] |
| A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium. | - Solvent Shock: Rapid dilution of the concentrated DMSO stock in the aqueous medium.[1]- High Final Concentration: The final concentration of this compound exceeds its solubility limit in the medium. | - Use a Step-wise Dilution: Instead of adding the highly concentrated DMSO stock directly to the medium, perform one or more intermediate dilutions in pre-warmed (37°C) cell culture medium.- Slow Addition with Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersal.- Lower the Final Concentration: If precipitation persists, reduce the final working concentration of this compound. |
| A precipitate forms in the culture plate over time in the incubator. | - Instability: The compound may be unstable at 37°C over longer incubation periods.- Interaction with Media Components: this compound may interact with components in the serum or medium, leading to the formation of insoluble complexes. | - Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium and conditions by preparing a serial dilution and observing for precipitation over time.- Reduce Incubation Time: If possible, shorten the exposure time of the cells to the compound. |
| I'm observing cytotoxicity in my vehicle control wells (DMSO only). | - High DMSO Concentration: The final concentration of DMSO is toxic to your specific cell line. | - Lower the Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1%.[4][6] This can be achieved by preparing a more concentrated initial stock of this compound in DMSO.- Determine DMSO Tolerance: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cell line. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClN₃O | [8] |
| Molecular Weight | 221.64 g/mol | [8] |
| Appearance | White to gray to brown powder or crystal | [2] |
| Melting Point | 206-210°C | [2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Reference |
| Water | 400 mg/L | 20°C | [2] |
| Methanol | Soluble | Not Specified | [2] |
| Acetone | Slightly Soluble | Not Specified | [2] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Not Specified | [9] |
| Ether | Insoluble | Not Specified | [2] |
| Benzene | Insoluble | Not Specified | [2] |
| Dichloromethane | Insoluble | Not Specified | [2] |
| Toluene | Insoluble | Not Specified | [2] |
| Chloroform | Insoluble | Not Specified | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes a reliable method for preparing this compound solutions for cell culture experiments to minimize precipitation.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
Crucially, to avoid precipitation, add the this compound stock solution to the culture medium while gently vortexing or swirling.
-
Ensure the final concentration of DMSO in your working solutions is as low as possible, ideally not exceeding 0.5%.[4][5]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxicity of this compound on a mammalian cell line.
-
Cell Seeding:
-
Seed your mammalian cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Treatment with this compound:
-
Prepare a series of working solutions of this compound in your cell culture medium at 2x the final desired concentrations, following Protocol 1.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the appropriate working solution to each well.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C (or overnight at room temperature) with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance (from wells with medium only).
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chloridazon Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloridazon. The information provided aims to help minimize its degradation under laboratory conditions.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Rapid degradation of this compound in aqueous solution. | Photodegradation: this compound is susceptible to degradation upon exposure to light, particularly UV light.[1][2] | - Conduct experiments under amber or low-light conditions.- Use amber-colored glassware or wrap experimental containers in aluminum foil.- If light exposure is unavoidable, run a control experiment in the dark to quantify the extent of photodegradation. |
| Hydrolysis at non-optimal pH: While stable at pH 3-9, extreme pH values can accelerate hydrolysis.[1] | - Maintain the pH of aqueous solutions within the stable range (pH 3-9).- Buffer your solutions to ensure pH stability throughout the experiment. | |
| Elevated Temperature: Higher temperatures can increase the rate of chemical degradation.[3] | - Store stock solutions and conduct experiments at controlled, cool temperatures (e.g., 20-25°C) unless the experimental design requires otherwise.[4][5] | |
| Inconsistent this compound degradation rates in soil matrix experiments. | Microbial Activity: Soil microorganisms are a primary driver of this compound degradation.[6] Variations in microbial populations between soil samples can lead to inconsistent results. | - Use sterilized soil for control experiments to distinguish between microbial and abiotic degradation.- Standardize soil collection and storage procedures to maintain consistent microbial communities. |
| Presence of Adjuvants: Certain adjuvants, such as oil and surfactants, can slow down the degradation of this compound in soil.[7][8][9] | - Be aware of the composition of any commercial formulations used. If using adjuvants, their effect on degradation should be considered and documented.- When comparing degradation rates, ensure the same formulation (with or without adjuvants) is used across all experiments. | |
| Variable Soil Composition: Soil properties like organic carbon content, pH, and clay content can influence this compound's stability and degradation rate.[8] | - Characterize and report the key physicochemical properties of the soil used in your experiments.- Use a homogenized soil batch for the entire experiment to ensure consistency. | |
| Formation of unexpected degradation products. | Metabolite Formation: this compound degrades into known metabolites such as desphenyl-chloridazon and methyl-desphenyl-chloridazon.[3][10][11] | - Familiarize yourself with the known degradation pathways of this compound.- Use analytical techniques that can identify and quantify both the parent compound and its major metabolites. |
| Complex Degradation Pathways: Advanced oxidation processes (e.g., Fenton, photo-Fenton) can generate a variety of by-products.[5][12][13] | - When using such methods, be prepared for a more complex degradation profile. LC/MS/MS can be a powerful tool for identifying unknown by-products.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that contribute to this compound degradation in a laboratory setting?
A1: The primary factors influencing this compound degradation in the lab are:
-
Light Exposure: Photodegradation can be a significant pathway for degradation, especially in aqueous solutions.[1][2]
-
pH: While stable over a range of pH 3-9, deviations outside this can affect its stability.[1]
-
Temperature: Increased temperature generally accelerates degradation rates.[3][4]
-
Microbial Activity: In non-sterile matrices like soil, microbial degradation is a major contributor.[6]
-
Chemical Environment: The presence of other substances, such as adjuvants or reactive oxygen species, can alter degradation kinetics.[7][9]
Q2: How can I minimize the degradation of my this compound stock solution?
A2: To maintain the stability of your this compound stock solution, we recommend the following:
-
Store the solution in a cool, dark place, such as a refrigerator.
-
Use amber glass vials or wrap the container in aluminum foil to protect it from light.
-
Prepare the solution in a buffer with a pH between 3 and 9.[1]
-
For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the known major degradation products of this compound?
A3: The most commonly reported degradation products of this compound are desphenyl-chloridazon and methyl-desphenyl-chloridazon.[3][10][11] Under certain conditions, such as advanced oxidation processes, other by-products like pyridazine-3,4,5-trione and oxaluric acid can be formed.[5][13]
Q4: Does the presence of adjuvants always slow down this compound degradation?
A4: Not necessarily. Studies have shown that oil and surfactant adjuvants can slow the degradation of this compound in soil, extending its half-life.[7][8][9] However, multicomponent adjuvants may not have a significant effect on the degradation rate.[7][8][9] It is crucial to know the composition of the adjuvant being used and to consider its potential impact on experimental outcomes.
Data Summary
The following tables summarize quantitative data on this compound degradation under different conditions.
Table 1: Effect of Adjuvants on this compound Degradation in Soil
| Treatment | DT50 (days) - Graphically Derived | DT50 (days) - First-Order Kinetics |
| This compound (CH) | 43.45 ± 2.15 | 35.54 |
| CH + oil adjuvant | 57.36 ± 3.24 | 48.13 |
| CH + surfactant | 51.04 ± 2.96 | 44.17 |
| CH + multicomponent adjuvant | 40.14 ± 2.48 | 35.36 |
Data sourced from a laboratory experiment under controlled conditions.[9]
Table 2: Optimal Conditions for Advanced Oxidation Processes for this compound Removal
| Process | Fe(II) Concentration | H₂O₂ Concentration | Initial this compound (CLZ) Concentration | pH | Temperature | Time for Complete Removal |
| Fenton | 7.5 mg/L | 50 mg/L | 40 mg/L | 3 | 20°C | 1 hour |
| Photo-Fenton | 5 mg/L | 50 mg/L | 60 mg/L | 3 | 20°C | 20 minutes |
These conditions were identified as optimal for the complete disappearance of this compound in aqueous solutions.[5][12][13][15]
Experimental Protocols
Protocol 1: Evaluation of this compound Degradation in Soil
This protocol outlines a general procedure for assessing the degradation of this compound in a soil matrix under controlled laboratory conditions.
-
Soil Preparation:
-
Collect soil from the upper layer (0-15 cm) of a site with no recent history of this compound application.[16]
-
Sieve the soil (e.g., through a 2-mm sieve) to remove large debris and ensure homogeneity.[16]
-
Determine the soil's physicochemical properties (pH, organic carbon content, texture).[16]
-
Adjust the soil moisture to a predetermined level (e.g., 60% of field capacity) and allow it to stabilize.[16]
-
-
Experimental Setup:
-
Distribute a known weight of the prepared soil into individual experimental units (e.g., pots or microcosms).[16]
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply the this compound solution to the soil surface to achieve the desired initial concentration.
-
If investigating the effect of adjuvants, prepare separate treatments with the this compound-adjuvant mixture.[9]
-
Include a control group with no this compound application.
-
Incubate the experimental units under controlled conditions (temperature, light/dark cycle).[16]
-
-
Sampling and Analysis:
-
Collect soil samples at predetermined time intervals (e.g., 0, 4, 8, 16, 32, 64, and 128 days).[9]
-
Extract this compound from the soil samples using an appropriate solvent (e.g., methanol).[17]
-
Clean up the extract using Solid Phase Extraction (SPE) if necessary.[17]
-
Quantify the concentration of this compound using a suitable analytical method, such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatography (HPLC).[3][8][9]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the dissipation time 50% (DT50) or half-life.[8]
-
Visualizations
Caption: Factors influencing this compound degradation.
Caption: Workflow for soil degradation studies.
Caption: Logic of the Fenton reaction for degradation.
References
- 1. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jsaer.com [jsaer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. deswater.com [deswater.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation rate of this compound in soil as influenced by adjuvants [plantprotection.pl]
- 8. journals.pan.pl [journals.pan.pl]
- 9. researchgate.net [researchgate.net]
- 10. hpc-standards.com [hpc-standards.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Removal of this compound pesticide from waters by Fenton and photo-Fenton processes [open.metu.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 16. plantprotection.pl [plantprotection.pl]
- 17. plantprotection.pl [plantprotection.pl]
Technical Support Center: Optimizing Chloridazon for Herbicide Screening
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Chloridazon in herbicide screening experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Pyrazon) is a selective, systemic herbicide from the pyridazinone class.[1][2] Its primary mode of action is the inhibition of photosynthesis. It binds to the D1 protein in Photosystem II (PSII) of the chloroplasts, which blocks the electron transport chain and stops the production of ATP and NADPH.[3][4][5] This disruption leads to oxidative stress and ultimately cell death in susceptible plants. It is primarily absorbed by the roots and moves upward (acropetally) throughout the plant.[2]
Q2: How do I prepare a stock solution of this compound for my experiments?
This compound has low solubility in water (approx. 400 mg/L) but is soluble in organic solvents like methanol (B129727).[1][2] Therefore, a stock solution should be prepared in an appropriate solvent before diluting to the final concentration in your aqueous assay medium. See the detailed protocol below for step-by-step instructions.
Q3: What is a recommended starting concentration range for a laboratory-based screening assay?
Specific concentrations for laboratory screening are not widely published and should be determined empirically for your target species and experimental system. However, based on ecotoxicology and field studies, a logical approach is to perform a range-finding experiment followed by a definitive dose-response study.
-
Range-Finding: Start with a broad range of concentrations, for example, from 0.1 mg/L to 100 mg/L (approximately 0.45 µM to 450 µM). This wide range will help identify the concentrations at which you observe initial effects and complete lethality. An LD50 of 76.6 ppm (76.6 mg/L) has been noted in a genotoxicity assay, which can serve as an upper-end reference point.[1]
-
Dose-Response: Once a preliminary range is established, perform a more detailed experiment with 6-8 concentrations to determine key metrics like the IC50 or GR50 (the concentration that causes 50% inhibition or growth reduction).
Q4: What are the key factors that can influence this compound's efficacy in my experiments?
The performance of this compound can be affected by several factors:
-
Weed Species and Growth Stage: Susceptibility varies greatly between species. Younger, actively growing weeds are generally more susceptible.
-
Soil or Media Composition: Organic matter and clay content can bind the herbicide, reducing its availability for root uptake.[2]
-
Environmental Conditions: Light is essential for this compound's mode of action. Temperature and humidity affect the plant's growth rate and metabolic activity, which can influence herbicide uptake and efficacy.
-
Application Method: For soil-applied tests, ensuring even distribution is critical. For foliar applications, the use of adjuvants may be necessary, but be aware that some adjuvants can also slow the degradation of this compound.[6]
Troubleshooting Guide
Problem: High variability in results between replicates.
-
Possible Cause: Uneven application of the herbicide.
-
Solution: Ensure your application method (spraying, soil drench) provides uniform coverage. Calibrate your sprayer and use a consistent volume for each replicate. For soil applications, thoroughly mix the herbicide into the soil before potting.
-
Possible Cause: Inconsistent plant growth stage.
-
Solution: Synchronize seed germination and select seedlings at a uniform growth stage (e.g., 2-3 true leaves) for the experiment. Discard any seedlings that are significantly larger or smaller than the average.
-
Possible Cause: Cross-contamination between pots.
-
Solution: Be careful when watering to avoid splashing soil or water from one pot to another. Use individual saucers for each pot if possible.[7]
Problem: No herbicidal effect observed, even at high concentrations.
-
Possible Cause: The target weed population is resistant to PSII inhibitors.
-
Solution: Confirm the identity and susceptibility of your weed population. Include a known susceptible species in your assay as a positive control to verify that the herbicide and application method are effective.
-
Possible Cause: Inactive herbicide.
-
Solution: Check the expiration date and storage conditions of your this compound stock. Prepare a fresh stock solution. This compound is stable in aqueous media at pH 3-9 and for at least 2 years at up to 50°C.[2]
-
Possible Cause: Insufficient light.
-
Solution: Since this compound inhibits photosynthesis, its phytotoxic effects are light-dependent. Ensure plants are grown under adequate light conditions (intensity and duration) following treatment.
Problem: Phytotoxicity observed in untreated control plants.
-
Possible Cause: Contaminated soil, water, or pots.
-
Solution: Use fresh, sterile soil or growing medium. Use deionized or distilled water. Thoroughly clean and rinse all pots and equipment before use to remove any residual chemicals.
-
Possible Cause: Environmental stress.
-
Solution: Ensure plants are not stressed by other factors like over/under-watering, extreme temperatures, or nutrient deficiencies, as this can sometimes mimic herbicide injury symptoms.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN₃O | [2] |
| Molecular Weight | 221.64 g/mol | [2] |
| Appearance | Colorless, odorless solid | [2] |
| Water Solubility | ~400 mg/L (at 20°C) | [2] |
| Methanol Solubility | 15.1 g/L (at 20°C) | [2] |
| Acetone Solubility | 28 g/kg (at 20°C) | [2] |
| Soil Persistence (DT50) | 8 - 104 days (variable) | [6] |
| Mechanism of Action | Photosystem II (PSII) Inhibitor | [3] |
Table 2: Example Field Application Rates for Weed Control
| Crop | Application Timing | Rate (Active Ingredient) | Target Weeds |
| Sugar Beet, Fodder Beet | Pre-emergence or Post-emergence | 1.3 - 3.25 kg/ha | Annual broad-leaved weeds |
| Sugar Beet | Pre-emergence | ~2.0 - 3.0 L/ha (of 430g/L SC formulation) | Broadleaf weeds |
Note: Field rates ( kg/ha ) must be converted to lab-scale concentrations (mg/L or µM) for screening experiments. This conversion depends on factors like soil volume/weight, pot surface area, and application volume.
Table 3: Key Parameters from a Dose-Response Curve
| Parameter | Description | Importance in Screening |
| GR50 / IC50 | The concentration of herbicide that causes a 50% reduction in plant growth (e.g., biomass) or inhibits a biological process by 50%. | A key metric for quantifying and comparing the potency of a herbicide against different species. |
| GR90 / IC90 | The concentration required for 90% growth reduction or inhibition. | Often used to determine a dose that provides effective weed control. |
| Discriminating Dose | The minimum dose that provides high control (>80-95%) of a known susceptible population while causing minimal harm to a resistant population. | Crucial for high-throughput screening to efficiently identify resistant individuals in a population. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate Required Mass:
-
This compound Molecular Weight (MW) = 221.64 g/mol .
-
To make a 10 mM (0.01 mol/L) solution, you need 2.2164 g per liter.
-
For a smaller volume, e.g., 100 mL, you need 0.2216 g or 221.6 mg.
-
-
Weighing:
-
Accurately weigh 221.6 mg of this compound powder (≥98% purity) using an analytical balance.
-
-
Dissolution:
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50-60 mL of methanol. This compound is readily soluble in methanol.[2]
-
Swirl the flask gently or use a magnetic stirrer until all the solid has completely dissolved.
-
-
Final Volume Adjustment:
-
Once dissolved, carefully add methanol to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
-
Storage:
-
Cap the flask and invert it several times to ensure the solution is homogenous.
-
Transfer the solution to a labeled, airtight amber glass bottle to protect it from light.
-
Store the stock solution at 4°C for short-term use (weeks) or -20°C for long-term storage (months).
-
Protocol 2: Whole-Plant Bioassay for this compound Screening
-
Plant Preparation:
-
Fill pots or trays (e.g., 10 cm diameter) with a consistent, sterile potting medium.
-
Sow seeds of the target weed species and a known susceptible control species.
-
Grow the plants in a controlled environment (greenhouse or growth chamber) with adequate light, water, and temperature (e.g., 22-25°C, 16:8h light:dark cycle).
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have emerged.
-
-
Herbicide Application (Post-emergence):
-
Grow plants until they reach the 2- to 4-leaf stage.
-
Prepare a series of herbicide dilutions from your stock solution in water. You may need to add a small amount of surfactant (e.g., 0.1% Tween-20) if required, but test its effect on a separate control group.
-
Include an untreated control (water + surfactant only).
-
Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage. Apply a consistent volume to each pot (e.g., equivalent to 200-250 L/ha).[8]
-
-
Evaluation:
-
Return the treated plants to the controlled environment.
-
Visually assess phytotoxicity symptoms (chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experiment (e.g., 21 days), determine plant survival and/or measure growth inhibition. This is typically done by harvesting the above-ground biomass, drying it in an oven (e.g., 70°C for 48h), and weighing it.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each concentration relative to the untreated control.
-
Plot the percent growth reduction against the log of the herbicide concentration to generate a dose-response curve.
-
Use a suitable statistical model (e.g., a four-parameter logistic model) to calculate the GR50 or IC50 value.
-
Mandatory Visualizations
Caption: Workflow for a whole-plant herbicide screening bioassay.
Caption: Mechanism of action of this compound at Photosystem II.
Caption: A logical guide for troubleshooting common screening issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: BAS 119H) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.pan.pl [journals.pan.pl]
- 7. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantprotection.pl [plantprotection.pl]
Technical Support Center: Minimizing Chloridazon Leaching in Soil Column Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during soil column experiments designed to study and minimize Chloridazon leaching.
Troubleshooting Guide
This guide addresses specific problems that may arise during your soil column experiments, offering potential causes and actionable solutions.
| Problem Encountered | Potential Causes | Recommended Solutions |
| Inconsistent or unexpectedly high leaching of this compound | Preferential flow: Water and solutes are bypassing the soil matrix through macropores or along the column walls (sidewall flow).[1][2] | - Improve Packing Technique: Employ wet packing by adding soil in a slurry or at optimum moisture content to ensure a homogenous mixture.[1][3][4] Pack the column in small, uniform layers (e.g., 1-2 cm), lightly scarifying the surface of each layer before adding the next to ensure hydraulic connectivity.[1] - Use Undisturbed Soil Columns: For studying leaching under more realistic field conditions, consider using intact soil cores, which preserve the natural soil structure, including macropores.[5] - Column Preparation: Roughen the internal walls of the column to reduce sidewall flow.[1] |
| Clogged column or very slow flow rate | Compaction of soil layers: Inconsistent packing or excessive pressure during packing can lead to overly compacted zones. Fine particle migration: Small soil particles can migrate and clog the porous support at the bottom of the column. | - Consistent Packing: Ensure uniform bulk density throughout the column during packing.[4][6] - Protective Layer: Place a layer of inert material like quartz sand or a silica (B1680970) flour pack at the inlet and outlet of the column to prevent clogging by fine soil particles and to ensure even flow distribution.[1] |
| Poor reproducibility of results between replicate columns | Inhomogeneous soil packing: Variations in bulk density and soil structure between columns.[3] Inconsistent application of this compound or irrigation: Uneven distribution of the herbicide solution or variable flow rates of the simulated rainfall. | - Standardize Packing: Develop and strictly follow a standardized packing protocol for all columns.[3][4] - Calibrate Equipment: Ensure the peristaltic pump or other irrigation system is accurately calibrated to deliver a constant and reproducible flow rate.[7] - Uniform Application: Apply the this compound solution evenly across the entire soil surface.[8] |
| Low recovery of this compound and its metabolites (poor mass balance) | Degradation of the compound: this compound can degrade into its metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon, which may have different leaching characteristics. Adsorption to equipment: The compounds may adsorb to the column material or tubing. Analytical errors: Inefficient extraction from soil or leachate, or matrix effects during analysis. | - Use Radiolabeled Compounds: Employing 14C-labeled this compound is highly recommended to accurately track the parent compound and its degradation products, ensuring a complete mass balance.[9] - Analyze for Metabolites: Develop analytical methods to quantify both this compound and its primary metabolites in soil and leachate samples.[10][11] - Material Selection: Use inert materials for the column and tubing where possible. - Method Validation: Thoroughly validate the analytical method, including extraction efficiency and potential matrix effects. |
| Formation of cracks or air gaps in the soil column | Soil drying and shrinking: Can occur if the soil is not kept saturated or if the packing method is inadequate. Entrapped air: Air bubbles can be trapped during dry packing of the soil. | - Maintain Saturation: Ensure the column remains saturated throughout the experiment, as per guidelines like OECD 312.[12] - Wet or Slurry Packing: Pack the column with moist soil or as a slurry to minimize entrapped air.[1] |
Frequently Asked Questions (FAQs)
1. How can I reduce this compound leaching in my experiments?
To minimize this compound leaching, consider the following approaches:
-
Use of Adsorbents: Incorporating materials with high adsorption capacity, such as graphene oxide or biochar, into the soil can help retain this compound and its metabolites.[3][11]
-
Controlled-Release Formulations (CRFs): Encapsulating this compound in a polymer matrix, such as lignin (B12514952) or ethylcellulose, can slow its release into the soil, thereby reducing the amount available for leaching at any given time.[13]
-
Addition of Adjuvants: Certain adjuvants, like oil and surfactants, have been shown to slow the degradation of this compound, which can influence its persistence and mobility.[14][15][16] However, the effect of adjuvants on leaching itself can be complex and should be evaluated on a case-by-case basis.
2. What is the most critical factor influencing this compound leaching?
Soil properties, particularly organic matter and clay content, are critical. Soils with higher organic matter and clay content tend to adsorb this compound more strongly, reducing its mobility.[5] Additionally, the transformation of this compound into its more mobile metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon, is a significant factor driving the overall leaching of residues.[10][17]
3. What are the standard guidelines for conducting soil column leaching studies?
The OECD Test Guideline 312, "Leaching in Soil Columns," is a widely recognized standard.[9][18][12][19] It provides a framework for assessing the mobility of substances in soil under controlled laboratory conditions. The OPPTS 835.1240 guideline from the EPA is also relevant.[8][9]
4. How does the irrigation or rainfall rate affect leaching?
Higher irrigation or rainfall volumes generally lead to increased leaching.[20] The timing of water application relative to the herbicide application is also crucial. Irrigation applied shortly after the herbicide can enhance its movement into the soil profile.[21] It is important to simulate realistic rainfall patterns for the intended agricultural context.
5. How should I prepare the soil for my column experiment?
According to standard protocols like OECD 312, the soil should be air-dried and sieved (typically to <2 mm) to remove large particles and ensure uniformity.[18] For experiments with amended soils, such as those containing biochar, it is important to determine the optimal moisture content for achieving a homogenous mixture before packing.[3][4]
6. What analytical methods are suitable for quantifying this compound and its metabolites?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a common and effective method for the determination and quantification of this compound and its metabolites.[11] Gas Chromatography with an Electron Capture Detector (GC/ECD) has also been used for the analysis of this compound residues.[14][16]
Data Presentation
Table 1: Influence of Adjuvants on this compound Degradation Half-Life (DT50) in Soil
| Treatment | DT50 (days) |
| This compound alone | 43 |
| This compound + Oil Adjuvant | 57 |
| This compound + Surfactant Adjuvant | 51 |
| This compound + Multicomponent Adjuvant | 40 |
Data sourced from laboratory experiments under controlled conditions. The addition of oil and surfactant adjuvants slowed the degradation of this compound in the soil.[14][15][16]
Table 2: Effect of Controlled-Release Formulations (CRFs) on Herbicide Leaching in a Sandy Loam Soil
| Formulation | Total Herbicide in Leachate (%) |
| This compound (Technical Grade) | > 80% |
| This compound in Lignin-based CRF | < 40% |
| This compound in Lignin-based CRF coated with Ethylcellulose | < 20% |
This table illustrates the effectiveness of CRFs in reducing the total amount of this compound leached through a soil column compared to the technical grade product.[13]
Experimental Protocols
Methodology for a Standard Soil Column Leaching Experiment (based on OECD 312)
-
Column Preparation:
-
Use glass columns approximately 30-40 cm in length and 5 cm in internal diameter.
-
Place a sieve plate or glass wool at the bottom of the column to support the soil.
-
Add a small layer (1-2 cm) of quartz sand on top of the support.
-
-
Soil Packing:
-
Use air-dried, sieved (<2 mm) soil.
-
Pack the column incrementally in small layers (e.g., 2-3 cm) to a height of approximately 30 cm.
-
Gently tap the column after adding each layer to ensure uniform packing and achieve a bulk density representative of field conditions. Avoid excessive compaction.
-
-
Column Saturation and Equilibration:
-
Saturate the packed soil column from the bottom with an "artificial rain" solution (e.g., 0.01 M CaCl2) to displace air.
-
Once saturated, allow the column to drain freely and equilibrate for at least 24 hours.
-
-
Application of Test Substance:
-
Apply a solution of this compound (preferably radiolabeled) evenly to the soil surface. The application rate should be based on the maximum recommended field application rate.
-
If using a non-aqueous solvent, it should be allowed to evaporate completely before starting the leaching process.
-
-
Leaching (Simulated Rainfall):
-
Apply the artificial rain solution to the top of the column at a constant, slow flow rate using a peristaltic pump.
-
A typical leaching event involves applying a total volume of water equivalent to a specific rainfall amount (e.g., 200 mm) over a set period (e.g., 48 hours).
-
-
Sample Collection:
-
Collect the leachate in fractions at regular intervals throughout the leaching process.
-
After the leaching is complete, carefully extrude the soil core from the column.
-
Section the soil core into segments of defined length (e.g., every 5 cm).
-
-
Analysis:
-
Analyze the leachate fractions and each soil segment for the concentration of this compound and its metabolites.
-
Calculate the mass balance to determine the overall recovery of the applied substance.
-
Visualizations
Caption: Workflow for a soil column leaching experiment.
Caption: Factors influencing this compound leaching in soil.
References
- 1. old.iuss.org [old.iuss.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Preparing and characterizing repacked columns for experiments in biochar-amended soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparing and characterizing repacked columns for experiments in biochar-amended soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method of soil column preparation for the evaluation of viral transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. oecd.org [oecd.org]
- 13. Lignin and ethylcellulose in controlled release formulations to reduce leaching of this compound and metribuzin in light-textured soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation rate of this compound in soil as influenced by adjuvants [plantprotection.pl]
- 15. researchgate.net [researchgate.net]
- 16. plantprotection.pl [plantprotection.pl]
- 17. researchgate.net [researchgate.net]
- 18. Test No. 312: Leaching in Soil Columns | OECD [oecd.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effects of the initial irrigation on the s-metolachlor herbicide leaching depth in different types of soils - Advances in Weed Science [awsjournal.org]
Technical Support Center: Enhancing the Stability of Chloridazon Stock Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Chloridazon stock solutions. Following these guidelines will help ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the required concentration and the experimental application. Methanol (B129727) and acetone (B3395972) are suitable for preparing higher concentration stock solutions. For aqueous-based assays, preparing a high-concentration stock in a suitable organic solvent and then diluting it into the aqueous medium is recommended.[1] The solubility of this compound in various common laboratory solvents at 20°C is provided in Table 1.
Q2: What are the optimal storage conditions for this compound stock solutions to ensure stability?
A2: To maximize stability, this compound stock solutions should be stored at 2-8°C in a dark place.[2] Exposure to light should be minimized as this compound is susceptible to photolytic degradation.[1][2] It is stable in aqueous media within a pH range of 3-9.[1] For long-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q3: How long can I expect my this compound stock solution to be stable?
A3: When stored under the recommended conditions (2-8°C, protected from light), this compound in solid form is stable for at least two years at temperatures up to 50°C.[1] In aqueous solution at pH 7, its disappearance half-life under simulated sunlight is 150 hours.[1] The stability of stock solutions in organic solvents will depend on the solvent and storage conditions, but adherence to proper storage guidelines will maximize its shelf-life. Regular stability checks using a validated analytical method are recommended for long-term studies.
Q4: I observed precipitation in my this compound stock solution. What could be the cause and how can I resolve it?
A4: Precipitation in this compound stock solutions can occur due to several factors:
-
Supersaturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at the storage temperature.
-
Temperature Fluctuation: A decrease in temperature can lower the solubility of this compound, leading to precipitation.
-
Solvent Evaporation: Improperly sealed storage vials can lead to solvent evaporation, thereby increasing the concentration of this compound and causing it to precipitate.
-
Contamination: The presence of contaminants can act as nucleation sites for crystal formation.
To resolve this issue, you can try gently warming the solution while agitating it to redissolve the precipitate. If precipitation persists, it may be necessary to filter the solution or prepare a new stock solution at a lower concentration. To prevent precipitation, ensure the storage container is tightly sealed and stored at a constant, appropriate temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low or inconsistent experimental results. | Degradation of this compound stock solution. | Verify the age and storage conditions of the stock solution. Prepare a fresh stock solution and repeat the experiment. Perform a stability check of the stock solution using a validated HPLC method. |
| Visible color change in the stock solution. | Formation of degradation products. | Discard the solution and prepare a fresh stock. Investigate potential causes of degradation such as exposure to light or incompatible storage materials. |
| Precipitate formation upon dilution into aqueous buffer. | Low aqueous solubility of this compound. | Increase the proportion of organic co-solvent in the final solution if experimentally permissible. Prepare a more dilute stock solution to minimize the amount of organic solvent transferred. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility |
| Methanol | 34 g/kg[1], 15.1 g/L[1] |
| Acetone | 28 g/kg[1] |
| Ethyl Acetate | 3.7 g/L[1] |
| Dichloromethane | 1.9 g/L[1] |
| Water | 400 mg/L[1] |
| Toluene | 0.1 g/L[1] |
| Benzene | 0.7 g/kg[1] |
| n-Hexane | Practically insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Methanol
Materials:
-
This compound (analytical standard)
-
Methanol (HPLC grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula
-
Pipettes
-
Amber glass vials with screw caps
Procedure:
-
Accurately weigh 100 mg of this compound using an analytical balance.
-
Transfer the weighed this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the volumetric flask.
-
Gently swirl the flask to dissolve the this compound completely. A brief sonication may be used to aid dissolution if necessary.
-
Once the solid is fully dissolved, add methanol to the flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution into amber glass vials for storage.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method validation according to ICH guidelines is essential before use in formal stability studies.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) may be a suitable starting point. The exact gradient program should be optimized to achieve adequate separation of this compound from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., 286 nm, the λmax of this compound)
Method Validation Parameters:
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products, impurities, and any matrix components. This is typically achieved through forced degradation studies.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualizations
This compound Degradation Pathway
Under advanced oxidation processes, this compound degradation is initiated by hydroxyl radical reactions, leading to several transformation products.[3] Key degradation pathways include hydroxylation of the phenyl group, scission of the phenyl-N bond, and substitution of the chlorine atom.[3]
Caption: Proposed degradation pathway of this compound under oxidative stress.
Experimental Workflow for Preparing and Testing this compound Stock Solutions
This workflow outlines the key steps from preparation to stability assessment of this compound stock solutions.
Caption: Workflow for the preparation and quality control of this compound stock solutions.
Troubleshooting Logic for Unstable this compound Stock Solutions
This diagram illustrates a logical approach to troubleshooting issues related to the stability of this compound stock solutions.
Caption: A decision-making diagram for troubleshooting this compound stock solution stability.
References
- 1. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Elucidation of oxidized products of this compound in advanced oxidation processes using a liquid chromatography/negative electrospray ionization tandem mass spectrometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fenton Process for Chloridazon Degradation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the degradation of the herbicide Chloridazon using the Fenton process.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question: Why is my this compound degradation efficiency low or the reaction rate slow?
Answer: Low degradation efficiency is a common issue that can be attributed to several suboptimal parameters. Here are the potential causes and solutions:
-
Incorrect pH: The Fenton reaction is highly pH-dependent. The optimal pH for this compound degradation is acidic, specifically around pH 3.[1][2][3][4] At higher pH levels, iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), reducing the availability of the Fe²⁺ catalyst and inhibiting hydroxyl radical (•OH) generation. At very low pH (<2.5), the reaction can be slowed by the formation of complex iron species and the scavenging of hydroxyl radicals by protons.
-
Solution: Adjust the pH of your reaction solution to 3 using sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) before adding the Fenton reagents. Monitor the pH throughout the experiment, as it may change.
-
-
Suboptimal Fe²⁺ Concentration: The concentration of the ferrous iron catalyst is critical.
-
Too Low: An insufficient amount of Fe²⁺ will lead to a slow rate of hydroxyl radical generation, resulting in poor degradation.
-
Too High: An excessive concentration of Fe²⁺ can have an inhibitory effect. The surplus Fe²⁺ can act as a scavenger of the highly reactive hydroxyl radicals it is supposed to generate (Fe²⁺ + •OH → Fe³⁺ + OH⁻), thereby reducing the process efficiency.[5]
-
Solution: Optimize the Fe²⁺ concentration. Studies have identified an optimal concentration of around 7.5 mg/L for a 40 mg/L initial this compound concentration.[1][2][3][4] It is recommended to perform experiments with a range of Fe²⁺ concentrations (e.g., 2.5 to 10 mg/L) to find the ideal value for your specific conditions.[5]
-
-
Suboptimal H₂O₂ Concentration: Hydrogen peroxide is the source of the hydroxyl radicals.
-
Too Low: Insufficient H₂O₂ will be the limiting reagent, leading to incomplete degradation.
-
Too High: Excess H₂O₂ can also scavenge hydroxyl radicals (H₂O₂ + •OH → HO₂• + H₂O), forming less reactive hydroperoxyl radicals and reducing overall efficiency.
-
Solution: Determine the optimal H₂O₂ dose for your system. An effective concentration has been found to be 50 mg/L for this compound degradation.[1][2][3][4] Test a range of concentrations to find the most efficient dose.
-
-
Low Temperature: While the Fenton reaction can proceed at room temperature, higher temperatures can increase the reaction rate.[5]
-
Solution: If reaction rates are slow, consider increasing the temperature moderately (e.g., to 30°C or 40°C). However, be aware that excessively high temperatures can lead to the decomposition of H₂O₂ into oxygen and water, which does not contribute to degradation.
-
Question: I'm observing a brownish precipitate forming in my reactor. What is it and how can I prevent it?
Answer: The brown precipitate is likely ferric hydroxide (Fe(OH)₃). This occurs when the pH of the solution rises above 4, causing the Fe³⁺ ions generated during the reaction to precipitate out. This is detrimental to the process as it removes the iron catalyst from the solution, stopping the catalytic cycle.
-
Cause: The consumption of H⁺ ions during the degradation reactions can lead to an increase in the solution's pH.
-
Solution:
-
Maintain Acidic pH: Ensure the initial pH is set to 3.
-
Monitor and Control pH: Continuously monitor the pH during the experiment. If it begins to rise, add a small amount of acid to maintain it within the optimal range (pH 3-3.5).
-
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the Fenton process for this compound degradation.
Caption: A flowchart for troubleshooting suboptimal this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fenton process? A1: The Fenton process generates highly reactive hydroxyl radicals (•OH) through the reaction between hydrogen peroxide (H₂O₂ ) and ferrous iron (Fe²⁺).[6] These hydroxyl radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like this compound into simpler, less harmful compounds, ultimately leading to mineralization (conversion to CO₂, water, and inorganic ions).[6][7]
Fenton Reaction Mechanism
Caption: The core reaction mechanism of the Fenton process for degradation.
Q2: What are the optimal conditions for this compound degradation using the Fenton process? A2: Based on scientific literature, the optimal conditions have been identified as follows. Complete degradation of this compound was observed within 60 minutes under these conditions.[1][2]
Q3: What are the known degradation by-products of this compound in this process? A3: The degradation of this compound by the Fenton process produces several intermediate by-products before complete mineralization. Identified compounds include Desphenyl this compound, pyridazine-3,4,5-trione, oxaluric acid, and 5-hydroxyhydantion.[1][2][3][4]
Q4: How can I quench the reaction to accurately analyze my samples over time? A4: To stop the Fenton reaction at specific time points for analysis (e.g., via HPLC), you need to remove the residual hydrogen peroxide and hydroxyl radicals. A common and effective quenching agent is sodium sulfite (B76179) (Na₂SO₃).[5] Adding a small amount (e.g., 0.1 g) to the sample will immediately stop the oxidative reactions.[5]
Q5: Can this process increase the biodegradability of the wastewater? A5: Yes. The Fenton process can break down recalcitrant molecules like this compound into simpler organic intermediates.[8] These intermediates are often more biodegradable than the parent compound. This is often measured by an increase in the BOD₅/COD (Biochemical Oxygen Demand / Chemical Oxygen Demand) ratio, indicating that the treated water is more amenable to conventional biological treatment methods.[7]
Data Presentation
Table 1: Optimal Conditions for this compound Degradation by Fenton Process
| Parameter | Optimal Value | Source |
| Initial this compound (CLZ) | 40 mg/L | [1][2][3] |
| Fe²⁺ Concentration | 7.5 mg/L | [1][2][3] |
| H₂O₂ Concentration | 50 mg/L | [1][2][3] |
| pH | 3 | [1][2][3] |
| Temperature | 20°C | [1][2][3] |
| Reaction Time for >99% Removal | 60 minutes | [2][5] |
Experimental Protocols
Protocol: Optimization of Fenton Process for this compound Degradation
This protocol describes a general procedure for determining the optimal operating parameters for this compound degradation in a batch reactor.
1. Materials and Reagents:
-
This compound stock solution (e.g., 100 mg/L)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Sodium sulfite (Na₂SO₃) for quenching
-
Cylindrical jacketed glass reactor (e.g., 1 L volume)[5]
-
Magnetic stirrer
-
pH meter
-
Syringes and filters for sampling
2. Experimental Workflow Diagram:
Caption: Step-by-step workflow for optimizing Fenton process parameters.
3. Procedure:
-
Reactor Setup: Prepare the desired volume of this compound solution of a specific concentration (e.g., 40 mg/L) in the glass reactor from your stock solution.[5] Place the reactor on a magnetic stirrer and maintain a constant temperature using a water bath connected to the jacket (e.g., 20°C).[5]
-
pH Adjustment: Begin stirring the solution. Calibrate your pH meter and adjust the solution pH to the desired level (e.g., 3.0) by adding H₂SO₄ or NaOH dropwise.
-
Reagent Addition:
-
Add the calculated volume of FeSO₄ stock solution to achieve the desired catalyst concentration (e.g., 7.5 mg/L).
-
To initiate the reaction, add the calculated volume of H₂O₂ stock solution (e.g., to reach 50 mg/L). Start a timer immediately.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a sample (e.g., 5 mL) from the reactor using a syringe.
-
Immediately add the sample to a vial containing a quenching agent like sodium sulfite to stop the reaction.[5]
-
Filter the sample to remove any potential precipitate before analysis.
-
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Optimization: Repeat the experiment by varying one parameter at a time (as outlined in the workflow diagram) while keeping others at their determined optimal levels. The parameter that yields the fastest and most complete degradation is considered optimal.
References
- 1. deswater.com [deswater.com]
- 2. researchgate.net [researchgate.net]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. Removal of this compound pesticide from waters by Fenton and photo-Fenton processes - UNIS | Kastamonu Üniversitesi Akademik Veri Yönetim Sistemi [unis.kastamonu.edu.tr]
- 5. deswater.com [deswater.com]
- 6. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 7. pjoes.com [pjoes.com]
- 8. Use of Fenton reagent to improve organic chemical biodegradability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chloridazon Degradation Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating the influence of adjuvants on the degradation rate of the herbicide Chloridazon.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical effect of adjuvants on the degradation rate of this compound in soil?
A1: Generally, the addition of oil and surfactant-based adjuvants tends to slow down the degradation of this compound in soil.[1][2][3] This results in a longer half-life (DT50) for the herbicide. For instance, studies have shown that the DT50 value for this compound applied alone was 43 days, while the addition of oil and surfactant adjuvants increased the DT50 by 8 to 14 days.[1][2][3]
Q2: Do all adjuvants slow down this compound degradation?
A2: No, not necessarily. While oil and surfactant adjuvants have been observed to decrease the degradation rate, some multicomponent adjuvants have shown no significant effect.[1][2][3] The impact of an adjuvant depends on its chemical composition and formulation.
Q3: What are the primary degradation products of this compound?
A3: this compound primarily degrades into two main metabolites: desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (mDPC).[4][5][6] These metabolites are often more mobile and persistent in soil and water than the parent compound.[5][6]
Q4: What analytical methods are commonly used to measure this compound and its metabolites in soil?
A4: The most common analytical method involves extraction from the soil matrix followed by chromatographic analysis. A typical procedure includes:
-
Extraction: Using a solvent like methanol.[7]
-
Cleanup: Employing Solid Phase Extraction (SPE) with a C18 column to remove interfering substances.
-
Analysis: Using Gas Chromatography with an Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS).[1][3][8]
Q5: What kinetic model best describes this compound degradation in soil?
A5: this compound degradation in soil generally follows first-order kinetics.[3] This is characterized by a linear relationship between the logarithm of the herbicide concentration and time.[1][3]
Section 2: Troubleshooting Guide
Issue 1: Faster-than-expected degradation of this compound.
| Possible Cause | Troubleshooting Step |
| High Microbial Activity in Soil | Ensure consistent soil sourcing and storage. Consider analyzing the soil's microbial biomass. High organic carbon content can promote microbial activity. |
| Soil pH | Measure and record the pH of your soil sample. This compound degradation can be pH-dependent. The referenced studies used soil with a pH of 6.3.[9] |
| Photodegradation | Ensure experiments are conducted under controlled light conditions, especially if photodegradation is not a variable you are studying. |
| Analytical Error | Verify your extraction efficiency and recovery rates. Prepare fresh standards and recalibrate your analytical instrument (e.g., GC or HPLC). |
Issue 2: High variability in degradation rates between replicates.
| Possible Cause | Troubleshooting Step |
| Non-Homogeneous Application | Refine your application technique to ensure the herbicide and adjuvant mixture is applied evenly across the entire soil sample. The use of a calibrated sprayer is recommended.[7] |
| Inconsistent Soil Properties | Thoroughly mix and sieve (e.g., through a 2-mm sieve) the bulk soil sample before aliquoting it into experimental units (pots) to ensure uniformity.[7] |
| Variable Incubation Conditions | Check for temperature or moisture gradients within your growth chamber or incubator. Ensure consistent soil moisture (e.g., 60% of field capacity) is maintained in all replicates.[7] |
| Extraction Inconsistency | Standardize your sample extraction protocol. Ensure consistent shaking/mixing times and solvent volumes for all samples. |
Issue 3: Difficulty detecting this compound metabolites (DPC and mDPC).
| Possible Cause | Troubleshooting Step |
| Inappropriate Analytical Method | Metabolites are often more polar than the parent compound. Your analytical method may need optimization. HPLC-MS is often more suitable for detecting polar metabolites than GC-ECD.[8] |
| Insufficient Incubation Time | The formation of metabolites takes time. Ensure your sampling time points extend long enough to allow for significant degradation of the parent compound. |
| Low Extraction Recovery | The extraction method may not be efficient for the more polar metabolites. Test the recovery of your method by spiking blank soil samples with known concentrations of DPC and mDPC standards. |
Section 3: Quantitative Data Summary
The following table summarizes the dissipation time (DT50) of this compound in soil under different adjuvant treatments, as reported in the literature.
| Treatment | DT50 (days) - Graphically Derived | DT50 (days) - Calculated from Equation |
| This compound (CH) Alone | 43.45 ± 2.15 | 35.54 |
| CH + Oil Adjuvant | 57.36 ± 3.24 | 48.13 |
| CH + Surfactant | 51.04 ± 2.96 | 44.17 |
| CH + Multicomponent Adjuvant | 40.14 ± 2.48 | 35.36 |
| Data sourced from the Journal of Plant Protection Research.[2] |
Section 4: Experimental Protocols & Visualizations
Standard Protocol for a Soil Degradation Study
This protocol outlines a typical laboratory experiment to assess the influence of adjuvants on this compound degradation.
1. Soil Preparation:
- Collect soil from the upper layer (0-15 cm) of a field with no prior history of this compound use.[9]
- Pass the soil through a 2-mm sieve to remove large debris and ensure homogeneity.[7]
- Determine soil properties (pH, organic carbon content, texture).[9]
- Adjust soil moisture to a consistent level, for example, 60% of field water capacity, and maintain it throughout the experiment.[7]
2. Experimental Setup:
- Transfer prepared soil into individual experimental units (e.g., pots).[7]
- Prepare treatment groups: Control (this compound alone) and Test (this compound mixed with different adjuvants). Ensure multiple replicates for each group (n=4 is common).[7]
- Apply the herbicide mixtures using a calibrated laboratory sprayer to simulate field application.[7]
3. Incubation:
- Place the pots in a controlled environment (growth chamber) with defined temperature and light cycles (e.g., 18°C day / 9°C night).[7]
4. Sampling:
- Collect soil samples at predetermined time intervals. A typical schedule might be 1 hour after treatment (DAT 0), followed by days 4, 16, 32, 48, 64, 80, 96, 112, and 128.[7]
- Store samples frozen until analysis to prevent further degradation.
5. Sample Analysis:
- Extraction: Extract this compound and its metabolites from soil samples using an appropriate solvent (e.g., methanol) via shaking for a set period (e.g., 24 hours).[7]
- Cleanup: Purify the extract using Solid Phase Extraction (SPE) to remove interfering compounds.[7]
- Quantification: Analyze the final extract using GC-ECD, HPLC-MS, or a similar chromatographic technique to determine the concentration of the analytes.[7][8]
6. Data Analysis:
- Plot the concentration of this compound over time for each treatment.
- Calculate the degradation rate constant (k) and the half-life (DT50) by fitting the data to a first-order kinetic model.[3]
Experimental Workflow Diagram
Caption: Workflow for a this compound soil degradation experiment.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. Degradation rate of this compound in soil as influenced by adjuvants [plantprotection.pl]
- 2. researchgate.net [researchgate.net]
- 3. journals.pan.pl [journals.pan.pl]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. plantprotection.pl [plantprotection.pl]
- 8. researchgate.net [researchgate.net]
- 9. plantprotection.pl [plantprotection.pl]
Best practices for handling and storing Chloridazon
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing Chloridazon in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected herbicidal activity in bioassays.
-
Question: Why am I observing variable or weak herbicidal effects of this compound in my plant bioassays?
-
Possible Causes & Solutions:
-
Improper Storage: this compound is sensitive to heat and moisture.[1][2] Long-term storage at room temperature can lead to degradation. Ensure the compound is stored at 2-8°C in a tightly sealed container.[3]
-
Inadequate Soil Moisture: this compound requires sufficient soil moisture for effective uptake by plant roots.[4] Ensure your experimental substrate is adequately and consistently watered.
-
Incorrect Application: For pre-emergence applications, ensure uniform incorporation into the soil. For post-emergence applications, ensure thorough foliage coverage.
-
Resistant Weed Biotypes: The target weed species may have developed resistance to photosystem II inhibitors. It is advisable to use a susceptible control species in your experiments for comparison.
-
Degradation in Solution: this compound is stable in aqueous media between pH 3-9.[5] However, prolonged exposure to simulated sunlight can lead to degradation, with a reported half-life of 150 hours in a pH 7 solution.[5] Prepare fresh solutions for your experiments and protect them from direct light.
-
Issue 2: Poor peak shape or retention time shifts in HPLC analysis.
-
Question: My HPLC chromatograms for this compound show peak tailing, fronting, or inconsistent retention times. What could be the cause?
-
Possible Causes & Solutions:
-
Column Contamination: The analytical column may be contaminated with strongly retained matrix components from previous injections. Flush the column with a strong solvent like acetonitrile (B52724) or methanol (B129727).
-
Mobile Phase Issues:
-
Ensure the mobile phase is properly degassed to prevent air bubbles in the system.
-
Verify the mobile phase composition is accurate and consistent. Inconsistent mixing can lead to retention time drift.
-
If using a buffer, ensure it is fully dissolved and within the optimal pH range for the column.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to harsh pH conditions. If flushing does not resolve the issue, the column may need to be replaced.
-
Issue 3: Suspected false-positive results in residue analysis.
-
Question: I am detecting what appears to be a this compound metabolite (e.g., this compound-desphenyl) in my samples, but I suspect it might be a false positive. How can I confirm this?
-
Possible Causes & Solutions:
-
Matrix Interference: Complex matrices, such as honey, can contain compounds that co-elute with and have similar mass-to-charge ratios as this compound metabolites, leading to false positives in LC-MS/MS analysis.
-
Confirmation using Alternative Methods:
-
Employ a different chromatographic method, such as supercritical fluid chromatography (SFC)-MS/MS, to achieve better separation from interfering matrix components.
-
Use a high-resolution mass spectrometer (e.g., Q-TOF) to obtain a more accurate mass measurement, which can help differentiate the target analyte from interfering compounds.
-
-
Thorough Sample Clean-up: Enhance your sample preparation procedure to remove more of the matrix components prior to analysis. This may involve using different solid-phase extraction (SPE) sorbents or additional liquid-liquid partitioning steps.
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the recommended storage conditions for this compound?
-
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
-
Q3: How should I handle spills of this compound?
Experimental Procedures
-
Q4: What is the mode of action of this compound?
-
Q5: In which solvents is this compound soluble?
Disposal
-
Q6: How should I dispose of waste this compound and contaminated materials?
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility |
| Water | 400 mg/L[1] |
| Methanol | Soluble[1] |
| Acetone | Slightly soluble[1] |
| Ether | Insoluble[1] |
| Benzene | Insoluble[1] |
| Dichloromethane | Insoluble[1] |
| Toluene | Insoluble[1] |
| Chloroform | Insoluble[1] |
Table 2: Stability of this compound
| Condition | Stability |
| Temperature | Stable up to 50°C for at least 2 years.[5] |
| Aqueous pH | Stable in media with a pH of 3-9.[5] |
| Light | Disappearance half-life of 150 hours in simulated sunlight (pH 7 water).[5] |
Detailed Experimental Protocols
Protocol 1: Greenhouse Bioassay for Herbicidal Efficacy of this compound
-
Seed Germination: Germinate seeds of a susceptible weed species (e.g., common lambsquarters - Chenopodium album) and a tolerant crop species (e.g., sugar beet - Beta vulgaris) in petri dishes on moist filter paper.
-
Transplanting: Once the radicles are approximately 1-2 cm long, transplant the seedlings into pots filled with a standard potting mix.
-
Acclimatization: Allow the seedlings to acclimate in the greenhouse for 7-10 days, ensuring they are well-watered.
-
Herbicide Application:
-
Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., acetone) and then dilute to the final desired concentrations with deionized water containing a non-ionic surfactant.
-
Apply the this compound solutions to the soil (for pre-emergence testing) or directly to the foliage (for post-emergence testing) using a calibrated sprayer to ensure uniform application. Include a control group treated only with the solvent and surfactant solution.
-
-
Observation:
-
Maintain the plants in the greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
-
Data Collection:
-
At the end of the experiment, harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at 70°C until a constant weight is achieved.
-
Measure the dry weight and express it as a percentage of the control group to quantify the herbicidal effect.
-
Protocol 2: Residue Analysis of this compound in Soil by HPLC-UV
-
Sample Preparation:
-
Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.
-
-
Extraction:
-
Weigh 20 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 40 mL of methanol and shake vigorously for 1 hour on a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load 10 mL of the soil extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elute the this compound from the cartridge with 5 mL of acetonitrile.
-
-
Analysis by HPLC-UV:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 286 nm.
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations. Quantify the this compound in the soil samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: A logical workflow for the safe handling and use of this compound in a laboratory setting.
Caption: The inhibitory effect of this compound on the electron transport chain in Photosystem II.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. lcms.cz [lcms.cz]
Technical Support Center: Chloridazon Contamination Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing, managing, and remediating Chloridazon contamination in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a contamination concern?
A1: this compound is a selective herbicide used to control broadleaf weeds.[1][2] In the laboratory, it is a contamination concern due to its moderate persistence in soil and water systems.[2] Its metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC), are also polar and mobile, leading to potential widespread contamination of aqueous solutions and experimental samples.
Q2: What are the primary routes of this compound contamination in a lab?
A2: The primary routes of contamination include:
-
Aerosol generation: Spreading of dust particles during weighing or transferring of solid this compound.
-
Spills and splashes: Accidental spillage during solution preparation or handling.
-
Improperly cleaned equipment: Residues remaining on glassware, spatulas, or balances.
-
Cross-contamination: Transfer from contaminated personal protective equipment (PPE), such as gloves, to clean areas or samples.
-
Improper waste disposal: Incorrect disposal of this compound waste leading to environmental contamination within the facility.
Q3: What are the health hazards associated with this compound exposure?
A3: this compound is harmful if swallowed and may cause an allergic skin reaction. It is also known to cause skin and eye irritation.[3][4] The Safety Data Sheet (SDS) should always be consulted for detailed hazard information before handling.[5]
Q4: What immediate actions should be taken in case of a this compound spill?
A4: In the event of a spill, immediately alert personnel in the area. For a minor spill, trained personnel wearing appropriate PPE should contain the spill with absorbent material, then proceed with the detailed cleanup and decontamination protocol. For major spills, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected results in sensitive assays (e.g., cell-based assays, mass spectrometry) | Potential low-level this compound contamination of reagents, media, or equipment. | 1. Isolate the source of contamination by testing individual reagents and media with a validated analytical method (See Experimental Protocol 2). 2. Thoroughly decontaminate all glassware and equipment that may have come into contact with this compound (See Experimental Protocol 1). 3. Review handling procedures to ensure strict adherence to contamination prevention measures. |
| Visible powder residue on benchtops or equipment after handling solid this compound. | Inadequate containment during weighing or transfer. | 1. Clean the affected area immediately following the spill cleanup protocol (See Experimental Protocol 1). 2. In the future, handle solid this compound in a chemical fume hood or a balance enclosure to minimize dust dispersal. 3. Use anti-static weigh boats to prevent powder from clinging to surfaces. |
| Skin irritation or allergic reaction after handling this compound. | Direct skin contact with the compound. | 1. Immediately wash the affected area with soap and water.[5] 2. Seek medical attention if irritation persists. 3. Review and reinforce proper PPE usage, ensuring gloves are worn at all times and are changed frequently.[6] |
Experimental Protocols
Protocol 1: Decontamination of Laboratory Surfaces and Equipment
This protocol details the steps for cleaning and decontaminating surfaces and equipment after handling this compound.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant gloves (e.g., nitrile).[7][8]
-
Absorbent pads or paper towels.[9]
-
70% Ethanol solution.[10]
-
10% bleach solution (freshly prepared).[9]
-
Deionized water.
-
Hazardous waste disposal bags.[9]
Procedure:
-
Preparation: Don the appropriate PPE.
-
Initial Cleaning: If visible powder is present, carefully wipe the area with a damp absorbent pad to avoid generating dust.
-
Decontamination:
-
Liberally apply a 10% bleach solution to the contaminated surface or equipment.
-
Allow the bleach solution to remain in contact for at least 15 minutes.[11]
-
Wipe the area with fresh absorbent pads.
-
-
Rinsing:
-
Thoroughly rinse the surface or equipment with 70% ethanol.
-
Follow with a final rinse using deionized water to remove any residual cleaning agents.
-
-
Drying: Allow the surfaces and equipment to air dry completely in a well-ventilated area or wipe dry with clean paper towels.
-
Waste Disposal: Dispose of all contaminated materials (absorbent pads, gloves, etc.) in a designated hazardous waste bag.[5]
Protocol 2: Detection of this compound Contamination by HPLC-UV
This protocol provides a method for the detection of this compound in aqueous samples using High-Performance Liquid Chromatography with Ultraviolet detection.
Materials and Equipment:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 65:35 v/v).[12]
-
This compound analytical standard.
-
Sample vials.
-
0.45 µm syringe filters.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards in the expected concentration range of the samples.
-
Sample Preparation:
-
Collect an aqueous sample from the area or solution to be tested.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the analytical standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Task | Required PPE | Recommended PPE |
| Weighing and preparing solutions | Lab coat, Safety goggles, Chemical-resistant gloves (nitrile)[7][8] | Face shield, Respiratory protection (if not in a fume hood)[7] |
| Handling solutions | Lab coat, Safety goggles, Chemical-resistant gloves (nitrile) | - |
| Cleaning spills | Lab coat, Safety goggles, Chemical-resistant gloves (nitrile)[9] | Chemical-resistant apron, Shoe covers[7] |
Table 2: this compound Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClN₃O | [1] |
| Molecular Weight | 221.64 g/mol | [1] |
| Appearance | Pale-yellowish solid | |
| Solubility in Water | 400 mg/L at 20 °C | [1] |
| Primary Hazards | Harmful if swallowed, May cause an allergic skin reaction, Causes skin and eye irritation.[3][4] | [3][4] |
Visualizations
Caption: Workflow for safe handling of this compound in the laboratory.
Caption: Logical decision flow for responding to a this compound spill.
References
- 1. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: BAS 119H) [sitem.herts.ac.uk]
- 3. cpachem.com [cpachem.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. pro-lab.co.uk [pro-lab.co.uk]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. download.basf.com [download.basf.com]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. gentechscientific.com [gentechscientific.com]
- 11. westlab.com [westlab.com]
- 12. researchgate.net [researchgate.net]
- 13. bg.cpachem.com [bg.cpachem.com]
Validation & Comparative
A Comparative Guide to a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Rapid and Sensitive Detection of Chloridazon
This guide provides a detailed comparison of a new, validated analytical method for the detection of Chloridazon against established conventional methods. The information presented is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into the performance and protocols of this novel approach. Experimental data is provided to support the performance claims.
Introduction to the New Method
The novel method utilizes an automated solid-phase microextraction (SPME) technique coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This approach is designed to offer significant improvements in sample throughput, sensitivity, and specificity compared to traditional methods for this compound analysis. The automated sample preparation reduces manual handling and potential for error, while the UHPLC-MS/MS system provides rapid and highly selective quantification.
Performance Comparison of Analytical Methods
The performance of the new UHPLC-MS/MS method was validated against a conventional High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method. The validation was conducted in accordance with ICH guidelines, assessing key analytical performance parameters.[1][2][3][4] The results are summarized in the tables below.
Table 1: Comparison of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | New UHPLC-MS/MS Method | Conventional HPLC-DAD Method |
| Linearity (R²) | 0.9998 | 0.9985 |
| Linear Range | 0.01 - 100 µg/L | 0.1 - 500 µg/L |
| Limit of Detection (LOD) | 0.003 µg/L | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.01 µg/L | 0.1 µg/L |
Table 2: Comparison of Accuracy and Precision
| Parameter | New UHPLC-MS/MS Method | Conventional HPLC-DAD Method |
| Recovery (Accuracy) | 95.2% - 104.5% | 88.5% - 98.2% |
| Precision (RSDr) | < 3% | < 8% |
| Analysis Time per Sample | 5 minutes | 20 minutes |
Experimental Protocols
Detailed methodologies for the new UHPLC-MS/MS method and the conventional HPLC-DAD method are provided below.
Protocol for the New UHPLC-MS/MS Method
-
Sample Preparation (Automated SPME):
-
An autosampler performs automated solid-phase microextraction from a 1 mL aqueous sample.
-
The SPME fiber is conditioned for 5 minutes at 250°C.
-
Extraction is performed by immersing the fiber in the sample for 10 minutes with agitation.
-
The fiber is then desorbed directly in the UHPLC injection port for 1 minute.
-
-
UHPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).
-
Protocol for the Conventional HPLC-DAD Method
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of aqueous sample, 5 mL of dichloromethane (B109758) is added.
-
The mixture is vortexed for 2 minutes and then centrifuged for 5 minutes at 3000 rpm.
-
The organic layer is collected. This process is repeated twice.
-
The combined organic extracts are evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase.
-
-
HPLC-DAD Analysis:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode-Array Detector at 283 nm.[5]
-
Methodology and Workflow Diagrams
The following diagrams illustrate the experimental workflow of the new UHPLC-MS/MS method and the logical relationship of its validation parameters.
Conclusion
The new automated SPME-UHPLC-MS/MS method for this compound detection demonstrates superior performance in terms of sensitivity, accuracy, precision, and analysis time when compared to the conventional HPLC-DAD method. The significant reduction in the limit of detection and quantification, coupled with a four-fold decrease in analysis time, presents this method as a highly efficient and reliable alternative for high-throughput laboratories. The automation of the sample preparation step also minimizes the potential for human error and improves reproducibility. This validated method is well-suited for routine monitoring of this compound in various matrices, offering a robust solution for researchers and analytical scientists.
References
A Comparative Guide to Controlled-Release Formulations: Chloridazon vs. Metribuzin
For Researchers, Scientists, and Drug Development Professionals
The development of controlled-release formulations (CRFs) for herbicides is a critical strategy in modern agriculture to enhance efficacy, reduce environmental contamination, and minimize crop phytotoxicity. This guide provides an objective comparison of the performance of two widely used herbicides, Chloridazon and Metribuzin (B1676530), in various controlled-release systems based on published experimental data.
Executive Summary
Both this compound and Metribuzin have been successfully incorporated into various controlled-release formulations, demonstrating significant improvements over conventional applications. Studies show that CRFs can effectively prolong the release of these herbicides, reduce their leaching in soil, and maintain their efficacy over an extended period. The choice of carrier material, such as lignin (B12514952), ethylcellulose, alginate, chitosan (B1678972), and clay minerals, plays a crucial role in determining the release kinetics and overall performance of the formulation. Lignin-based formulations have shown promise for both herbicides in reducing leaching, while nano-encapsulation techniques are being explored to further optimize their delivery.
Data Presentation: A Comparative Analysis of Release Kinetics
The following tables summarize the quantitative data from various studies on the controlled release of this compound and Metribuzin.
Table 1: Comparison of Release Kinetics for this compound and Metribuzin in Lignin-Based Formulations
| Formulation | Herbicide | T50 (days) in Water | Leaching Reduction Compared to Commercial Product | Reference |
| Lignin CRF | This compound | Varies with granule size | Significant | [1] |
| Lignin CRF coated with EC and DBS | This compound | Higher than uncoated | Most efficient in diminishing leaching | [1] |
| Lignin CRF | Metribuzin | Varies with granule size | Significant | [1] |
| Lignin CRF coated with EC and DBS | Metribuzin | Higher than uncoated | Most efficient in diminishing leaching | [1] |
CRF: Controlled-Release Formulation; EC: Ethylcellulose; DBS: Dibutylsebacate; T50: Time for 50% release.
Table 2: Performance of Various Controlled-Release Formulations of Metribuzin
| Formulation | Half-life (t1/2) in Water (days) | Half-life (t1/2) in Soil (days) | Period of Optimum Availability in Soil (days) | Reference |
| Commercial Formulation (75 DF) | 3.25 | 4.66 | 8.80 | |
| Polyvinyl chloride (PVC) emulsion | 47.63 | 51.79 | 34.72 | |
| Carboxymethyl cellulose (B213188) (CMC) | 12.98 | 16.90 | 17.99 | |
| Carboxymethyl cellulose-kaolinite (CMC-KAO) | - | - | - | |
| Poly(3-hydroxybutyrate) (P3HB) | - | - | >30 | |
| P3HB/Poly(ethylene glycol) (PEG) | - | - | ~60% release in 35 days |
Table 3: Performance of Controlled-Release Formulations of this compound
| Formulation | Loading Capacity (%) | Entrapment Efficiency (%) | Release Characteristics | Reference |
| Alginate/Chitosan nanocapsules | 14 | 57 | Slow release, with pH influencing the rate.[2] | [2] |
| Alginate-based granules with sorbents | - | - | Release rate is higher in Metribuzin systems than in those prepared with this compound, which has lower water solubility. | |
| Lignin-based granules | - | - | Release rate diminished in comparison to technical products. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols from key studies.
Preparation and Evaluation of Lignin- and Ethylcellulose-Based CRFs of this compound and Metribuzin[1]
1. Preparation of Lignin-Based Controlled-Release Formulations:
-
Materials: Kraft pine lignin, polyethylene (B3416737) glycol (PEG), this compound, Metribuzin.
-
Procedure: The herbicides were mixed with lignin and PEG. The mixture was then extruded to form granules of different sizes.
2. Coating of Lignin-Based Granules:
-
Materials: Ethylcellulose (EC), dibutylsebacate (DBS).
-
Procedure: The lignin-based granules were coated with a solution of EC and DBS in an organic solvent, followed by drying.
3. Herbicide Release Kinetics Study:
-
A known amount of the CRF granules was placed in a flask with water.
-
The flasks were shaken at a constant temperature.
-
At specific time intervals, aliquots of the aqueous solution were withdrawn and the concentration of the released herbicide was determined by high-performance liquid chromatography (HPLC).
-
The time required for 50% of the herbicide to be released (T50) was calculated.
4. Leaching Experiments:
-
Soil columns were packed with light-textured sandy and sandy-loam soils.
-
The CRFs, technical, or commercial herbicide products were applied to the top of the soil columns.
-
The columns were irrigated with a simulated rainfall.
-
Leachate was collected at the bottom of the columns and analyzed for herbicide concentration using HPLC.
-
Breakthrough curves were plotted to show the concentration of the herbicide in the leachate over time.
Preparation and Characterization of Alginate/Chitosan Nanocapsules for this compound[2]
1. Preparation of Nanocapsules:
-
Materials: Sodium alginate, chitosan, calcium chloride, technical grade this compound.
-
Procedure (Ionic Gelation Method):
-
An aqueous solution of sodium alginate containing this compound was prepared.
-
This solution was added dropwise to a calcium chloride solution under stirring to form calcium alginate pre-gel.
-
A chitosan solution was then added to the pre-gel suspension to form a polyelectrolyte complex, resulting in the formation of alginate/chitosan nanocapsules encapsulating this compound.
-
2. Characterization of Nanocapsules:
-
Size, Polydispersity Index (PDI), and Zeta Potential: Measured using dynamic light scattering (DLS).
-
Loading Capacity (LC) and Entrapment Efficiency (EE):
-
The nanocapsule suspension was centrifuged to separate the nanocapsules from the supernatant.
-
The amount of free this compound in the supernatant was quantified using UV-Vis spectroscopy.
-
LC and EE were calculated using the following formulas:
-
LC (%) = (Total amount of this compound - Amount of free this compound) / Weight of nanocapsules * 100
-
EE (%) = (Total amount of this compound - Amount of free this compound) / Total amount of this compound * 100
-
-
3. In Vitro Release Study:
-
A known amount of the this compound-loaded nanocapsule suspension was placed in a dialysis bag.
-
The dialysis bag was immersed in a release medium (e.g., phosphate-buffered saline at a specific pH) under constant stirring.
-
At predetermined time intervals, samples of the release medium were collected and the concentration of released this compound was measured by UV-Vis spectroscopy.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the development and evaluation of controlled-release herbicide formulations.
References
Comparative toxicity of Chloridazon and its metabolite desphenyl-chloridazon
A Comparative Toxicological Analysis of Chloridazon and its Primary Metabolite, Desphenyl-chloridazon
This guide provides a detailed comparison of the toxicological profiles of the herbicide this compound and its principal environmental metabolite, desphenyl-chloridazon. The information is intended for researchers, scientists, and professionals in drug development and environmental science, offering a concise overview supported by experimental data.
Overview
This compound is a selective pyridazinone herbicide used for controlling broad-leaved weeds, primarily in sugar beet cultivation.[1][2] In the environment, it degrades to form metabolites, most notably desphenyl-chloridazon.[2][3][4] This metabolite is frequently detected in surface and groundwater, often at higher concentrations and with greater persistence than the parent compound, raising concerns about its environmental and health impacts.[3][5][6][7][8]
Comparative Toxicity Data
The available data indicates that desphenyl-chloridazon exhibits a higher acute and chronic toxicity profile in certain organisms compared to its parent compound, this compound.
Mammalian Toxicity
Quantitative data on mammalian toxicity highlights a significant difference in acute oral toxicity between the two compounds.
| Compound | Species | Endpoint | Value | Classification | Reference |
| This compound (Technical) | Rat (male) | Acute Oral LD50 | 3025 mg/kg | Low Toxicity | [1] |
| Rat (female) | Acute Oral LD50 | 2290 mg/kg | Low Toxicity | [1] | |
| Rat | 13-week NOEL | 20.7-23.5 mg/kg bw/day | - | [1] | |
| Desphenyl-chloridazon | Rat (ATE) | Acute Oral LD50 | 500 mg/kg | Harmful if swallowed | [9] |
| - | Skin Irritation | - | Causes skin irritation | [9] | |
| - | Eye Irritation | - | Causes serious eye irritation | [9] | |
| - | Skin Sensitization | - | May cause an allergic skin reaction | [9] |
LD50: Lethal Dose, 50%; NOEL: No-Observed-Effect Level; ATE: Acute Toxicity Estimate.
Ecotoxicity
Studies on aquatic invertebrates, such as the signal crayfish (Pacifastacus leniusculus), have demonstrated that desphenyl-chloridazon can induce more significant and varied adverse effects at environmentally relevant concentrations than this compound.
| Compound | Organism | Concentration | Duration | Observed Effects | Reference |
| This compound | Signal Crayfish | 2.7 µg/L | 30 days | Increased CAT, GSH, GLU, LACT, ALT, AST; Histopathological alterations. | [10][11] |
| 0.45 µg/L | 30 days | Increased CAT and GSH levels. | [10][11] | ||
| Desphenyl-chloridazon | Signal Crayfish | 2.7 µg/L | 30 days | Increased CAT, GSH, GLU, LACT, ALT, AST, NH3, Ca; Lipid peroxidation (TBARS); More frequent histopathological alterations. | [10][11] |
| 0.45 µg/L | 30 days | Increased CAT, GSH, GLU, LACT, ALT, AST, NH3, Ca; Lipid peroxidation (TBARS); Histopathological alterations. | [10][11] |
CAT: Catalase; GSH: Glutathione; GLU: Glucose; LACT: Lactate; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; TBARS: Thiobarbituric Acid Reactive Substances (marker for lipid peroxidation).
Signaling Pathways and Experimental Workflows
Metabolic Degradation of this compound
This compound undergoes degradation in the environment, primarily through microbial action, which cleaves the phenyl group to form the more persistent and mobile desphenyl-chloridazon.
Caption: Metabolic pathway of this compound to desphenyl-chloridazon.
Experimental Workflow for Aquatic Ecotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the chronic toxicity of chemical compounds on aquatic organisms, as exemplified by the studies on signal crayfish.
References
- 1. pssj2.jp [pssj2.jp]
- 2. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 7. Environmental occurrence and degradation of the herbicide n-chloridazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. cpachem.com [cpachem.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of chronic exposure to this compound and its degradation product this compound-desphenyl on signal crayfish Pacifastacus leniusculus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Chloridazon in Immunoassay Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate and reliable results. This guide provides a detailed comparison of the cross-reactivity of the herbicide Chloridazon and its metabolites in a developed indirect competitive enzyme-linked immunosorbent assay (ic-ELISA), supported by experimental data and protocols.
A recent study by Zhang et al. (2024) details the development of a highly sensitive and specific monoclonal antibody (mAb) for the detection of this compound (CLZ). The resulting ic-ELISA demonstrates a half-maximal inhibitory concentration (IC50) of 0.630 ng/mL for this compound, indicating a high degree of sensitivity. Crucially, the study also investigated the cross-reactivity of the antibody with structurally related compounds, including its primary metabolites, Desphenyl-chloridazon and Methyl-desphenyl-chloridazon.
Comparative Analysis of Cross-Reactivity
The specificity of the developed monoclonal antibody was evaluated by testing its binding affinity for compounds structurally similar to this compound. The cross-reactivity (CR) was calculated based on the IC50 values of the competing analytes relative to this compound. The formula used for this calculation is:
CR (%) = (IC50 of this compound / IC50 of competing compound) x 100
The experimental data from the study by Zhang et al. (2024) is summarized in the table below, showcasing the high specificity of the anti-Chloridazon monoclonal antibody.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (CLZ) | 5-amino-4-chloro-2-phenyl-pyridazin-3(2H)-one | 0.630 | 100 |
| Desphenyl-chloridazon | 5-amino-4-chloro-pyridazin-3(2H)-one | >1000 | <0.063 |
| Methyl-desphenyl-chloridazon | 5-amino-4-chloro-2-methyl-pyridazin-3(2H)-one | >1000 | <0.063 |
| Pyridafol | 6-chloro-3-phenylpyridazin-4-ol | >1000 | <0.063 |
| Norflurazon | 4-chloro-5-(methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one | >1000 | <0.063 |
The data clearly indicates that the developed monoclonal antibody is highly specific for this compound, with negligible cross-reactivity observed for its major metabolites and other structurally related pyridazinone herbicides at concentrations exceeding 1000 ng/mL. This high specificity is a critical attribute for an immunoassay, as it ensures that the assay primarily detects the target analyte without significant interference from its metabolites or other similar compounds that may be present in a sample.
Experimental Protocols
The following is a detailed methodology for the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) as described in the study by Zhang et al. (2024).
1. Coating of Microplate:
-
A 96-well microplate was coated with 100 µL/well of coating antigen (hapten-ovalbumin conjugate) diluted in a coating buffer (0.05 M carbonate buffer, pH 9.6).
-
The plate was incubated overnight at 4°C.
-
After incubation, the plate was washed three times with a washing buffer (phosphate-buffered saline with 0.05% Tween 20, PBST).
2. Blocking:
-
To prevent non-specific binding, 200 µL/well of a blocking buffer (e.g., 1% bovine serum albumin in PBST) was added to each well.
-
The plate was incubated for 2 hours at 37°C.
-
Following incubation, the plate was washed three times with the washing buffer.
3. Competitive Reaction:
-
50 µL of standard solutions of this compound or sample extracts were added to the wells.
-
Immediately after, 50 µL of the anti-Chloridazon monoclonal antibody, diluted in PBST, was added to each well.
-
The plate was incubated for 30 minutes at 37°C to allow for the competitive binding reaction between the free this compound and the coated antigen for the antibody binding sites.
-
The plate was then washed three times with the washing buffer.
4. Addition of Secondary Antibody:
-
100 µL/well of a goat anti-mouse IgG antibody conjugated to horseradish peroxidase (HRP), diluted in PBST, was added.
-
The plate was incubated for 30 minutes at 37°C.
-
The plate was washed four times with the washing buffer.
5. Substrate Reaction and Measurement:
-
100 µL/well of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added.
-
The plate was incubated in the dark at 37°C for 15 minutes.
-
The enzymatic reaction was stopped by adding 50 µL/well of a stop solution (e.g., 2 M H₂SO₄).
-
The absorbance was measured at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.
Visualizing the Immunoassay Workflow
The logical workflow of the indirect competitive ELISA for this compound detection is illustrated in the following diagram.
Caption: Workflow of the indirect competitive ELISA for this compound detection.
Signaling Pathway in Competitive ELISA
The underlying principle of a competitive ELISA is the competition for a limited number of antibody binding sites between the analyte of interest (this compound) and a labeled or immobilized antigen. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of competitive ELISA for this compound detection.
A Comparative Analysis of the Environmental Impact of Chloridazon, Glyphosate, and Atrazine Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the pyridazinone herbicide Chloridazon with two other widely used herbicides: Glyphosate (B1671968), an organophosphate, and Atrazine (B1667683), a triazine. The comparison is based on key environmental fate parameters and ecotoxicity data derived from standardized experimental protocols.
Environmental Fate, Persistence, and Mobility
The behavior of a herbicide in the environment is governed by its physicochemical properties, including its water solubility, its tendency to adsorb to soil particles (measured by the soil organic carbon-water (B12546825) partition coefficient, Koc), and its persistence in soil (measured by the half-life, DT50). These parameters collectively determine a herbicide's potential for leaching into groundwater or moving into surface water via runoff.
This compound is moderately soluble in water and moderately persistent in soil.[1] In contrast, Glyphosate is highly soluble in water but exhibits very strong adsorption to soil particles, resulting in a very high Koc value and limited mobility through leaching, though it can be transported with eroded soil particles.[2][3] Atrazine is also moderately soluble but has a low Koc value, indicating weak adsorption to soil and a high potential for leaching into groundwater.[2][4]
Table 1: Comparison of Physicochemical Properties and Soil Persistence
| Property | This compound | Glyphosate | Atrazine |
| Water Solubility (mg/L at 20-25°C) | 340 - 400[1] | 15,700[2] | 33[5] |
| Soil Organic Carbon Partition Coefficient (Koc, mL/g) | 33 - 380 | 24,000[2][3] | 160[5] |
| Soil Half-Life (DT50, days) | 8 - 152 (aerobic) | 1 - 174 (typical 47)[3] | 60 - 75[4] |
Degradation Pathways and Metabolites
A critical aspect of a herbicide's environmental impact is the nature of its degradation products. In many cases, metabolites can be more persistent, mobile, and/or toxic than the parent compound.
This compound: The primary environmental concern associated with this compound is not the parent compound itself, but its principal metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC). Microbial degradation in soil cleaves the phenyl group from this compound to form these metabolites.[6][7] DPC, in particular, is highly persistent and mobile, and is frequently detected in surface and groundwater at concentrations exceeding those of the parent compound.[6][8] Studies have shown that DPC can be resistant to further degradation, leading to its accumulation in aquatic environments.[8]
Glyphosate: Glyphosate is primarily degraded by soil microbes through two main pathways. One pathway produces aminomethylphosphonic acid (AMPA), which is the major metabolite.[9][10] The other pathway yields sarcosine.[9] AMPA is also persistent in the environment and, like glyphosate, binds strongly to soil.[10] The presence of AMPA in water can result from both glyphosate degradation and the breakdown of other phosphonates found in detergents.[10]
Atrazine: Atrazine degradation occurs through microbial action, primarily involving the removal of its ethyl and isopropyl side chains to form metabolites such as deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA).[11] Further degradation can lead to hydroxyatrazine (HA) and eventually the cleavage of the triazine ring to form cyanuric acid, which is then mineralized to carbon dioxide and ammonia.[3][11][12] The dealkylated metabolites like DEA and DIA are frequently detected in groundwater along with the parent atrazine.[11]
Ecotoxicity to Non-Target Organisms
The potential for a herbicide to harm non-target organisms is a key component of its environmental risk profile. Acute toxicity is typically measured as the median lethal dose (LD50) or median lethal concentration (LC50).
Overall, this compound demonstrates moderate to low ecotoxicity to a range of species.[1] Atrazine is considered practically nontoxic to birds and bees but is slightly toxic to fish and other aquatic organisms.[13] Glyphosate's toxicity is generally low for birds and honeybees, but it can range from practically non-toxic to moderately toxic for fish and aquatic invertebrates, with some formulated products being more toxic than the active ingredient alone due to adjuvants.[14][15]
Table 2: Comparison of Acute Ecotoxicity Data
| Organism | Endpoint (Duration) | This compound | Glyphosate | Atrazine |
| Fish (Rainbow Trout) | LC50 (96h) | >32 - <46 mg/L[16] | >10 - >1000 mg/L[17] | 3.96 mg/L[18] |
| Aquatic Invertebrate (Daphnia magna) | EC50 (48h) | Moderate Toxicity[1] | >1 - 780 mg/L[1] | 5.29 mg/L (D. pulex)[18] |
| Bird (Bobwhite Quail) | LD50 (Oral) | Moderate Toxicity[1] | >4640 mg/kg[15] | >5000 ppm (dietary)[13] |
| Honeybee (Apis mellifera) | LD50 (Topical) | >193 µ g/bee [11] | >100 µ g/bee [14] | Not acutely toxic up to 10 µ g/bee [16] |
| Earthworm (Eisenia fetida) | LC50 (14d) | >1000 mg/kg | 1417 - 2216 mg/kg[19][20] | 118 mg/kg[21] |
Experimental Protocols
The data presented in this guide are derived from standardized laboratory and field studies designed to assess the environmental fate and effects of chemicals. These protocols are established by international bodies such as the Organisation for Economic Co-operation and Development (OECD) to ensure data quality and comparability.
-
Soil Persistence and Degradation: The rate of degradation in soil is typically determined following OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil"). In these studies, the herbicide is applied to various soil types under controlled laboratory conditions (temperature, moisture), and its concentration, along with its metabolites, is measured over time to calculate DT50 values.[22]
-
Mobility in Soil: The adsorption/desorption characteristics (which determine the Koc value) are assessed using methods outlined in OECD Guideline 106 ("Adsorption – Desorption Using a Batch Equilibrium Method"). This involves shaking soil-water slurries with the herbicide and measuring its distribution between the soil and water phases.
-
Aquatic Toxicity: Acute toxicity to fish is determined using OECD Guideline 203 ("Fish, Acute Toxicity Test"), where fish are exposed to a range of herbicide concentrations for 96 hours to determine the LC50. For aquatic invertebrates like Daphnia, OECD Guideline 202 is used.
-
Terrestrial Toxicity: Earthworm acute toxicity is evaluated according to OECD Guideline 207 ("Earthworm, Acute Toxicity Tests"), where earthworms are exposed to treated soil for 14 days to determine the LC50.[13] Toxicity to honeybees is assessed via oral and contact tests to determine the LD50, as described in OECD Guidelines 213 and 214 .
Summary and Conclusion
This compound, Glyphosate, and Atrazine exhibit distinct environmental impact profiles driven by their unique chemical properties.
-
This compound's primary environmental risk stems from its degradation into the highly persistent and mobile metabolites DPC and Me-DPC, which are major contributors to groundwater contamination.[6][8] The parent compound itself shows moderate persistence and mobility.
-
Glyphosate is characterized by very strong adsorption to soil, which significantly limits its potential to leach into groundwater.[2][3] However, its high water solubility and persistence of its metabolite AMPA mean it can contaminate surface waters through runoff associated with soil erosion.[10]
-
Atrazine combines moderate persistence with high mobility in soil, making it a significant and widespread contaminant of both surface water and groundwater systems.[2][4] Its breakdown products are also of environmental concern.
This comparative guide highlights that a comprehensive environmental impact assessment must consider not only the parent herbicide but also the fate and effects of its major degradation products. For researchers, understanding these distinct profiles is crucial for developing more environmentally benign alternatives and for designing effective remediation and risk mitigation strategies.
References
- 1. This compound (Ref: BAS 119H) [sitem.herts.ac.uk]
- 2. isws.illinois.edu [isws.illinois.edu]
- 3. OSU Extension Pesticide Properties Database [npic.orst.edu]
- 4. Analysis of earthworm sublethal toxic responses to atrazine exposure using 1 H nuclear magnetic resonance (NMR)-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. extension.umd.edu [extension.umd.edu]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. sicb.org [sicb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Genotoxic effects of glyphosate or paraquat on earthworm coelomocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Chronic High Glyphosate Exposure Delays Individual Worker Bee (Apis mellifera L.) Development under Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pesticidestewardship.org [pesticidestewardship.org]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. boerenlandvogels.nl [boerenlandvogels.nl]
- 18. ars.usda.gov [ars.usda.gov]
- 19. Acute toxicity of two dry glyphosate-based herbicide formulations (Water Dispersible Granules and Solubles Granules) on the earthworm Eudrilus eugeniae, KINBERG, 1867 (Oligochaeta, Eudrilidae) - ProQuest [proquest.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation of Chloridazon as a Photosystem II Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chloridazon's performance as a photosystem II (PSII) inhibitor against other well-established alternatives. Supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms are presented to facilitate a comprehensive understanding of its validation.
Mechanism of Action: Targeting the Heart of Photosynthesis
This compound, a selective, systemic herbicide belonging to the pyridazinone chemical group, effectively controls a variety of broad-leaved weeds.[1][2] Its primary mode of action is the inhibition of photosynthesis by disrupting the electron transport chain in photosystem II (PSII).[2]
Specifically, this compound targets the D1 protein within the thylakoid membranes of chloroplasts. It competitively binds to the QB binding site on the D1 protein, the same site that the native plastoquinone (B1678516) (PQ) molecule would occupy. This competitive inhibition effectively blocks the transfer of electrons from the primary quinone acceptor (QA) to PQ. The interruption of this critical electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation. Consequently, the plant is unable to produce the necessary nutrients for survival. Furthermore, the blockage of the electron transport chain leads to the formation of highly reactive oxygen species, which cause rapid cellular damage through lipid and protein peroxidation, ultimately leading to cell death.
Comparative Performance of PSII Inhibitors
To objectively evaluate the efficacy of this compound as a PSII inhibitor, its performance must be compared against established herbicides with the same mode of action, such as Diuron and Atrazine. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or its logarithmic form, pI50. A lower IC50 or a higher pI50 value indicates a more potent inhibitor.
While direct comparative studies under identical conditions are limited, the following table summarizes available data for pyridazinone herbicides and the reference inhibitors, Diuron and Atrazine. It is important to note that IC50 values can vary depending on the experimental conditions, such as the plant species, preparation of chloroplasts, and the specific assay used.
| Herbicide | Chemical Class | Target Species/System | IC50 (µM) | pI50 | Reference |
| This compound (Pyrazon) | Pyridazinone | Data Not Available | - | - | |
| SAN 9785 | Pyridazinone | Chlorella | ~50 | - | [3] |
| SAN 6706 | Pyridazinone | Chlorella | ~50 | - | [3] |
| SAN 9789 | Pyridazinone | Chlorella | ~100-250 | - | [3] |
| Diuron | Phenylurea | Spinach Chloroplasts | ~0.04 | 7.4 | |
| Atrazine | Triazine | Spinach Chloroplasts | ~0.2 | 6.7 |
Note: The IC50 values for Diuron and Atrazine are representative values from the literature and may vary. Data for this compound in a directly comparable system was not available in the searched literature.
Experimental Validation Protocols
The validation of a photosystem II inhibitor like this compound relies on robust and reproducible experimental assays. The following are detailed protocols for two key methods: the Hill reaction assay and chlorophyll (B73375) a fluorescence analysis.
Hill Reaction Assay
The Hill reaction demonstrates the ability of isolated chloroplasts to perform light-dependent electron transport, resulting in the reduction of an artificial electron acceptor and the evolution of oxygen. PSII inhibitors will block this process.
Principle: Isolated chloroplasts, when illuminated, will reduce the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). Oxidized DCPIP is blue, while its reduced form is colorless. The rate of this color change, measured spectrophotometrically, is proportional to the rate of electron transport. The presence of a PSII inhibitor will decrease the rate of DCPIP reduction.
Materials:
-
Fresh spinach leaves
-
Isolation buffer (e.g., 0.3 M sucrose, 25 mM Tricine-NaOH pH 7.8, 10 mM NaCl, 5 mM MgCl2)
-
Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer pH 6.8)
-
DCPIP solution (e.g., 0.1 mM)
-
This compound and other test inhibitors (e.g., Diuron, Atrazine) at various concentrations
-
Spectrophotometer capable of measuring absorbance at 600 nm
-
Centrifuge and chilled centrifuge tubes
-
Blender or mortar and pestle
-
Cheesecloth
-
Light source
Procedure:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 min) to pellet debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 min) to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of ice-cold isolation buffer.
-
-
Hill Reaction Measurement:
-
Prepare a series of test tubes containing the reaction buffer and different concentrations of the inhibitor (this compound, Diuron, Atrazine) or a control (no inhibitor).
-
Add a small aliquot of the chloroplast suspension to each tube.
-
Add the DCPIP solution to each tube and mix quickly.
-
Immediately measure the initial absorbance at 600 nm.
-
Expose the tubes to a constant light source.
-
Measure the absorbance at regular intervals (e.g., every 2 minutes) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction for each concentration by determining the change in absorbance over time.
-
Plot the percentage of inhibition (relative to the control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the Hill reaction.
-
Chlorophyll a Fluorescence Analysis
Chlorophyll a fluorescence is a non-invasive technique that provides detailed information about the efficiency of photosystem II. PSII inhibitors cause a characteristic change in the fluorescence emission.
Principle: When a plant is exposed to light, the chlorophyll molecules in PSII absorb light energy. This energy can be used for photochemistry (electron transport), dissipated as heat, or re-emitted as fluorescence. When electron transport is blocked by an inhibitor, the photochemical pathway is closed, leading to an increase in fluorescence emission. Parameters such as the maximum quantum yield of PSII (Fv/Fm) and the polyphasic fluorescence transient (OJIP curve) are sensitive indicators of PSII inhibition. A decrease in Fv/Fm indicates stress on the photosynthetic apparatus.
Materials:
-
Intact plants or leaf discs
-
This compound and other test inhibitors at various concentrations
-
A Pulse-Amplitude-Modulated (PAM) fluorometer
-
Dark adaptation clips
Procedure:
-
Plant Treatment:
-
Treat plants or leaf discs with different concentrations of the inhibitors. .
-
-
Dark Adaptation:
-
Before measurement, the plant material must be dark-adapted for at least 20-30 minutes. This ensures that all reaction centers are "open" and ready to accept electrons.
-
-
Fluorescence Measurement:
-
Use the PAM fluorometer to measure the initial fluorescence (Fo) with a weak measuring beam.
-
Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).
-
The fluorometer's software will calculate the Fv/Fm ratio, where Fv = Fm - Fo.
-
For a more detailed analysis, record the full OJIP fluorescence induction curve.
-
-
Data Analysis:
-
Compare the Fv/Fm values of treated plants to the control. A significant decrease in Fv/Fm indicates inhibition of PSII.
-
Analyze the shape of the OJIP curve. PSII inhibitors typically cause a rapid rise to the maximum fluorescence level (P-step), indicating a block in the electron flow beyond QA.
-
Determine the effective concentration that causes a 50% reduction in a specific fluorescence parameter (e.g., EC50 for Fv/Fm).
-
Visualizing the Validation Process and Mechanism
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating PSII inhibitors.
Caption: Mechanism of Photosystem II inhibition by this compound.
References
Chloridazon: A Comparative Performance Analysis Against Commercial Herbicides
For researchers and scientists in weed management and crop protection, this guide provides an objective comparison of the herbicide Chloridazon with other commercial formulations. The analysis is supported by experimental data, detailed methodologies, and visual representations of its mode of action and experimental workflows.
This compound is a selective, systemic herbicide primarily used for the control of broad-leaved weeds in sugar beet and fodder beet crops. Its primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII), a common target for many herbicides.[1] This guide delves into the comparative performance of this compound, presenting quantitative data from field trials and outlining the experimental protocols used to generate this data.
Comparative Efficacy in Weed Control and Crop Yield
Field studies offer valuable insights into the real-world performance of this compound in comparison to and in combination with other commercial herbicides. The following tables summarize key findings from comparative trials.
Table 1: Efficacy of this compound vs. a Commercial Herbicide Mix in Sugar Beet
| Treatment | Application Rate (kg a.i./ha) | Weed Control (%) - Sinapis arvensis | Weed Control (%) - Sonchus arvensis | Sugar Beet Root Yield (t/ha) |
| This compound (pre-emergence) | 3 | 95-100 | 86-93 | Not significantly different from Treatment 2 |
| Phenmedipham + Desmedipham + Ethofumesate | 3 L/ha of formulated product | Not significantly different from Treatment 1 | Not significantly different from Treatment 1 | Not significantly different from Treatment 1 |
| Weedy Check | - | 0 | 0 | Significantly lower than treated plots |
Data sourced from a field experiment conducted in Iran.[2]
Table 2: Efficacy of this compound in a Tank Mix Formulation for Broadleaf Weed Control in Sugar Beet
| Treatment | Application Rate (kg a.i./ha) | Reduction in Total Broadleaf Weeds (%) | Sugar Beet Root Yield (% of Weed-Free Check) | Pure Sugar Yield (% of Weed-Free Check) |
| This compound + Desmedipham | 3.2 + 0.78 | 38 | 83 | 83 |
| This compound + Desmedipham + Surfactant | 3.2 + 0.78 + 0.35% (v/v) | 61 | 91 | 93 |
| This compound + Desmedipham | 3.2 + 0.63 | 38 | 83 | 83 |
| This compound + Desmedipham + Surfactant | 3.2 + 0.63 + 0.35% (v/v) | 61 | 91 | 93 |
| This compound + Desmedipham | 2.4 + 0.63 | 38 | 83 | 83 |
| This compound + Desmedipham + Surfactant | 2.4 + 0.63 + 0.35% (v/v) | 61 | 91 | 93 |
| This compound + Desmedipham | 4.0 + 0.47 | 38 | 83 | 83 |
| This compound + Desmedipham + Surfactant | 4.0 + 0.47 + 0.35% (v/v) | 61 | 91 | 93 |
| This compound + Desmedipham | 3.2 + 0.47 | 38 | 83 | 83 |
| This compound + Desmedipham + Surfactant | 3.2 + 0.47 + 0.35% (v/v) | 61 | 91 | 93 |
| Weedy Check | - | 0 | 50 | 52 |
Data from a two-year study evaluating the addition of a nonionic surfactant to a this compound and Desmedipham mixture. The addition of a surfactant significantly improved the efficacy in reducing the total number of broadleaf weeds.[3]
Mode of Action: Inhibition of Photosystem II
This compound, along with other herbicides such as Metamitron, Lenacil, Phenmedipham, and Ethofumesate, acts by inhibiting the photosynthetic electron transport chain in Photosystem II.[1] These herbicides bind to the D1 protein within the PSII complex, specifically at the QB binding site. This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the production of ATP and NADPH necessary for carbon fixation and plant growth.[4][5]
Caption: Mechanism of Photosystem II Inhibition by this compound.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following protocols are based on the cited field trials.
Experimental Workflow for Herbicide Efficacy Trials
Caption: Generalized workflow for conducting herbicide efficacy trials.
Key Experimental Details from Cited Studies:
-
Experimental Design: The majority of the cited studies utilized a Randomized Complete Block Design (RCBD) with three to four replications to minimize the effects of field variability.[2][3][6]
-
Plot Size: Plot sizes in these experiments typically ranged from 20 m² (2.0 m wide and 10.0 m long).[6]
-
Herbicide Application: Herbicides were applied using CO2-pressurized backpack sprayers or similar calibrated equipment to ensure uniform application.[6][7] Application timings varied depending on the herbicide and the objective of the study, including pre-emergence and post-emergence applications at specific weed or crop growth stages.[2]
-
Efficacy Assessment: Weed control efficacy was commonly assessed by counting the number of weeds per unit area (e.g., 0.25 m²) and by measuring the dry weight of the weed biomass at a set time after treatment (e.g., 30 or 45 days).[2][8][9] Visual injury assessments on a percentage scale are also a common method.[1]
-
Crop Yield and Quality Assessment: Sugar beet root yield was determined by harvesting the plots at the end of the growing season.[2] In some studies, quality parameters such as sugar content were also analyzed.
-
Statistical Analysis: The collected data were typically subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments. Mean separation tests, such as Duncan's multiple range test, were often used to compare treatment means.
References
- 1. Weed control efficacy of herbicide mixtures and digital assessment methods during pre-planting burndown in soybean - Advances in Weed Science [awsjournal.org]
- 2. Determination of Optimum Application Time and Dose of this compound (Pyramin, WP 65%) in Sugar Beet [jpp.um.ac.ir]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. plantprotection.pl [plantprotection.pl]
- 5. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 6. agronomy.emu.ee [agronomy.emu.ee]
- 7. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]
- 8. assbt.org [assbt.org]
- 9. Determination of Optimum Application Time and Dose of this compound (Pyramin, WP 65%) in Sugar Beet [jpp.um.ac.ir]
A Guide to Inter-Laboratory Comparison of Chloridazon Analysis
This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate inter-laboratory comparisons of Chloridazon analysis. It offers a comparative overview of common analytical methodologies, presenting supporting experimental data and detailed protocols to ensure accurate and reproducible results.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification is critical and often depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques.
Below is a summary of typical performance data for these methods, derived from validation studies and proficiency tests for pesticide analysis.
Table 1: Performance Characteristics of HPLC-UV for this compound Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 85-110% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 1 - 10 µg/L |
| Limit of Quantification (LOQ) | 5 - 25 µg/L |
Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Accuracy (Recovery) | 90-115% |
| Precision (RSD) | < 10% |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 1.0 µg/L |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for a successful inter-laboratory comparison. The following sections outline the key steps for sample preparation and analysis.
Sample Preparation: Solid Phase Extraction (SPE)
Solid Phase Extraction is a widely used technique for the pre-concentration and purification of this compound from aqueous samples.
-
Conditioning: A C18 SPE cartridge (500 mg, 6 mL) is conditioned with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: A 100 mL water sample, acidified to pH 3 with formic acid, is passed through the conditioned cartridge at a flow rate of 5 mL/min.
-
Washing: The cartridge is washed with 5 mL of deionized water to remove interfering substances.
-
Elution: The retained this compound is eluted with 5 mL of methanol.
-
Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for analysis.
Analytical Method 1: HPLC-UV
This method is suitable for routine monitoring where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 280 nm.
-
Quantification: External standard calibration curve prepared in the mobile phase.
Analytical Method 2: LC-MS/MS
LC-MS/MS offers high selectivity and sensitivity, making it ideal for trace-level quantification and confirmatory analysis.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
Quantification: Internal standard calibration is often used to compensate for matrix effects.
Inter-Laboratory Comparison Workflow
An inter-laboratory comparison, also known as a proficiency test, is a crucial tool for assessing the competence of laboratories in performing specific analyses.[1][2][3] The process involves distributing homogeneous and stable test samples to participating laboratories and comparing their results.[1] This exercise helps to validate analytical methods and identify potential areas for improvement in laboratory performance.[4]
Caption: Workflow of an Inter-laboratory Comparison Study.
References
Ecotoxicity of Chloridazon: A Comparative Analysis Across Aquatic Organisms
A comprehensive guide for researchers and drug development professionals on the ecotoxicological effects of the herbicide Chloridazon on various aquatic species. This document provides a comparative summary of acute and chronic toxicity data, detailed experimental methodologies, and visual representations of experimental workflows and the herbicide's mode of action.
This compound, a pyridazinone herbicide, is primarily used for the control of broad-leaved weeds. Its potential impact on non-target aquatic organisms is a critical aspect of its environmental risk assessment. This guide synthesizes available ecotoxicity data for this compound, focusing on three key trophic levels in the aquatic environment: fish, invertebrates (crustaceans), and algae.
Comparative Ecotoxicity Data
The following table summarizes the acute and chronic toxicity of this compound to representative aquatic organisms. The data is presented to facilitate a clear comparison of the herbicide's potency across different species and exposure durations.
| Organism | Species | Endpoint | Duration | Value (mg/L) | Reference |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 96 hours | 41.3 | [1] |
| Oncorhynchus mykiss (Rainbow Trout) | Chronic NOEC | - | Data Not Found | ||
| Crustacean | Daphnia magna (Water Flea) | 48-hour EC50 (formulation) | 48 hours | 0.27 | [2] |
| Daphnia magna (Water Flea) | 21-day NOEC | 21 days | 6.23 | ||
| Algae | Raphidocelis subcapitata | 72-hour EC50 | 72 hours | 0.6 | [1] |
| Raphidocelis subcapitata | Chronic NOEC | - | Data Not Found |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time period. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms within a specified time period (e.g., immobilization for Daphnia magna or growth inhibition for algae). NOEC (No-Observed-Effect-Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared to a control group.
Experimental Protocols
The ecotoxicity data presented in this guide are typically generated following standardized international guidelines to ensure reproducibility and comparability. The most commonly used protocols are those developed by the Organisation for Economic Co-operation and Development (OECD).
Fish Acute Toxicity Test (based on OECD Guideline 203)
This test evaluates the lethal concentration of a substance to fish over a 96-hour exposure period.
-
Test Organism: Oncorhynchus mykiss (Rainbow Trout) is a commonly used species.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.
-
Duration: 96 hours.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the 96-hour LC50, which is calculated using statistical methods.
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)
This test assesses the concentration of a substance that immobilizes the freshwater crustacean Daphnia magna.
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static system. Temperature and light conditions are controlled.
-
Duration: 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The main endpoint is the 48-hour EC50 for immobilization.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)
This test determines the effect of a substance on the growth of freshwater algae.
-
Test Organism: Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata) is a common test species.
-
Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.
-
Duration: 72 hours.
-
Observation: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometry.
-
Endpoint: The primary endpoint is the 72-hour EC50 for growth inhibition, calculated based on the reduction in growth rate compared to the control.
Visualizing Experimental and Mechanistic Pathways
To further clarify the methodologies and the mode of action of this compound, the following diagrams are provided.
Caption: General workflow for aquatic ecotoxicity testing.
Caption: Mechanism of Photosystem II inhibition by this compound.
Mode of Action: Inhibition of Photosynthesis
This compound belongs to the pyridazinone class of herbicides, which act by inhibiting photosynthesis in susceptible plants. Specifically, this compound targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. It binds to the D1 protein within the PSII complex, at the binding site for plastoquinone (PQ). This binding action blocks the electron flow from PSII to the plastoquinone pool.[3] The disruption of this electron transport chain halts the production of ATP and NADPH, the energy currency of the cell, which are essential for carbon fixation and plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species, causing oxidative stress and subsequent cellular damage, ultimately leading to the death of the plant.[3]
References
A Comparative Analysis of Chloridazon Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary degradation pathways of the herbicide Chloridazon. The following sections detail microbial and chemical degradation processes, supported by quantitative data from experimental studies, detailed methodologies, and visual representations of the degradation pathways to facilitate a clear understanding of the transformation of this compound in the environment.
Microbial Degradation of this compound
Microbial activity in soil is a primary driver of this compound degradation. The initial and most well-documented step is the cleavage of the phenyl group from the pyridazinone ring, a process mediated by specific bacterial enzymes.
Soil bacteria, particularly strains of Phenylobacteria, have been identified as capable of utilizing this compound as a carbon source.[1] These bacteria produce a key enzyme, This compound-catechol dioxygenase , which is a type of meta-cleaving enzyme.[1] This enzyme is responsible for the cleavage of the aromatic ring of catechol intermediates, which are formed after the initial removal of the phenyl group from this compound. The principal soil degradation product is desphenyl-chloridazon (DPC), which is significantly less phytotoxic.[2] DPC is more mobile and persistent in the environment than the parent compound.[3][4][5] Further microbial degradation of DPC is slow, and it is often detected in surface and groundwater.[3][4][5] Another metabolite, methyl-desphenyl-chloridazon (Me-DPC), is also formed through microbial action.[3][6]
Key Metabolites:
-
Desphenyl-chloridazon (DPC): The primary and most frequently detected metabolite.
-
Methyl-desphenyl-chloridazon (Me-DPC): Another significant metabolite found in the environment.
References
- 1. This compound-catechol dioxygenases, a distinct group of meta-cleaving enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Environmental occurrence and degradation of the herbicide n-chloridazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. researchgate.net [researchgate.net]
Unraveling Chloridazon's Footprint: A Guide to Confirming Its Degradation Products
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of herbicide degradation products are paramount for environmental monitoring and ensuring food safety. This guide provides a comparative overview of analytical methodologies for confirming the structure of Chloridazon's primary degradation products: this compound-desphenyl and this compound-methyl-desphenyl. We delve into the experimental protocols of leading analytical techniques, present comparative performance data, and visualize the degradation pathway and analytical workflows.
This compound, a pyridazinone herbicide, undergoes transformation in the environment, leading to the formation of persistent metabolites.[1] The two main degradation products are this compound-desphenyl and this compound-methyl-desphenyl.[1] Due to their potential to contaminate water sources, robust analytical methods are crucial for their detection and structural confirmation.[1]
Comparative Analysis of Analytical Techniques
The structural confirmation of this compound's degradation products primarily relies on sophisticated analytical techniques that couple chromatographic separation with mass spectrometric detection. The most prominent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS), and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF).
| Parameter | LC-MS/MS | SFC-MS/MS | LC-QToF |
| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis based on mass-to-charge ratio. | Utilizes a supercritical fluid (typically CO2) as the mobile phase for separation, offering different selectivity compared to LC. | Combines liquid chromatography with a high-resolution mass spectrometer that allows for accurate mass measurements, aiding in elemental composition determination. |
| Selectivity | High, especially with tandem MS (MS/MS) which provides structural information through fragmentation patterns. | Offers complementary selectivity to LC, particularly for chiral and polar compounds. Can sometimes provide better separation for complex matrices. | Very high, accurate mass measurements provide a high degree of confidence in compound identification. |
| Sensitivity | Generally offers excellent sensitivity, with low limits of detection (LOD) and quantification (LOQ). | Sensitivity is comparable to LC-MS/MS for many applications. | High sensitivity, with the ability to detect and identify compounds at trace levels. |
| Throughput | Moderate to high, depending on the chromatographic method. | Can offer faster analysis times compared to LC due to the low viscosity of the mobile phase. | Moderate, data processing for unknown identification can be time-consuming. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. | May exhibit reduced matrix effects compared to LC-MS/MS in some applications due to the nature of the supercritical fluid mobile phase. | Accurate mass measurement can help to distinguish analytes from matrix interferences. |
| Cost | Moderate to high. | High initial investment. | High initial investment. |
Table 1: Comparison of Analytical Techniques for the Analysis of this compound Degradation Products.
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of this compound and its metabolites using different analytical techniques. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and matrix.
| Analyte | Technique | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Linearity (R²) | Reference |
| This compound-desphenyl | LC-MS/MS | 0.02 - 0.04 | 0.05 - 0.13 | 85.3 - 121.2 | > 0.9999 | [2] |
| This compound-desphenyl | SFC-MS/MS | - | - | - | - | - |
| This compound & Metabolites | LC-QToF | - | 5 - 55 | 70 - 120 | ≥ 0.99 | [3] |
Table 2: Summary of Quantitative Performance Data. (Note: Direct comparative data for SFC-MS/MS for these specific compounds was not available in the searched literature).
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for sample preparation and analysis using the discussed techniques.
Sample Preparation: QuPPe Method
The Quick Polar Pesticides (QuPPe) method is a widely used extraction procedure for polar pesticides and their metabolites from various food matrices.
-
Homogenization: Homogenize the sample (e.g., fruits, vegetables, soil).
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of methanol (B129727) containing 1% formic acid.
-
Shaking: Shake the tube vigorously for a specified time (e.g., 1 minute).
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 5000 rpm) for 5-10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a HILIC column is typically used for polar compounds.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity and sensitivity.
SFC-MS/MS Analysis
-
Chromatographic System: A supercritical fluid chromatography system.
-
Column: A column packed with a stationary phase suitable for SFC, such as silica, diol, or ethylpyridine.
-
Mobile Phase: Supercritical carbon dioxide as the main mobile phase, with a polar co-solvent like methanol or ethanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: ESI, often with a make-up flow of a suitable solvent to aid ionization.
LC-QToF Analysis
-
Chromatographic System: Similar to LC-MS/MS.
-
Mass Spectrometer: A quadrupole time-of-flight mass spectrometer.
-
Acquisition Mode: Data is typically acquired in full-scan mode with a high resolution and mass accuracy. This allows for the determination of the elemental composition of the detected ions. MS/MS spectra can also be acquired for structural elucidation.
Visualizing the Chemistry and the Workflow
To better understand the processes involved, the following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for its analysis.
Caption: Degradation pathway of this compound to its main metabolites.
Caption: General experimental workflow for the analysis of this compound degradation products.
References
A Comparative Analysis of the Relative Potency of Chloridazon and its Associated Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal potency of Chloridazon, its isomers, and common impurities, supported by available data and detailed experimental methodologies. This compound is a selective herbicide widely used for the control of broad-leaved weeds, primarily in sugar beet cultivation.[1] Its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII), effectively blocking the electron transport chain.[1][2] This guide will delve into the herbicidal activity of this compound in relation to its key metabolites and a significant positional isomer impurity.
Relative Potency of this compound and its Metabolites
This compound undergoes degradation in the environment, leading to the formation of several metabolites. The two primary metabolites are desphenyl-chloridazon and methyl-desphenyl-chloridazon. Crucially, studies have indicated that these metabolites are not active as herbicides . Their primary significance lies in their environmental persistence and potential for water contamination.
Table 1: Herbicidal Activity of this compound and its Primary Metabolites
| Compound | Structure | Herbicidal Activity |
| This compound (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) | C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl | Active |
| Desphenyl-chloridazon (5-amino-4-chloropyridazin-3(2H)-one) | C1(=C(C(=O)NN=C1)Cl)N | Inactive |
| Methyl-desphenyl-chloridazon | Not readily available | Inactive |
The Positional Isomer Impurity: 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one
A notable impurity found in technical-grade this compound is the positional isomer, 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one.[3] Despite its presence in commercial formulations, a thorough review of available scientific literature did not yield specific quantitative or qualitative data on the herbicidal potency of this particular isomer. The herbicidal efficacy of pyridazinone derivatives is highly dependent on their molecular structure and their ability to bind to the D1 protein in Photosystem II.[4] Minor changes in the arrangement of functional groups can significantly impact this binding and, consequently, the herbicidal activity. Without specific experimental data, any statement on the potency of the 4-amino-5-chloro isomer would be speculative. Further research is required to determine its contribution, if any, to the overall herbicidal effect of technical-grade this compound.
Experimental Protocols for Determining Herbicidal Potency
The assessment of herbicidal activity is typically conducted through a combination of in vitro and in vivo assays. These experiments are designed to quantify the effect of a compound on a target physiological process and on the whole plant.
In Vitro Assay: The Hill Reaction
The Hill reaction is a fundamental in vitro assay used to determine the ability of a compound to inhibit photosystem II, the target site of this compound. This assay measures the light-driven transfer of electrons from water to an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol or DCPIP) by isolated chloroplasts. The reduction of DCPIP is monitored spectrophotometrically as it changes from blue to colorless.
Methodology:
-
Chloroplast Isolation:
-
Fresh spinach leaves are homogenized in a chilled isolation buffer (e.g., containing sucrose, Tris-HCl, and MgCl2).
-
The homogenate is filtered through muslin cloth and centrifuged at low speed to remove cell debris.
-
The supernatant is then centrifuged at a higher speed to pellet the chloroplasts.
-
The chloroplast pellet is resuspended in a small volume of the isolation buffer.
-
-
Reaction Mixture:
-
A reaction mixture is prepared containing a buffer (e.g., phosphate (B84403) buffer), the artificial electron acceptor DCPIP, and the isolated chloroplast suspension.
-
The test compounds (this compound, isomers, or impurities) are added at various concentrations. A control with no test compound is also prepared.
-
-
Assay Procedure:
-
The initial absorbance of the reaction mixtures is measured at 600 nm.
-
The mixtures are then exposed to a light source to initiate the photosynthetic reaction.
-
The absorbance is measured at regular intervals to monitor the reduction of DCPIP.
-
The rate of the Hill reaction is calculated from the change in absorbance over time.
-
The concentration of the test compound that causes 50% inhibition of the Hill reaction (IC50) is determined to quantify its potency.
-
In Vivo Assay: Whole Plant Bioassay
Whole plant bioassays are essential for evaluating the overall herbicidal efficacy of a compound under more realistic conditions. These assays assess the compound's ability to be absorbed, translocated, and exert its phytotoxic effects on a target weed species.
Methodology:
-
Plant Material:
-
Seeds of a susceptible weed species (e.g., Chenopodium album or Amaranthus retroflexus) are sown in pots containing a suitable growing medium.
-
The plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and light conditions.
-
-
Herbicide Application:
-
The test compounds are formulated in a suitable solvent and applied to the plants at a specific growth stage (e.g., 2-4 true leaves).
-
Application can be done as a foliar spray or as a soil drench to assess pre- or post-emergence activity.
-
A range of concentrations is used for each compound to determine the dose-response relationship. A control group is treated with the solvent only.
-
-
Evaluation:
-
The plants are observed at regular intervals after treatment (e.g., 7, 14, and 21 days).
-
Herbicidal effects are assessed visually and scored on a scale (e.g., 0% = no effect, 100% = complete kill).
-
Quantitative measurements such as plant height, fresh weight, and dry weight are also taken.
-
The data is used to calculate the effective dose that causes 50% growth inhibition (ED50) or 50% mortality (LD50).
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of this compound's action and the general workflow for assessing herbicidal potency.
Caption: Inhibition of Photosystem II by this compound.
Caption: Experimental workflow for assessing herbicidal potency.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
